Eptifibatide acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C37H53N11O11S2 |
|---|---|
分子量 |
892.0 g/mol |
IUPAC 名称 |
acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
InChI |
InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22?,23?,24-,25?,26-;/m0./s1 |
InChI 键 |
KWKBRYJYRIUYEI-ZVWMCQANSA-N |
手性 SMILES |
CC(=O)O.C1C[C@H]2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
规范 SMILES |
CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
产品来源 |
United States |
Foundational & Exploratory
From Venom to Vessel: The Technical Odyssey of Eptifibatide Acetate
A Whitepaper on the Discovery, Development, and Mechanism of a Potent Antiplatelet Agent
Introduction
The journey of drug discovery often begins in the most unexpected corners of the natural world. Eptifibatide (B1663642) (Integrilin®), a potent intravenous antiplatelet agent, is a prime example of this "venom-to-drug" pipeline.[1] This cyclic heptapeptide (B1575542) has become a cornerstone in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary interventions (PCI).[2][3] Its origin lies in the venom of the Southeastern Pygmy Rattlesnake (Sisturus miliarius barbouri), a small but formidable pit viper endemic to the southeastern United States.[1][4][5] Eptifibatide's remarkable specificity as a reversible inhibitor of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor—the final common pathway for platelet aggregation—stems directly from a unique protein isolated from this venom.[6][7] This technical guide provides an in-depth exploration of the discovery of eptifibatide, detailing the experimental journey from initial venom screening to the synthesis and clinical validation of the final drug product, designed for researchers, scientists, and drug development professionals.
Section 1: The Foundational Discovery of Barbourin (B1177368)
The development of eptifibatide was not a targeted synthesis but a journey of discovery that began with a large-scale screening of natural sources for novel antiplatelet activity.
Initial Venom Screening and Identification
The initial search for a novel platelet aggregation inhibitor involved the screening of 62 different snake venoms.[1][2] The goal was to identify a component that could specifically block the function of the GP IIb/IIIa receptor. While many viper venoms contain proteins known as disintegrins that inhibit this receptor, they typically do so via a common Arg-Gly-Asp (RGD) amino acid sequence.[2][8] This RGD motif, however, is not entirely specific and can interact with other integrin receptors in the body.[9]
In this extensive screening, the venom of the Southeastern Pygmy Rattlesnake (Sistrurus miliarius barbouri) was identified as unique.[2][10] It was the only venom found to contain a disintegrin that was highly specific for the GP IIb/IIIa receptor, with low affinity for other integrins.[3] This unique protein was named barbourin .[10] The key to its specificity was the substitution of the typical arginine (R) with a lysine (B10760008) (K) in the active sequence, creating a Lys-Gly-Asp (KGD) motif.[2][10][11] This single amino acid alteration confers its high binding affinity and specificity for the fibrinogen receptor on platelets.[11]
Experimental Protocol: Barbourin Isolation and Purification
The isolation of barbourin from crude snake venom is a multi-step process involving chromatographic techniques to separate the complex mixture of proteins.
-
Crude Venom Preparation: Lyophilized venom from Sistrurus miliarius barbouri is dissolved in a buffered solution (e.g., 0.1% Trifluoroacetic Acid - TFA in water).
-
Initial Fractionation (Size-Exclusion or Ion-Exchange Chromatography): The venom solution is first subjected to a primary chromatography step. Cation-exchange chromatography (e.g., on a CM-Sepharose column) can be used to separate proteins based on charge.[12] Fractions are collected based on the elution profile.
-
Screening for Activity: Each fraction is then screened for its ability to inhibit platelet aggregation in vitro (see protocol 3.2) and for its specificity in a GP IIb/IIIa binding assay (see protocol 3.3). This identifies the fractions containing the active disintegrin.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions are pooled and subjected to one or more rounds of RP-HPLC on a C18 or C4 column.[13][14] A gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution (e.g., 0.1% TFA) is used to elute the bound proteins based on their hydrophobicity.[14]
-
Purity Analysis: The purity of the isolated barbourin is confirmed by SDS-PAGE, and its molecular weight is determined using mass spectrometry (e.g., MALDI-TOF-MS).[15] N-terminal sequencing is used to confirm the amino acid sequence, including the critical KGD motif.[16]
Section 2: Rational Drug Design: From Barbourin to Eptifibatide
While barbourin was a groundbreaking discovery, its nature as a relatively large protein (73 amino acids) presented challenges for therapeutic development, including potential antigenicity, manufacturing complexity, and cost.[9] The research focus therefore shifted to designing a smaller, synthetic molecule that retained the high specificity and potency of barbourin's KGD active site. This led to the development of eptifibatide, a cyclic heptapeptide.[3][17]
The design of eptifibatide involved several key modifications:
-
Cyclization: The peptide was cyclized via a disulfide bond between a cysteine residue and a mercaptopropionyl (Mpa) residue. This conformational constraint mimics the rigid loop structure of the KGD sequence in native barbourin, increasing its binding affinity and stability.[8][9]
-
Sequence Optimization: The amino acids surrounding the core KGD sequence were optimized to enhance binding and selectivity.
-
Guanidinylation: The lysine (K) of the KGD sequence was modified to a homoarginine (Har) residue. This modification maintains the critical charge and structure for receptor binding while potentially enhancing potency.
Experimental Protocol: Solid-Phase Peptide Synthesis of Eptifibatide
Eptifibatide is manufactured using a well-established chemical process known as solid-phase peptide synthesis (SPPS), followed by solution-phase cyclization.[7]
-
Chain Assembly (SPPS): The linear peptide precursor is assembled on an insoluble polymer resin (e.g., Rink Amide resin).[7]
-
The C-terminal amino acid (Cysteine with a trityl protecting group on its sulfhydryl side chain) is first coupled to the resin.
-
The synthesis proceeds by sequentially adding the other amino acids (Pro, Trp, Asp, Gly, Har) one by one.
-
Each amino acid has its N-terminus temporarily protected with an Fmoc group and its side chain permanently protected (e.g., OtBu for Asp, Boc for Trp, Pbf for Har).[7]
-
Each cycle involves: (a) Fmoc deprotection to free the N-terminal amine, and (b) coupling the next Fmoc-protected amino acid.
-
Finally, the N-terminal mercaptopropionic acid (Mpa), with its sulfhydryl group protected by a trityl group, is coupled to the chain.[7]
-
-
Cleavage and Deprotection: The completed linear peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers).
-
Cyclization (Disulfide Bond Formation): The linear precursor, now with two free sulfhydryl groups (on Mpa and Cys), is dissolved in a dilute aqueous solution.[7] The pH is adjusted to a slightly basic level (e.g., pH 9.5 with ammonium (B1175870) hydroxide), and the solution is exposed to air (oxygen) to facilitate the oxidative formation of the intramolecular disulfide bond, creating the cyclic structure.[7]
-
Purification: The crude cyclic eptifibatide is purified using preparative RP-HPLC to achieve high purity.
-
Lyophilization: The final purified peptide is lyophilized to produce the stable acetate (B1210297) salt powder form of the drug.
Section 3: Mechanism of Action and In Vitro Characterization
Eptifibatide exerts its antithrombotic effect by competitively and reversibly inhibiting the platelet GP IIb/IIIa receptor (also known as integrin αIIbβ3).[3]
Signaling Pathway of Platelet Aggregation
When a blood vessel is injured, platelet agonists like collagen, adenosine (B11128) diphosphate (B83284) (ADP), and thrombin are exposed or released. These agonists bind to their respective receptors on the platelet surface, initiating an "inside-out" signaling cascade. This cascade activates the GP IIb/IIIa receptors, causing a conformational change that enables them to bind circulating fibrinogen with high affinity. Fibrinogen, being a dimeric molecule, can bridge two adjacent platelets, leading to platelet aggregation and the formation of a thrombus. Eptifibatide directly blocks the fibrinogen binding site on the activated GP IIb/IIIa receptor, physically preventing this cross-linking and thereby inhibiting the final, crucial step of aggregation.[1]
Experimental Protocol: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold standard method for assessing the effect of antiplatelet agents.
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected as PRP.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet all cellular components. The resulting supernatant is collected as PPP.
-
Assay Procedure:
-
An aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
Aliquots of PRP are placed in cuvettes with a small stir bar and warmed to 37°C.
-
Varying concentrations of eptifibatide (or a vehicle control) are added to the PRP and incubated for 5-15 minutes.
-
A platelet agonist (e.g., 20 µM ADP or 5 µg/mL collagen) is added to initiate aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined. The concentration of eptifibatide that inhibits aggregation by 50% (IC50) is calculated from the dose-response curve.
Experimental Protocol: GP IIb/IIIa Receptor Binding/Occupancy Assay (Flow Cytometry)
This assay quantifies the extent to which an inhibitor binds to and occupies the GP IIb/IIIa receptors on the platelet surface.
-
Blood Collection: Whole blood is collected in tubes containing a suitable anticoagulant.
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with varying concentrations of eptifibatide for a set period.
-
Antibody Staining: The samples are then incubated with a fluorescently-labeled monoclonal antibody that binds to an epitope on the GP IIb/IIIa receptor. Importantly, this antibody's binding site should not be blocked by eptifibatide, allowing it to measure total receptor expression. A second, competing labeled ligand or antibody can be used to quantify the displacement by eptifibatide.
-
Sample Processing: Red blood cells are lysed, and the remaining platelets are fixed with a reagent like paraformaldehyde.
-
Flow Cytometry Analysis: The fluorescence intensity of the platelets is measured using a flow cytometer. A decrease in fluorescence from a competing labeled ligand indicates displacement by eptifibatide. The percentage of receptor occupancy is calculated by comparing the fluorescence of treated samples to untreated controls.
Quantitative In Vitro Data
The following tables summarize key quantitative data for barbourin and eptifibatide, demonstrating their potency and specificity.
| Parameter | Barbourin | Eptifibatide | Reference |
| Source | S. m. barbouri Venom | Synthetic Peptide | [3][10] |
| Active Motif | KGD (Lys-Gly-Asp) | KGD (as Homoarginine) | [10] |
| Receptor Specificity | High for GP IIb/IIIa | High for GP IIb/IIIa | [3][10] |
| Dissociation Constant (Kd) | Not specified | ~120 nM | |
| IC50 (ADP-induced Aggregation) | Potent Inhibitor | 0.11 - 0.22 µg/mL | [10][15] |
| IC50 (Collagen-induced Aggregation) | Potent Inhibitor | 0.28 - 0.34 µg/mL | [10][15] |
| Table 1: Comparative In Vitro Properties of Barbourin and Eptifibatide. |
Section 4: Preclinical and Clinical Validation
Following successful in vitro characterization, eptifibatide underwent rigorous preclinical and clinical testing to establish its safety and efficacy as an antithrombotic agent.
Preclinical Animal Models
Preclinical studies in animal models were crucial for evaluating the antithrombotic efficacy and bleeding risk of eptifibatide in vivo.
-
Canine Folts Model: This model is widely used to assess antithrombotic agents. It involves inducing cyclical flow reductions in a coronary artery by creating an external stenosis and endothelial injury, which simulates the recurrent formation of platelet-rich thrombi. Eptifibatide was shown to be effective in this model.[6]
-
Murine Thrombosis Models: Mouse models of fatal pulmonary thromboembolism, induced by intravenous injection of collagen and epinephrine, are used to screen the potency of GP IIb/IIIa antagonists in vivo. Additionally, humanized mouse models, where mice are infused with human platelets, have been used to test the efficacy of agents like eptifibatide on human platelet-mediated thrombus formation.
Major Clinical Trials
The efficacy and safety of eptifibatide were definitively established in large-scale, randomized, placebo-controlled clinical trials. The PURSUIT and ESPRIT trials were pivotal in gaining FDA approval.
-
The PURSUIT Trial (Platelet Glycoprotein IIb/IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy): This landmark trial enrolled nearly 11,000 patients with non-ST-segment elevation ACS (unstable angina or NSTEMI). It demonstrated that eptifibatide, when added to standard therapy, significantly reduced the primary composite endpoint of death or nonfatal myocardial infarction (MI) at 30 days.
-
The ESPRIT Trial (Enhanced Suppression of the Platelet IIb/IIIa Receptor with Integrilin Therapy): This trial evaluated a double-bolus dosing regimen of eptifibatide in over 2,000 patients undergoing nonurgent coronary stent implantation.[9] The results showed a substantial reduction in the primary composite endpoint of death, MI, urgent target vessel revascularization, and thrombotic bailout at 48 hours, with benefits sustained at 30 days and 6 months.[9]
Quantitative Clinical Trial Data
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Placebo Event Rate | Eptifibatide Event Rate | Relative Risk Reduction | P-Value | Reference |
| PURSUIT | NSTE-ACS | Placebo vs. Eptifibatide | Death or MI at 30 days | 15.7% | 14.2% | 9.6% | 0.042 | |
| PURSUIT (US Cohort) | NSTE-ACS | Placebo vs. Eptifibatide | Death or MI at 30 days | 15.4% | 11.9% | 22.7% | 0.003 | |
| ESPRIT | Nonurgent PCI with Stenting | Placebo vs. Eptifibatide | Death, MI, Urgent TVR, or Bailout at 48h | 10.5% | 6.6% | 37.1% | 0.0015 | |
| ESPRIT | Nonurgent PCI with Stenting | Placebo vs. Eptifibatide | Death or MI at 6 months | 11.5% | 7.5% | 34.8% | 0.002 | [9] |
| Table 2: Summary of Primary Endpoint Results from Pivotal Eptifibatide Clinical Trials. |
Conclusion
The development of eptifibatide is a remarkable success story in translational medicine, showcasing a journey from the venom of the Southeastern Pygmy Rattlesnake to a life-saving therapeutic drug. The initial discovery of barbourin, a disintegrin with a unique KGD sequence, provided a highly specific template for inhibiting the GP IIb/IIIa receptor.[2] Through rational drug design, this natural lead was transformed into a smaller, synthetic, and more drug-like cyclic peptide. Rigorous preclinical and clinical evaluation in landmark trials like PURSUIT and ESPRIT confirmed its efficacy and safety, establishing eptifibatide as an invaluable tool in the arsenal (B13267) against acute ischemic cardiovascular events. This technical guide illuminates the multi-faceted scientific process, from bioprospecting and protein chemistry to synthetic design and clinical validation, that underpins the creation of a modern therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scholars@Duke publication: Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide. [scholars.duke.edu]
- 8. Design of potent and specific integrin antagonists. Peptide antagonists with high specificity for glycoprotein IIb-IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Barbourin. A GPIIb-IIIa-specific integrin antagonist from the venom of Sistrurus m. barbouri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Active GPIIb-IIIa conformations that link ligand interaction with cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ligand binding site of the platelet integrin receptor GPIIb-IIIa is proximal to the second calcium binding domain of its alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the platelet integrin GPIIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with Eptifibatide/Tirofiban in patients presenting with ACS and undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Eptifibatide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification processes for eptifibatide (B1663642), a cyclic heptapeptide (B1575542) and potent antiplatelet agent. The document details the chemical methodologies, experimental protocols, and quantitative data associated with its manufacture, offering valuable insights for professionals in drug development and peptide chemistry.
Introduction to Eptifibatide
Eptifibatide is a synthetic cyclic heptapeptide that functions as a reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on platelets.[1][2] By blocking this receptor, eptifibatide inhibits platelet aggregation, a critical step in the formation of thrombi.[2] Its chemical structure, featuring a disulfide bridge, is derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[2][3] The drug is primarily used in the treatment of acute coronary syndromes and during percutaneous coronary interventions to prevent ischemic events.[1][3]
Eptifibatide Synthesis: A Step-by-Step Approach
The synthesis of eptifibatide is typically achieved through solid-phase peptide synthesis (SPPS), followed by cyclization to form the characteristic disulfide bond.[4][5] This process can be broadly divided into three main stages: linear peptide synthesis, disulfide bridge formation (cyclization), and cleavage from the solid support.
Solid-Phase Synthesis of the Linear Eptifibatide Precursor
The linear precursor of eptifibatide is assembled on a solid support, commonly a resin, using Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.[4][5] This method involves the sequential addition of amino acids to a growing peptide chain anchored to the resin.
Experimental Protocol: Microwave-Assisted Fmoc/tBu Solid-Phase Peptide Synthesis
-
Resin Swelling: The Rink Amide AM resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.[4]
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 30% (v/v) piperidine (B6355638) in DMF. This reaction is often carried out at elevated temperatures (up to 90°C) with microwave assistance to accelerate the process.[4]
-
Washing: The resin is washed multiple times with DMF to remove excess reagents and byproducts.[4]
-
Amino Acid Coupling: The next Fmoc-protected amino acid (2.5 equivalents) is activated with a coupling agent, such as a mixture of N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure, and added to the resin. The coupling reaction is also frequently performed under microwave irradiation at temperatures up to 90°C, with the exception of cysteine coupling, which is conducted at a lower temperature of 50°C.[4]
-
Washing: The resin is again washed with DMF.[4]
-
Cycle Repetition: Steps 2-5 are repeated for each amino acid in the eptifibatide sequence.
-
Final Washing and Drying: After the final amino acid is coupled, the peptide-resin is washed sequentially with DMF and 2-propanol and then dried under vacuum.[4]
Table 1: Quantitative Parameters for Linear Eptifibatide Precursor Synthesis (5 mmol scale) [4]
| Parameter | Value |
| Starting Resin | Rink Amide AM |
| Resin Loading | 0.93 mmol/g |
| Scale | 5 mmol |
| Fmoc-Amino Acids | 2.5 equivalents |
| Coupling Reagents | DIC / Oxyma Pure |
| Deprotection Reagent | 30% Piperidine in DMF |
| Coupling/Deprotection Temp. | 90°C (50°C for Cys) |
| Final Peptide-Resin Yield | 14.1 g |
Diagram 1: Eptifibatide Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of the linear eptifibatide precursor.
Disulfide Bridge Formation: On-Resin vs. Off-Resin Cyclization
The formation of the intramolecular disulfide bridge is a critical step that confers the cyclic structure to eptifibatide. This can be achieved either while the peptide is still attached to the resin ("on-resin") or after cleavage from the resin ("off-resin").
On-resin cyclization offers the advantage of a pseudo-dilution effect, which can minimize the formation of intermolecular dimers.[2] Various strategies exist, often employing different protecting groups for the cysteine thiol and specific oxidizing agents.
Experimental Protocol: On-Resin Disulfide Bond Formation (Strategy B) [4]
-
Coupling of Dithiodipropionic Acid: 3,3'-Dithiodipropionic acid (DTDPA) (5 equivalents) is coupled to the N-terminus of the peptide-resin using DIC and Oxyma Pure in DMF under microwave irradiation (75°C, 35W, 5 min).[4]
-
Washing: The resin is washed with DMF and dichloromethane (B109758) (DCM).[4]
Off-resin cyclization is performed after the linear peptide has been cleaved from the solid support. Air oxidation in a suitable solvent system is a common method.
Experimental Protocol: Off-Resin Disulfide Bond Formation by Air Oxidation [4]
-
Dissolution: The crude linear eptifibatide precursor (5 mmol, 4.7 g) is dissolved in a 1:1 mixture of water and acetonitrile (B52724) (CH3CN).[4]
-
Dilution: Additional water is added to achieve a final peptide concentration of 5.3 mM.[4]
-
pH Adjustment: The pH of the solution is adjusted to 9.5 using 7.5% ammonium (B1175870) hydroxide (B78521) (NH4OH).[4]
-
Oxidation: The solution is stirred mechanically at 350 rpm for 22 hours at room temperature, allowing for air oxidation to form the disulfide bridge.[4]
-
Quenching: The reaction is quenched by adding trifluoroacetic acid (TFA) to adjust the pH to 2.5.[4]
-
Lyophilization: The solution is lyophilized to obtain the crude cyclic eptifibatide.[4]
Table 2: Quantitative Parameters for Off-Resin Cyclization [4]
| Parameter | Value |
| Starting Material | Crude Linear Eptifibatide Precursor |
| Scale | 5 mmol (4.7 g) |
| Purity of Linear Precursor | 71% |
| Solvent System | Water:Acetonitrile (2:1) |
| Final Peptide Concentration | 5.3 mM |
| pH for Oxidation | 9.5 |
| Reaction Time | 22 hours |
| Reaction Temperature | Room Temperature |
| Crude Eptifibatide Purity | 61% |
| Yield | 98% |
Diagram 2: Off-Resin Cyclization Workflow
Caption: Workflow for the off-resin cyclization of the linear eptifibatide precursor.
Purification of Eptifibatide
The crude eptifibatide, containing various impurities such as dimers and truncated peptides, requires purification to meet pharmaceutical standards.[6] The primary method for this is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]
Experimental Protocol: Preparative RP-HPLC Purification [6]
-
Column: A C18 reverse-phase column (e.g., octadecylsilane-bonded silica (B1680970) gel, 5 cm x 25 cm) is used.[6]
-
Mobile Phase: A two-solvent system is employed:
-
Gradient Elution: A linear gradient of increasing acetonitrile concentration is used to elute the peptides. A typical gradient might be from 15% to 30% Phase B over 45 minutes.[6]
-
Flow Rate: The flow rate is maintained between 70-80 mL/min.[6]
-
Detection: The eluting peptides are monitored by UV absorbance at 230 nm.[6]
-
Fraction Collection: Fractions corresponding to the main eptifibatide peak are collected.
-
Post-Purification Processing: The purified fractions are pooled, and the solvent is removed by rotary evaporation at a controlled temperature (25-35°C). The resulting concentrate (15-30 mg/mL) is then freeze-dried to obtain the final purified eptifibatide.[6]
Table 3: Quantitative Parameters for Preparative RP-HPLC Purification [6]
| Parameter | Value |
| Stationary Phase | Octadecylsilane-bonded silica gel |
| Column Dimensions | 5 cm x 25 cm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 15% - 30% B over 45 min |
| Flow Rate | 70 - 80 mL/min |
| Detection Wavelength | 230 nm |
| Injection Amount | 1.5 - 2.0 g of crude peptide |
| Post-Purification Concentration | 15 - 30 mg/mL |
| Final Product Form | Lyophilized powder |
Mechanism of Action: Signaling Pathway Inhibition
Eptifibatide exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of activated platelets.[1][2] This receptor is the final common pathway for platelet aggregation, regardless of the initial stimulus.
Diagram 3: Eptifibatide Signaling Pathway Inhibition
Caption: Eptifibatide inhibits platelet aggregation by blocking the GPIIb/IIIa receptor.
Conclusion
The synthesis and purification of eptifibatide involve a well-defined series of chemical processes, from solid-phase peptide synthesis of the linear precursor to controlled cyclization and high-resolution chromatographic purification. The use of microwave-assisted synthesis can significantly accelerate the production of the linear peptide. Both on-resin and off-resin cyclization methods offer viable routes to the final cyclic product, with the choice often depending on the desired scale and optimization of impurity profiles. Preparative RP-HPLC remains the gold standard for achieving the high purity required for a pharmaceutical-grade product. A thorough understanding of these processes is essential for the efficient and scalable manufacturing of this important therapeutic peptide.
References
- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101538316A - Method for preparing Eptifibatide with solid phase method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Method for purifying Eptifibatide | Semantic Scholar [semanticscholar.org]
chemical and physical properties of eptifibatide acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide (B1663642) acetate (B1210297) is a potent, synthetic cyclic heptapeptide (B1575542) antiplatelet agent. It functions as a reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets, a critical component in the final common pathway of platelet aggregation. This technical guide provides an in-depth overview of the chemical and physical properties of eptifibatide acetate, its mechanism of action, and relevant experimental protocols for its characterization.
Chemical and Physical Properties
This compound is a white to off-white powder. Its structure is characterized by a cyclic heptapeptide core containing a disulfide bridge.[1][2]
| Property | Value | References |
| Chemical Formula | C35H49N11O9S2 · xC2H4O2 | [3] |
| Molecular Weight (Free Base) | 831.96 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water.[2] | [2] |
| Stability | The commercial injection is stable for up to 24 months under refrigeration. It can be stored at room temperature (15-30°C) for up to 2 months. The optimal pH for stability is between 5.0 and 6.0.[1] | [1] |
| pKa | A specific pKa value for this compound is not readily available in the public domain. However, the molecule contains several ionizable groups that contribute to its overall charge and solubility profile. These include the primary amine of the N-terminal mercaptopropionyl residue, the guanidinium (B1211019) group of the homoarginine residue, and the carboxyl group of the aspartic acid residue. The pKa values of these individual residues, when incorporated into a peptide, will differ from their free amino acid counterparts due to the influence of the local chemical environment. |
Mechanism of Action and Signaling Pathway
This compound exerts its antiplatelet effect by competitively and reversibly binding to the platelet GPIIb/IIIa receptor.[4][5][6] This receptor is an integrin that, upon platelet activation, undergoes a conformational change, enabling it to bind to ligands such as fibrinogen and von Willebrand factor (vWF).[7] This binding cross-links adjacent platelets, leading to aggregation and thrombus formation.[7]
Eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, allowing it to occupy the ligand-binding site on the activated GPIIb/IIIa receptor.[1] By blocking this interaction, eptifibatide inhibits platelet aggregation.[6]
The signaling of the GPIIb/IIIa receptor is bidirectional, involving both "inside-out" and "outside-in" pathways.
-
Inside-out signaling: Intracellular signals initiated by platelet agonists (e.g., thrombin, ADP, collagen) lead to the activation of the GPIIb/IIIa receptor, increasing its affinity for extracellular ligands.[7]
-
Outside-in signaling: Ligand binding to the GPIIb/IIIa receptor triggers intracellular signaling cascades that further promote platelet activation, spreading, and clot retraction.[7]
Eptifibatide primarily interferes with the "outside-in" signaling by preventing ligand binding to the activated receptor.
Caption: Eptifibatide's mechanism of action on the GPIIb/IIIa signaling pathway.
Degradation Profile
Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of a drug substance. While specific, detailed degradation pathways for this compound under various stress conditions are not extensively published, peptides, in general, are susceptible to degradation through hydrolysis, oxidation, and photolysis.
Potential degradation products of eptifibatide could include:
-
Hydrolysis products: Cleavage of peptide bonds, leading to smaller peptide fragments or free amino acids. Deamidation of the asparagine residue is also a common hydrolytic degradation pathway for peptides.
-
Oxidation products: Oxidation of the tryptophan or methionine (if present) residues. The disulfide bridge is also susceptible to oxidation.
-
Photodegradation products: Light exposure can lead to the degradation of photosensitive amino acids like tryptophan.
Caption: Potential degradation pathways of this compound under stress conditions.
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This method is used to determine the purity of this compound and to detect any degradation products.[8][9][10]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an ion-pairing agent such as trifluoroacetic acid (TFA) (e.g., 0.1% v/v).[8]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection: UV detection at 220 nm or 280 nm.[8]
-
Sample Preparation: Dissolve this compound in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the sample onto the column and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Caption: Experimental workflow for RP-HPLC analysis of this compound.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of eptifibatide to inhibit platelet aggregation induced by various agonists.[11][12][13]
Methodology:
-
Sample Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 15-20 minutes).[12]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).[12]
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known volume of PRP to a cuvette with a stir bar.
-
Add eptifibatide at various concentrations (or a vehicle control) and incubate for a specified time (e.g., 5-15 minutes) at 37°C.[12]
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each condition.
-
Determine the IC50 value of eptifibatide (the concentration that inhibits 50% of platelet aggregation).
-
Flow Cytometry for GPIIb/IIIa Activation
This method quantifies the activation state of the GPIIb/IIIa receptor on platelets.[14][15][16][17]
Methodology:
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant.
-
-
Staining:
-
Incubate whole blood with a fluorescently labeled antibody that specifically recognizes the activated conformation of GPIIb/IIIa (e.g., PAC-1).[14]
-
In separate tubes, include appropriate controls (e.g., isotype control, unstimulated platelets).
-
If desired, co-stain with a pan-platelet marker (e.g., anti-CD41 or anti-CD61) to identify the platelet population.
-
-
Fixation and Lysis:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Lyse the red blood cells.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and/or the pan-platelet marker.
-
Quantify the percentage of platelets positive for the activation-specific antibody and the mean fluorescence intensity.
-
Conclusion
This compound is a well-characterized antiplatelet agent with a clear mechanism of action. Its chemical and physical properties are well-defined, although a publicly available pKa value is lacking. The provided experimental protocols offer a foundation for the robust analysis of its purity, activity, and mechanism of action in a research and development setting. Further investigation into its specific degradation pathways under various stress conditions would provide a more complete stability profile.
References
- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 5. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. RP-HPLC Method Development and Validation for Determination of this compound in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC Method Development and Validation for Determination of this compound .pptx [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet Activation [bdbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. Platelet Activation [bdbiosciences.com]
Eptifibatide's Mechanism of Action on the GPIIb/IIIa Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptifibatide (B1663642) is a cyclic heptapeptide (B1575542) and a potent, reversible antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] As a cornerstone of antiplatelet therapy, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI), a thorough understanding of its molecular interactions is paramount.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of eptifibatide, focusing on its interaction with the GPIIb/IIIa receptor. It details the molecular basis of its inhibitory action, presents key quantitative data on its efficacy, outlines relevant experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to the GPIIb/IIIa Receptor and Platelet Aggregation
The glycoprotein IIb/IIIa receptor, also known as integrin αIIbβ3, is a heterodimeric transmembrane protein found on the surface of platelets.[5][6] It is the most abundant receptor on the platelet surface, with approximately 80,000 copies per platelet.[6][7] The GPIIb/IIIa receptor is crucial for platelet aggregation, the final common pathway in the formation of a platelet plug.[3][8]
In resting platelets, the GPIIb/IIIa receptor exists in a low-affinity, "bent" conformation.[9] Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen, an "inside-out" signaling cascade is initiated.[10][11] This intricate process, involving intracellular mediators like talin and kindlin, triggers a conformational change in the extracellular domain of the GPIIb/IIIa receptor to a high-affinity, "extended" state.[7][10] This activated receptor can then bind soluble ligands, primarily fibrinogen and von Willebrand factor (vWF), which act as bridges between adjacent platelets, leading to aggregation and thrombus formation.[6]
Eptifibatide: Molecular Profile and Binding Characteristics
Eptifibatide is a synthetic cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[8][12] Its structure contains a modified lysine-glycine-aspartic acid (KGD) sequence, which mimics the arginine-glycine-aspartic acid (RGD) recognition motif present in endogenous ligands like fibrinogen.[9][13]
The mechanism of action of eptifibatide is centered on its competitive and reversible inhibition of the GPIIb/IIIa receptor.[12][14] By binding to the receptor, eptifibatide sterically hinders the access of fibrinogen and vWF, thereby preventing platelet cross-linking and aggregation.[2][3] A key characteristic of eptifibatide is its high specificity for the GPIIb/IIIa receptor, with low affinity for other integrins.[9][13] This specificity minimizes off-target effects.
Eptifibatide exhibits low-affinity binding to the GPIIb/IIIa receptor, which contributes to its rapid onset and offset of action.[3][13] This reversibility is a significant clinical advantage, as platelet function is restored within 4 to 8 hours after discontinuation of the drug.[8]
Quantitative Analysis of Eptifibatide's Efficacy
The inhibitory potency of eptifibatide has been extensively quantified in numerous in vitro studies. The following tables summarize key pharmacological parameters.
| Parameter | Value | Agonist | Anticoagulant | Source |
| IC50 | 0.11-0.22 µg/mL | 20 µM ADP | Citrated Blood | [2][15] |
| IC50 | 0.28-0.34 µg/mL | 5 µg/mL Collagen | Citrated Blood | [2][15] |
| IC50 | 1.5 to 3-fold higher than citrated | Not Specified | Hirudinized Blood | [2] |
| Kd (Dissociation Constant) | 120 nM | Not Applicable | Not Specified | [2][13] |
Table 1: In Vitro Efficacy of Eptifibatide in Platelet Aggregation Inhibition
| Parameter | Value | Species | Source |
| Onset of Action | ~15 minutes after bolus | Human | [8][10] |
| Plasma Half-life | ~2.5 hours | Human | [4][8] |
| Plasma Protein Binding | ~25% | Human | [8][10] |
| Reversibility (Platelet Function) | 4 - 8 hours post-infusion | Human | [8] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Eptifibatide
Signaling Pathways
GPIIb/IIIa Receptor "Inside-Out" Signaling
The activation of the GPIIb/IIIa receptor is a critical step preceding platelet aggregation. This process, termed "inside-out" signaling, is initiated by the binding of platelet agonists to their respective receptors, leading to a cascade of intracellular events that ultimately induce a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands.
Caption: GPIIb/IIIa "Inside-Out" Signaling Pathway.
Eptifibatide's Inhibition of "Outside-In" Signaling and Aggregation
Once activated, the GPIIb/IIIa receptor binds to its ligands, initiating "outside-in" signaling, which further reinforces platelet activation and leads to aggregation. Eptifibatide competitively blocks the binding of these ligands, thereby inhibiting both the aggregation and the downstream signaling events.
Caption: Eptifibatide's Competitive Inhibition of Ligand Binding.
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Principle: LTA is the gold standard for measuring platelet aggregation. It quantifies the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist. Eptifibatide's inhibitory effect is measured by the reduction in this aggregation.[1]
Methodology:
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant, which is the PRP.[8]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which serves as the blank (100% aggregation).[8]
-
Eptifibatide Incubation: Pre-incubate aliquots of PRP with varying concentrations of eptifibatide or a vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.[8]
-
Aggregation Measurement:
-
Place the PRP samples in aggregometer cuvettes with a stir bar.
-
Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., 20 µM ADP or 5 µg/mL collagen) to initiate aggregation.[8]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each eptifibatide concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the concentration-response curve.[8]
-
Caption: Light Transmission Aggregometry (LTA) Workflow.
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
Principle: Flow cytometry allows for the quantitative analysis of GPIIb/IIIa receptor occupancy by eptifibatide on a single-platelet level. This is achieved by measuring the binding of a fluorescently labeled antibody or ligand that recognizes the receptor.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., citrate or PPACK).
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., PBS).
-
Add varying concentrations of eptifibatide and incubate for a specified time at room temperature.
-
-
Platelet Activation (Optional): Add a platelet agonist (e.g., ADP) to activate the platelets and expose the high-affinity binding site of the GPIIb/IIIa receptor.
-
Fluorescent Labeling:
-
Add a fluorescently labeled monoclonal antibody (e.g., PAC-1, which binds only to the activated GPIIb/IIIa receptor) or fluorescently labeled fibrinogen.
-
Incubate in the dark to allow for binding.
-
-
Fixation: Fix the samples with a fixative solution (e.g., paraformaldehyde) to stabilize the cells and antibody binding.
-
Flow Cytometric Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Measure the fluorescence intensity of the labeled platelets.
-
-
Data Analysis:
-
Determine the percentage of receptor occupancy by comparing the fluorescence intensity of eptifibatide-treated samples to that of control samples.
-
Calculate the concentration of eptifibatide required for a certain level of receptor occupancy (e.g., 80%).[16]
-
Caption: Flow Cytometry Workflow for Receptor Occupancy.
Conclusion
Eptifibatide's mechanism of action is a well-defined example of targeted antiplatelet therapy. Its specificity for the GPIIb/IIIa receptor, coupled with its reversible and competitive binding, provides a potent and controllable inhibition of platelet aggregation. The quantitative data and experimental protocols outlined in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the pharmacological properties of eptifibatide and other GPIIb/IIIa inhibitors. A thorough understanding of these fundamental principles is essential for the continued development of novel and improved antithrombotic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 13. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. picmonic.com [picmonic.com]
- 15. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
The KGD Mimic: A Deep Dive into the Structural Resemblance of Eptifibatide to its Natural Ligand Counterpart
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate structural relationship between eptifibatide (B1663642), a potent antiplatelet therapeutic, and the naturally occurring Lys-Gly-Asp (KGD) amino acid sequence. Eptifibatide's design as a KGD mimetic is a prime example of rational drug development, leveraging insights from natural toxins to create a life-saving therapeutic. We will delve into its discovery, mechanism of action, quantitative binding characteristics, and the experimental methodologies used to elucidate its function.
From Snake Venom to Synthetic Therapeutic: The Genesis of Eptifibatide
Eptifibatide, a cyclic heptapeptide (B1575542), was developed by mimicking the structure of a disintegrin protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri)[1][2]. Disintegrins are a family of cysteine-rich peptides from viper venoms that potently inhibit platelet aggregation by targeting the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor[3]. While many disintegrins contain the Arginine-Glycine-Aspartic acid (RGD) sequence to bind to various integrins, the disintegrin from this specific rattlesnake venom, barbourin (B1177368), possesses a unique Lysine-Glycine-Aspartic acid (KGD) sequence. This substitution of lysine (B10760008) for arginine confers a high degree of specificity for the platelet GPIIb/IIIa receptor over other integrins[4].
The development of eptifibatide involved identifying the minimal active sequence of barbourin responsible for its potent and specific antiplatelet activity and then engineering a smaller, synthetic cyclic peptide that retained these properties while offering improved pharmacokinetic characteristics[2]. The chemical structure of eptifibatide is N6-(aminoiminomethyl)-N2-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide, cyclic (1→6)-disulfide.
Mechanism of Action: Competitive Inhibition of the GPIIb/IIIa Receptor
The primary mechanism of action of eptifibatide is the reversible and competitive inhibition of the platelet GPIIb/IIIa receptor[5]. This receptor is a key player in the final common pathway of platelet aggregation. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its ligands, most notably fibrinogen[6]. Fibrinogen, a dimeric molecule, can then bridge adjacent platelets, leading to the formation of a platelet plug and subsequent thrombus.
Fibrinogen contains RGD sequences that are recognized by the GPIIb/IIIa receptor[7]. Eptifibatide, with its KGD sequence, acts as a structural mimic of this recognition motif. By binding to the GPIIb/IIIa receptor, eptifibatide physically obstructs the binding of fibrinogen and other adhesive ligands, such as von Willebrand factor, thereby preventing platelet aggregation[8][9]. The binding of eptifibatide is characterized by a low affinity and rapid dissociation, which contributes to the reversible nature of its antiplatelet effect[1].
Quantitative Analysis: Binding Affinity and Inhibitory Potency
The efficacy of eptifibatide as a GPIIb/IIIa inhibitor has been quantified through various in vitro and ex vivo studies. The key parameters are its dissociation constant (Kd) and its half-maximal inhibitory concentration (IC50) for platelet aggregation.
| Parameter | Value | Agonist | Anticoagulant | Reference |
| Dissociation Constant (Kd) | 120 nM | - | - | |
| IC50 (ADP-induced aggregation) | 0.11-0.22 µg/mL | 20 µM ADP | Citrated Blood | |
| IC50 (Collagen-induced aggregation) | 0.28-0.34 µg/mL | 5 µg/mL Collagen | Citrated Blood | |
| IC50 (Hirudinized Blood) | 1.5 to 3-fold higher than citrated | Not Specified | Hirudinized Blood |
These data highlight the potent inhibitory activity of eptifibatide on platelet aggregation induced by different agonists. The choice of anticoagulant in experimental setups can influence the measured IC50 values.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay is fundamental to determining the inhibitory potency (IC50) of eptifibatide.
Methodology:
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation with Eptifibatide: Aliquots of PRP are incubated with varying concentrations of eptifibatide or a vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Initiation of Aggregation: A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, is added to the PRP to induce aggregation.
-
Measurement of Aggregation: Platelet aggregation is monitored using a light transmission aggregometer. As platelets aggregate, the light transmission through the sample increases. The maximum percentage of aggregation is recorded.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each eptifibatide concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the eptifibatide concentration and fitting the data to a sigmoidal dose-response curve.
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
This method directly measures the binding of eptifibatide to its target receptor on the platelet surface.
Methodology:
-
Blood Collection and Preparation: Whole blood is collected and can be used directly or to prepare PRP as described above.
-
Incubation with Eptifibatide: Aliquots of whole blood or PRP are incubated with various concentrations of eptifibatide.
-
Staining with Labeled Antibody: A fluorescently labeled monoclonal antibody that binds to an epitope on the GPIIb/IIIa receptor not blocked by eptifibatide is added to measure the total number of receptors. To measure receptor occupancy by eptifibatide, a fluorescently labeled antibody that competes with eptifibatide for the same binding site can be used, or a labeled version of a ligand like fibrinogen.
-
Fixation: The samples are fixed with a reagent like paraformaldehyde.
-
Flow Cytometric Analysis: The samples are analyzed using a flow cytometer. The fluorescence intensity of the platelets is measured, which is proportional to the number of bound antibodies.
-
Data Analysis: The receptor occupancy by eptifibatide is calculated by comparing the fluorescence intensity in the presence of eptifibatide to the maximum fluorescence intensity in the absence of the inhibitor.
Synthesis and Cyclization of Eptifibatide
The synthesis of eptifibatide is a multi-step process typically involving solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The linear heptapeptide precursor of eptifibatide is synthesized on a solid support (resin). The synthesis proceeds by the sequential addition of protected amino acids, with the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group commonly used for the N-terminus.
-
Cleavage from Resin: Once the linear peptide chain is assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed.
-
Purification of Linear Peptide: The crude linear peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: The purified linear peptide undergoes cyclization to form the disulfide bond between the mercaptopropionyl residue and the cysteine amide. This is often achieved by air oxidation or by using an oxidizing agent in a dilute solution to favor intramolecular over intermolecular disulfide bond formation.
-
Final Purification: The cyclic eptifibatide is purified by RP-HPLC to yield the final, highly pure active pharmaceutical ingredient.
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of Eptifibatide Action
Caption: Mechanism of Eptifibatide action on platelet aggregation.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of eptifibatide.
References
- 1. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptifibatide's Binding Kinetics and Affinity to Integrins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics and affinity of eptifibatide (B1663642), a cyclic heptapeptide (B1575542) inhibitor of the glycoprotein (B1211001) (GP) IIb/IIIa receptor (integrin αIIbβ3), to its primary target and other related integrins. Eptifibatide is a crucial antiplatelet therapeutic agent, and a deep understanding of its interaction with integrins is paramount for ongoing research and the development of novel antithrombotic strategies.
Quantitative Binding Data
Eptifibatide primarily targets the integrin αIIbβ3, competitively inhibiting the binding of fibrinogen and other ligands, which is the final common pathway of platelet aggregation.[1][2] Its binding to another integrin, αvβ3, has also been investigated, revealing a lower affinity compared to its primary target.[3] The following tables summarize the available quantitative data on the binding affinity of eptifibatide.
| Parameter | Value | Integrin | Method | Comments | Reference |
| IC50 | 12 ± 1 nM | αIIbβ3 | Platelet Aggregation Assay | Inhibition of ADP-induced aggregation in citrated platelet-rich plasma. | [4] |
| IC50 | 0.11 - 0.22 µg/mL | αIIbβ3 | Platelet Aggregation Assay | Inhibition of ADP-induced aggregation in citrated blood. | [5] |
| IC50 | 0.28 - 0.34 µg/mL | αIIbβ3 | Platelet Aggregation Assay | Inhibition of collagen-induced aggregation in citrated blood. | [5] |
| IC50 | 0.24 ± 0.06 µM | αIIbβ3 | Platelet Aggregation Assay | --- | [6] |
| Ki | ~0.4 nM | αIIbβ3 | Surface Plasmon Resonance (SPR) | Inhibition of fibrinogen binding to eptifibatide-primed αIIbβ3. | [7] |
| IC50 | 5 µmol/L (partial inhibition) | αvβ3 | Cell Proliferation Assay | Inhibition of insulin-induced proliferation in human aortic smooth muscle cells. Higher concentrations led to complete abolishment. | [8] |
Note on Kinetic Parameters (k_on, k_off): Direct kinetic rate constants (k_on and k_off) for the binding of eptifibatide to integrins αIIbβ3 and αvβ3 were not explicitly found in the provided search results. However, a study using Surface Plasmon Resonance (SPR) on a structurally similar cyclic peptide antagonist (cHarGD) binding to αIIbβ3 reported a k_on of 7 x 10³ L/mol·s and a k_off of 10⁻² s⁻¹.[9] Another study investigating fibrinogen binding to eptifibatide-primed αIIbβ3 reported a k_on of ~2 × 10⁴ L mol⁻¹ s⁻¹ and a k_off of ~8 × 10⁻⁵ s⁻¹.[7] These values provide an insight into the potential range of kinetic parameters for similar interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding data. The following sections outline the protocols for key experiments used to characterize the interaction of eptifibatide with integrins.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is a gold-standard method to assess the functional consequence of eptifibatide binding to αIIbβ3 on platelets.
a. Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Platelet agonists (e.g., Adenosine diphosphate (B83284) (ADP), collagen, Thrombin Receptor-Activating Peptide (TRAP))
-
Eptifibatide stock solution
-
Saline or appropriate buffer
-
Light transmission aggregometer
-
Cuvettes with stir bars
-
Pipettes
b. Method:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain the upper PRP layer.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which serves as a blank.
-
Instrument Setup: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the desired concentration of eptifibatide or vehicle control and incubate for a specified time (e.g., 1-3 minutes).
-
Add a platelet agonist (e.g., 20 µM ADP) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
c. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
IC50 values can be calculated by testing a range of eptifibatide concentrations and plotting the dose-response curve.
Flow Cytometry for Receptor Occupancy
This method directly measures the binding of eptifibatide to the GPIIb/IIIa receptor on the platelet surface.
a. Materials:
-
Whole blood or PRP
-
Eptifibatide
-
Fluorescently labeled monoclonal antibody against an epitope on GPIIb/IIIa that is not blocked by eptifibatide (to measure total receptors).
-
Fluorescently labeled fibrinogen or a fluorescently labeled monoclonal antibody against an epitope on GPIIb/IIIa that is blocked by eptifibatide (to measure unoccupied receptors).
-
Fixative solution (e.g., paraformaldehyde)
-
Flow cytometer
b. Method:
-
Sample Preparation: Incubate whole blood or PRP with various concentrations of eptifibatide.
-
Staining: Add the fluorescently labeled antibodies or fibrinogen to the samples and incubate.
-
Fixation: After incubation, fix the samples to stabilize the antibody binding.
-
Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
c. Data Analysis:
-
Calculate the percentage of receptor occupancy by comparing the fluorescence intensity of the antibody binding to unoccupied receptors in the presence and absence of eptifibatide.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique to measure real-time binding kinetics and affinity. While a specific protocol for eptifibatide was not detailed in the search results, a general protocol for studying integrin-ligand interactions is as follows:
a. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified integrin αIIbβ3
-
Eptifibatide
-
Running buffer (e.g., HBS-P+)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution (e.g., low pH glycine)
b. Method:
-
Ligand Immobilization: Covalently immobilize the purified integrin αIIbβ3 onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of eptifibatide over the immobilized integrin surface and a reference surface (without integrin).
-
Data Collection: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.
-
Regeneration: Inject a regeneration solution to remove the bound eptifibatide and prepare the surface for the next injection.
c. Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off/k_on).
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of a fibrinogen mimetic stabilizes integrin αIIbβ3's open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eptifibatide and abciximab inhibit insulin-induced focal adhesion formation and proliferative responses in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROBING αIIbβ3: LIGAND INTERACTIONS BY DYNAMIC FORCE SPECTROSCOPY AND SURFACE PLASMON RESONANCE - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Development of Eptifibatide: A Technical Guide
Introduction
Eptifibatide (B1663642) (INTEGRILIN®) is a potent, intravenously administered antiplatelet agent belonging to the glycoprotein (B1211001) (GP) IIb/IIIa inhibitor class.[1][2] Its development marked a significant advancement in the management of acute coronary syndromes (ACS), including unstable angina and non-ST-segment elevation myocardial infarction (NSTEMI), as well as for patients undergoing percutaneous coronary intervention (PCI).[1] This technical guide provides an in-depth overview of the core preclinical development of eptifibatide, focusing on its discovery, mechanism of action, and the key in vitro and in vivo studies that established its foundational pharmacological profile.
Discovery and Design
The development of eptifibatide is a prime example of rational drug design inspired by a natural protein. Researchers identified that the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) contained a potent inhibitor of platelet aggregation.[2][3][4][5] This inhibitor, a protein named barbourin (B1177368), was found to be a disintegrin that selectively targets the GP IIb/IIIa receptor.[5][6][7][8]
A key structural feature of barbourin is the Lys-Gly-Asp (KGD) amino acid sequence, which is responsible for its high specificity for the GP IIb/IIIa receptor, distinguishing it from other disintegrins that possess the more common Arg-Gly-Asp (RGD) motif and bind to a wider range of integrins.[1][8] Eptifibatide was engineered as a cyclic heptapeptide (B1575542) that mimics this KGD sequence, thereby conferring high specificity and affinity for the platelet GP IIb/IIIa receptor.[5][7][9] This synthetic peptide design resulted in a molecule with a rapid onset of action, a short plasma half-life, and reversible antiplatelet effects.[5][6]
Mechanism of Action
Eptifibatide exerts its antiplatelet effect by competitively and reversibly inhibiting the platelet GP IIb/IIIa receptor.[3][4][10] This receptor is a key mediator in the final common pathway of platelet aggregation.[3][4][10]
Under physiological conditions, platelet activation by various agonists (e.g., ADP, collagen, thrombin) leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for ligands such as fibrinogen and von Willebrand factor (vWF).[3] These ligands then act as bridges, cross-linking adjacent platelets to form a thrombus.[3][4]
Eptifibatide, by binding to the GP IIb/IIIa receptor, sterically hinders the binding of fibrinogen and vWF.[1][3][11] This competitive inhibition prevents the cross-linking of platelets, thereby potently inhibiting platelet aggregation and thrombus formation.[3][11] The binding of eptifibatide is characterized by a low affinity (dissociation constant, Kd, of 120 nM), which contributes to its rapid reversibility upon cessation of administration.[12]
Preclinical In Vitro Studies
A cornerstone of eptifibatide's early development was the extensive in vitro characterization of its effects on platelet function, primarily through platelet aggregation assays.
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and was a key assay in the preclinical evaluation of eptifibatide.[13]
-
Blood Collection: Whole blood is collected from the test species (e.g., human, porcine, canine) into tubes containing an anticoagulant, typically 3.2% sodium citrate.[4][13]
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is rich in platelets, is collected as PRP.[14]
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cellular components. The resulting supernatant is collected as PPP and used as a reference (100% aggregation).[14]
-
Assay Procedure:
-
The aggregometer is pre-warmed to 37°C.[4]
-
A known volume of PRP is pipetted into aggregometer cuvettes.[4]
-
For test samples, various concentrations of eptifibatide are added to the PRP and incubated for a short period.[4]
-
The cuvettes are placed in the aggregometer, and the instrument is blanked using PPP.[4]
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce aggregation.[4][13]
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.[4][13]
-
-
Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Dose-response curves are constructed by plotting the percentage of inhibition against eptifibatide concentration to determine the IC50 value (the concentration required to inhibit 50% of the platelet aggregation response).[14]
The inhibitory potency of eptifibatide was quantified against various platelet agonists. The half-maximal inhibitory concentration (IC50) is a key parameter describing its efficacy.
| Parameter | Value (µg/mL) | Agonist | Anticoagulant | Species | Source |
| IC50 | 0.11 - 0.22 | 20 µM ADP | Citrated Blood | Human | [11][15] |
| IC50 | 0.28 - 0.34 | 5 µg/mL Collagen | Citrated Blood | Human | [11][15] |
| IC50 | 1.5 to 3-fold higher | Not Specified | Hirudinized Blood | Human | [11][15] |
| IC50 | ~11 (mg/mL) | Adhesion to fibrinogen | Not Specified | Porcine | [16][17] |
| IC50 | 16 - 27 (mg/mL) | ADP, Collagen, Thrombin | Not Specified | Porcine | [16] |
Note: There appears to be a significant discrepancy in the reported IC50 values between studies (µg/mL vs. mg/mL), which may be attributable to differences in experimental conditions, species (human vs. porcine), or reporting units.
Preclinical In Vivo Studies
To evaluate the antithrombotic efficacy of eptifibatide in a physiological system, various animal models of arterial thrombosis were employed. These models were crucial for establishing the drug's potential therapeutic effects and for informing dosing in subsequent clinical trials.[14][18]
This model is widely used to evaluate antithrombotic agents by inducing recurrent platelet-rich thrombus formation.[4]
-
Animal Preparation: A dog is anesthetized, and a thoracotomy is performed to expose the heart.[4]
-
Instrumentation:
-
A segment of a coronary artery (e.g., the left anterior descending or circumflex) is dissected.
-
An electromagnetic flow probe is placed around the artery to monitor blood flow continuously.[4]
-
A critical stenosis is created by placing a plastic cylinder around the artery and constricting it.
-
-
Induction of Thrombosis: The artery is gently damaged, typically by clamping, to induce endothelial injury and initiate thrombus formation.[4]
-
Observation: Coronary blood flow is monitored for the development of cyclical flow reductions (CFRs). CFRs are characterized by a gradual decline in blood flow as a platelet-rich thrombus forms, followed by a sudden restoration of flow as the thrombus embolizes downstream.[4]
-
Drug Administration: Once stable CFRs are established, eptifibatide is administered intravenously, typically as a bolus followed by a continuous infusion.
-
Data Analysis: The effect of eptifibatide on the frequency and severity of CFRs is assessed. A reduction or complete abolition of CFRs indicates an effective antithrombotic effect.[4]
Preclinical animal models established the antithrombotic potential of eptifibatide.
| Animal Model | Key Finding | Source |
| Canine Models | Complete inhibition of platelet aggregation was observed at an infusion rate of 2.0 µg/kg/min. | [14] |
| Baboon Arteriovenous Shunt Models | Dose-dependent inhibition of ex vivo platelet aggregation and prevention of acute thrombosis with only a modest prolongation of bleeding time. | [14] |
| Humanized Mouse Models | Administration of eptifibatide at clinically relevant doses significantly reduced human platelet-mediated thrombus formation in laser-injured arterioles by over 75%. | [14][19] |
In preclinical toxicology studies, eptifibatide was not lethal to experimental animals at doses 2 to 5 times the recommended maximum daily human dose. However, acute toxicity symptoms such as dyspnea and petechial hemorrhages in monkeys were noted at these higher doses.[1][20]
Pharmacokinetics and Pharmacodynamics
Preclinical studies in animal models and humans demonstrated that eptifibatide has linear pharmacokinetics.[1] Intravenous administration results in rapid onset of action, with significant inhibition of platelet aggregation observed within 15 minutes.[1] The drug has a short plasma half-life of approximately 2.5 hours and its antiplatelet effects are readily reversible following cessation of the infusion.[5][6][10] The main goal of these early studies was to correlate plasma levels of eptifibatide with its antiplatelet activity to establish effective dosing regimens that could achieve greater than 80% inhibition of platelet aggregation.[8][9][21]
Conclusion
The early preclinical development of eptifibatide was a systematic process that began with rational drug design inspired by a natural snake venom protein. In vitro studies, particularly light transmission aggregometry, meticulously quantified its potent and specific inhibitory effect on the GP IIb/IIIa receptor. Subsequent in vivo animal models, such as the canine Folts model, confirmed its antithrombotic efficacy in a physiological setting. These foundational preclinical data established a clear mechanism of action, a favorable pharmacokinetic profile, and robust antithrombotic activity, paving the way for the successful clinical trials—IMPACT II and PURSUIT—that would ultimately establish eptifibatide as a valuable therapy for patients with acute coronary syndromes.[5][6]
References
- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eptifibatide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ptfarm.pl [ptfarm.pl]
- 18. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 19. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Eptifibatide | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Clinical Pharmacology of Eptifibatide - ProQuest [proquest.com]
Pharmacokinetics of Eptifibatide in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide (B1663642) is a cyclic heptapeptide (B1575542) inhibitor of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key mediator in the final common pathway of platelet aggregation. Derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), eptifibatide mimics the Lys-Gly-Asp (KGD) sequence, enabling it to competitively and reversibly block the binding of fibrinogen, von Willebrand factor, and other ligands to GPIIb/IIIa receptors on platelets.[1] This inhibition prevents platelet aggregation and thrombus formation. This technical guide provides a comprehensive overview of the pharmacokinetics of eptifibatide in various animal models, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Mechanism of Action
Eptifibatide exerts its antiplatelet effect by binding to the GPIIb/IIIa receptor on the surface of platelets.[1] This receptor, when activated, undergoes a conformational change that allows it to bind to fibrinogen, which then cross-links adjacent platelets, leading to aggregation and thrombus formation. Eptifibatide competitively inhibits this binding, effectively blocking the final common pathway of platelet aggregation.[1]
Mechanism of Action of Eptifibatide.
Quantitative Pharmacokinetic Data
The pharmacokinetics of eptifibatide have been primarily characterized in humans. Data in animal models are more limited and often qualitative. The following table summarizes the available quantitative pharmacokinetic parameters.
| Parameter | Human | Rat | Rabbit | Dog | Monkey (Baboon) |
| Half-life (t½) | ~2.5 hours[1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Volume of Distribution (Vd) | 0.2 - 0.3 L/kg[3][4] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Clearance (CL) | ~55 mL/kg/h[2][3] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Plasma Protein Binding | ~25%[1][4] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Primary Route of Excretion | Renal (~50% of total body clearance)[1][4] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Notes | Pharmacokinetics are linear and dose-proportional for bolus doses of 90-250 µg/kg and infusion rates of 0.5-3.0 µg/kg/min.[1][4] | Reproductive toxicity studies used doses up to 4 times the maximum recommended human daily dose.[1] | Reproductive toxicity studies used doses up to 4 times the maximum recommended human daily dose. Symptoms of acute toxicity observed.[1] | Complete inhibition of platelet aggregation at an infusion of 2.0 mcg/kg/min. | Dose-dependent inhibition of ex vivo platelet aggregation, with complete inhibition at infusion rates >5.0 mcg/kg/min. |
Experimental Protocols
Detailed experimental protocols for assessing the pharmacokinetics of eptifibatide in animal models are not extensively published in a standardized format. However, based on common practices in preclinical pharmacokinetics and information from available literature, a general methodology can be outlined.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of eptifibatide in a specific animal model (e.g., rat, dog, or monkey).
Methodology:
-
Animal Preparation:
-
Healthy, adult male or female animals of a specified strain and weight range are used.
-
Animals are acclimated to the laboratory environment for a minimum period (e.g., one week) before the study.
-
For studies requiring frequent blood sampling, animals may be surgically implanted with an indwelling catheter in a major blood vessel (e.g., jugular vein or carotid artery) under anesthesia. Animals are allowed to recover from surgery before drug administration.
-
-
Drug Administration:
-
Eptifibatide is typically administered intravenously (IV) as a bolus injection, a continuous infusion, or a combination of both, to mimic clinical usage.[1]
-
The drug is dissolved in a suitable vehicle, such as sterile saline.
-
The dose and administration rate are selected based on the study objectives and any prior dose-ranging studies.
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA or citrate).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
-
-
Bioanalytical Method:
-
The concentration of eptifibatide in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS).
-
The method must be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., WinNonlin).
-
Key pharmacokinetic parameters are calculated, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Area under the plasma concentration-time curve (AUC): A measure of the total exposure to the drug.
-
-
Experimental Workflow for an In Vivo Pharmacokinetic Study.
Ex Vivo Platelet Aggregation Assay
Objective: To assess the pharmacodynamic effect of eptifibatide by measuring its inhibition of platelet aggregation.
Methodology:
-
Blood Collection:
-
Whole blood is collected from the animal model at various time points relative to eptifibatide administration into tubes containing an anticoagulant (typically 3.2% or 3.8% sodium citrate).
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is prepared by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
The supernatant (PRP) is carefully collected.
-
The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference.
-
-
Platelet Aggregometry:
-
Platelet aggregation is measured using a light transmission aggregometer.
-
Aliquots of PRP are placed in cuvettes and warmed to 37°C.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin receptor-activating peptide (TRAP)) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis:
-
The maximum platelet aggregation is determined for each sample.
-
The percentage inhibition of platelet aggregation by eptifibatide is calculated by comparing the aggregation in post-dose samples to the pre-dose (baseline) aggregation.
-
Conclusion
References
In Vitro Characterization of Eptifibatide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide (B1663642) is a synthetic cyclic heptapeptide (B1575542) that acts as a potent and reversible inhibitor of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor.[1][2] This receptor plays a pivotal role in the final common pathway of platelet aggregation, making eptifibatide a critical therapeutic agent in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary interventions.[1][3] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, thereby preventing its binding to the activated GPIIb/IIIa receptor and inhibiting platelet aggregation.[2][4] This technical guide provides a comprehensive overview of the in vitro methods used to characterize the bioactivity of eptifibatide, including detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Mechanism of Action
Eptifibatide exerts its antiplatelet effect by competitively and reversibly binding to the platelet GPIIb/IIIa receptor (also known as integrin αIIbβ3).[1][2] Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, allowing it to bind to ligands like fibrinogen and von Willebrand factor (vWF).[2][5] Fibrinogen can then cross-link adjacent platelets, leading to the formation of a platelet aggregate.[2] Eptifibatide, containing a lysine-glycine-aspartic acid (KGD) sequence, mimics the RGD binding motif of fibrinogen and other ligands, thereby blocking their interaction with the GPIIb/IIIa receptor and preventing platelet aggregation.[2][3]
Caption: Eptifibatide's mechanism of action in inhibiting platelet aggregation.
Quantitative Bioactivity Data
The in vitro potency of eptifibatide is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of a biological response, such as platelet aggregation. These values can vary depending on the experimental conditions, including the platelet agonist and anticoagulant used.
| Agonist | Anticoagulant | IC50 (µg/mL) | Species | Reference |
| ADP (20 µM) | Citrate (B86180) | 0.11 - 0.22 | Human | [6] |
| Collagen (5 µg/mL) | Citrate | 0.28 - 0.34 | Human | [6] |
| ADP | Citrate | 16 - 27 | Porcine | [7][8] |
| Collagen | Citrate | 25 | Porcine | [8] |
| Thrombin | Citrate | 27 | Porcine | [8] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry is the gold standard for in vitro assessment of platelet function.[1] It measures the change in light transmission through a platelet suspension as aggregation occurs.
Principle: A suspension of non-aggregated platelets in platelet-rich plasma (PRP) is turbid, resulting in low light transmission. Upon addition of an agonist, platelets aggregate, causing the turbidity to decrease and light transmission to increase. The extent of this change is proportional to the degree of platelet aggregation.[1][9]
Methodology:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate as an anticoagulant.[9]
-
PRP and PPP Preparation:
-
Eptifibatide Incubation: Pre-incubate aliquots of PRP with varying concentrations of eptifibatide (e.g., 0.1 to 10 µg/mL) or a vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.[10]
-
Aggregation Measurement:
-
Place the PRP samples in aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.[9]
-
Add a platelet agonist (e.g., 20 µM ADP or 5 µg/mL collagen) to initiate aggregation.[10]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[10][11]
-
-
Data Analysis:
Caption: Workflow for Light Transmission Aggregometry (LTA).
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
Flow cytometry can be used to directly measure the binding of eptifibatide to its target receptor on the platelet surface.
Principle: This technique utilizes fluorescently labeled antibodies that bind to specific epitopes on the GPIIb/IIIa receptor. By using an antibody that is blocked by eptifibatide, the percentage of receptors occupied by the drug can be quantified.[11]
Methodology:
-
Sample Preparation: Incubate whole blood or PRP with various concentrations of eptifibatide.[11]
-
Antibody Staining:
-
Add a fluorescently labeled monoclonal antibody that binds to an epitope on GPIIb/IIIa that is blocked by eptifibatide (to measure unoccupied receptors).[11]
-
In a separate sample, a fluorescently labeled antibody that is not blocked by eptifibatide can be used to measure the total number of GPIIb/IIIa receptors.[11]
-
-
Fixation: After incubation, fix the samples with a solution such as paraformaldehyde to stabilize the antibody binding.[11]
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.[11]
-
Data Analysis: Calculate the percentage of receptor occupancy by comparing the fluorescence intensity of the antibody binding to unoccupied receptors in the presence and absence of eptifibatide.[11]
Caption: Workflow for Flow Cytometry analysis of receptor occupancy.
Conclusion
The in vitro characterization of eptifibatide's bioactivity is crucial for understanding its pharmacological profile and for the development of novel antiplatelet therapies. Light Transmission Aggregometry and flow cytometry are powerful and complementary techniques that provide quantitative data on the inhibitory effects and receptor binding characteristics of eptifibatide. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of thrombosis and hemostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Eptifibatide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide (B1663642) (Integrilin®) is a potent, intravenously administered antiplatelet agent widely used in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[1][2] As a reversible antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, eptifibatide effectively inhibits the final common pathway of platelet aggregation, thereby preventing thrombus formation.[3][4][5] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of eptifibatide, detailing its chemical features, mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Chemical Structure and Physicochemical Properties
Eptifibatide is a synthetic cyclic heptapeptide (B1575542) derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[4][6][7] It is composed of six amino acids and one mercaptopropionyl (des-amino cysteinyl) residue, with a disulfide bridge forming a cyclic structure between the mercaptopropionyl residue and a cysteine amide.[5][6]
Chemical Name: N⁶-(aminoiminomethyl)-N²-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide, cyclic (1→6)-disulfide[5][8]
Molecular Formula: C₃₅H₄₉N₁₁O₉S₂[9]
Molecular Weight: 831.96 g/mol [5]
The key structural feature responsible for eptifibatide's activity is the Lys-Gly-Asp (KGD) sequence, which mimics the Arg-Gly-Asp (RGD) recognition motif present in fibrinogen and other ligands of the GPIIb/IIIa receptor.[1][10] In eptifibatide, the lysine (B10760008) residue was modified to a homoarginine, enhancing its binding affinity.[11]
Mechanism of Action
Eptifibatide functions as a competitive and reversible inhibitor of the GPIIb/IIIa receptor on platelets.[4][12] The GPIIb/IIIa receptor is an integrin that, upon platelet activation, undergoes a conformational change, enabling it to bind to ligands such as fibrinogen and von Willebrand factor (vWF).[4][13] This binding is crucial for platelet aggregation and thrombus formation.
Eptifibatide's KGD-mimicking sequence allows it to bind to the active site of the GPIIb/IIIa receptor, thereby preventing the binding of endogenous ligands.[1][10] This blockade of the final common pathway of platelet aggregation is highly specific and dose-dependent.[12][13] Due to its reversible binding and relatively low affinity (dissociation constant of 120 nM), platelet function is restored within 4 to 8 hours after cessation of the infusion.[12][14]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of eptifibatide.
| Parameter | Value | Species | Reference(s) |
| Dissociation Constant (Kd) | 120 nM | Human | [12] |
| Plasma Half-life | ~2.5 hours | Human | [14] |
| Plasma Protein Binding | ~25% | Human | [14][15] |
| Onset of Action | ~15 minutes after bolus | Human | [14][15] |
| Reversibility | 4 - 8 hours post-infusion | Human | [14] |
| Agonist | Anticoagulant | IC₅₀ (µg/mL) | Reference(s) |
| 20 µM ADP | Citrate | 0.11 - 0.22 | [16] |
| 5 µg/mL Collagen | Citrate | 0.28 - 0.34 | [16] |
| ADP | Hirudin | 1.5 to 3-fold higher than citrate | [16] |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes a standard method to assess the inhibitory effect of eptifibatide on platelet aggregation in vitro using light transmission aggregometry (LTA).[14][17]
a. Materials:
-
Eptifibatide
-
Freshly drawn human whole blood in 3.2% sodium citrate
-
Platelet agonists (e.g., ADP, collagen)
-
Saline or appropriate buffer
-
Light transmission aggregometer
-
Cuvettes with stir bars
-
Pipettes
b. Method:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the anticoagulated whole blood at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature to obtain PRP.[14][16]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which serves as a blank.[14][16]
-
Instrument Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.[16]
-
Eptifibatide Incubation: Pre-incubate aliquots of PRP with varying concentrations of eptifibatide or a vehicle control for a specified time (e.g., 1-3 minutes) at 37°C in the aggregometer cuvettes with a stir bar.[14][16]
-
Platelet Aggregation Measurement: Add a platelet agonist (e.g., 20 µM ADP or 5 µg/mL collagen) to initiate aggregation.[14] Record the change in light transmission for a set period (e.g., 5-10 minutes).[14][16]
c. Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each eptifibatide concentration relative to the vehicle control.[14]
-
Determine the IC₅₀ value by plotting the concentration-response curve.[14][16]
Visualizations
Signaling Pathway of GPIIb/IIIa Inhibition by Eptifibatide
Caption: Eptifibatide competitively inhibits the active GPIIb/IIIa receptor, preventing fibrinogen binding and subsequent platelet aggregation.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for determining eptifibatide's inhibitory effect on platelet aggregation using Light Transmission Aggregometry.
Structure-Activity Relationship of Eptifibatide
Caption: The relationship between eptifibatide's key structural features and its biological activity as a GPIIb/IIIa inhibitor.
References
- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eptifibatide: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 5. Integrilin (Eptifibatide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Eptifibatide | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Eptifibatide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Eptifibatide: A Disintegrin Mimic from Sistrurus miliarius barbouri - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eptifibatide (B1663642) is a parenteral antiplatelet agent that reversibly inhibits the glycoprotein (B1211001) (GP) IIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation.[1][2] Its development is a prime example of rational drug design inspired by nature, originating from the venom of the Southeastern Pygmy Rattlesnake, Sistrurus miliarius barbouri.[3][4] This technical guide provides an in-depth overview of eptifibatide, from its discovery and mechanism of action to its pharmacokinetic and pharmacodynamic properties, supported by key clinical trial data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in the field of antiplatelet therapeutics.
Introduction: From Venom to Clinical Application
The journey to eptifibatide began with the screening of various snake venoms for platelet aggregation inhibitors.[4] While many venoms contain disintegrins that block the GP IIb/IIIa receptor, most do so via a non-specific Arginine-Glycine-Aspartic acid (RGD) motif.[4] The venom of Sistrurus miliarius barbouri was unique in that it contained a disintegrin, named barbourin, with high specificity for the GP IIb/IIIa receptor.[3][5] This specificity was attributed to a Lysine-Glycine-Aspartic acid (KGD) sequence.[3][5] Eptifibatide, a cyclic heptapeptide, was designed to mimic this KGD sequence, resulting in a potent and highly specific GP IIb/IIIa antagonist with a favorable pharmacokinetic profile for clinical use.[3][6]
Mechanism of Action
Eptifibatide exerts its antiplatelet effect by competitively and reversibly binding to the GP IIb/IIIa receptor on the surface of platelets.[1][7] This receptor, upon platelet activation, undergoes a conformational change that enables it to bind fibrinogen and von Willebrand factor (vWF), leading to platelet aggregation and thrombus formation.[3][8] By occupying the binding site on the GP IIb/IIIa receptor, eptifibatide prevents the cross-linking of platelets by fibrinogen, thereby inhibiting the final common pathway of platelet aggregation.[9][10]
Signaling Pathway of Platelet Activation and Inhibition by Eptifibatide
The following diagram illustrates the central role of the GP IIb/IIIa receptor in platelet aggregation and the inhibitory action of eptifibatide.
Quantitative Data
Pharmacodynamics
Eptifibatide's potency is demonstrated by its low half-maximal inhibitory concentration (IC50) in in vitro platelet aggregation assays.
| Parameter | Agonist | Anticoagulant | Value | Reference(s) |
| IC50 | 20 µM ADP | Citrate | 0.11 - 0.22 µg/mL | [2][11] |
| 5 µg/mL Collagen | Citrate | 0.28 - 0.34 µg/mL | [2][11] |
Pharmacokinetics
Eptifibatide exhibits linear pharmacokinetics, a relatively short half-life, and is primarily cleared by the kidneys.[12][13]
| Parameter | Value | Reference(s) |
| Plasma Half-life | ~2.5 hours | [12] |
| Plasma Protein Binding | ~25% | [9][12] |
| Volume of Distribution | 0.2 - 0.3 L/kg | [9] |
| Renal Clearance | ~50% of total body clearance | [9][12] |
| Time to Return of Platelet Function | 4 - 8 hours post-infusion | [12] |
Clinical Efficacy from Major Trials
The efficacy and safety of eptifibatide have been established in large-scale clinical trials, notably PURSUIT and IMPACT-II.
Table 3: Key Outcomes of the PURSUIT and IMPACT-II Trials
| Trial | Patient Population | Treatment Regimen | Primary Endpoint | Placebo | Eptifibatide | p-value | Reference(s) |
| PURSUIT | Unstable Angina/NSTEMI | 180 µg/kg bolus + 2.0 µg/kg/min infusion | Death or MI at 30 days | 15.7% | 14.2% | 0.04 | [14][15] |
| IMPACT-II | Percutaneous Coronary Intervention | 135 µg/kg bolus + 0.5 µg/kg/min infusion | Death, MI, or urgent revascularization at 30 days | 11.6% | 9.1% | 0.035 | [16][17] |
NSTEMI: Non-ST-Elevation Myocardial Infarction; MI: Myocardial Infarction
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the standard method for assessing the inhibitory effect of eptifibatide on platelet aggregation.
Glycoprotein IIb/IIIa Receptor Binding Assay (Flow Cytometry)
This assay quantifies the binding of eptifibatide to its target receptor on platelets.
-
Blood Collection: Collect whole blood in an appropriate anticoagulant.
-
Incubation: Incubate whole blood or platelet-rich plasma (PRP) with varying concentrations of eptifibatide.
-
Antibody Staining: Add a fluorescently labeled monoclonal antibody that binds to an epitope of the GP IIb/IIIa receptor that is not blocked by eptifibatide (to measure total receptors) and another fluorescently labeled antibody that is displaced by eptifibatide (to measure unoccupied receptors).[18][19]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the fluorescence intensity, which corresponds to the number of bound antibodies.
-
Data Analysis: Calculate the percentage of receptor occupancy by eptifibatide based on the reduction in binding of the displacement antibody.
In Vivo Arterial Thrombosis Model
This protocol provides a general framework for evaluating the antithrombotic efficacy of eptifibatide in an animal model.
-
Animal Preparation: Anesthetize the animal (e.g., mouse, rabbit) and surgically expose a target artery (e.g., carotid or femoral artery).[6]
-
Instrumentation: Place a flow probe to monitor blood flow and, if applicable, use intravital microscopy for visualization.[6]
-
Drug Administration: Administer eptifibatide via intravenous bolus and/or infusion at the desired dose.[20]
-
Induction of Thrombosis: Induce vascular injury to initiate thrombus formation using methods such as ferric chloride application or laser-induced injury.[6]
-
Monitoring and Analysis: Monitor blood flow for occlusion and quantify thrombus size and stability over time.
-
Data Comparison: Compare the outcomes in eptifibatide-treated animals to a control group to determine the antithrombotic effect.
Conclusion
Eptifibatide stands as a significant achievement in venom-to-drug development, offering a potent and specific antiplatelet therapy with a well-characterized safety and efficacy profile. Its reversible inhibition of the GP IIb/IIIa receptor and favorable pharmacokinetics make it a valuable tool in the management of acute coronary syndromes and during percutaneous coronary interventions.[6][11] The detailed methodologies and data presented in this guide are intended to support the ongoing research and development of novel antithrombotic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Barbourin. A GPIIb-IIIa-specific integrin antagonist from the venom of Sistrurus m. barbouri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2.6. Platelet aggregation assay [bio-protocol.org]
- 8. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic properties of eptifibatide in subjects with normal or impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Inhibition of platelet glycoprotein IIb/IIIa with eptifibatide in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomised placebo-controlled trial of effect of eptifibatide on complications of percutaneous coronary intervention: IMPACT-II. Integrilin to Minimise Platelet Aggregation and Coronary Thrombosis-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Quantifying GPIIb/IIIa receptor binding using 2 monoclonal antibodies: discriminating abciximab and small molecular weight antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of the Eptifibatide-Integrin αIIbβ3 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical modeling of the interaction between the antiplatelet drug eptifibatide (B1663642) and its receptor, the integrin αIIbβ3. Eptifibatide, a cyclic heptapeptide, is a potent antagonist of the αIIbβ3 receptor, playing a crucial role in preventing platelet aggregation and thrombosis.[1] Understanding the molecular intricacies of this interaction is paramount for the rational design of novel and improved antithrombotic therapies.
The Eptifibatide-αIIbβ3 Interaction: A Molecular Overview
Eptifibatide functions by competitively inhibiting the binding of endogenous ligands, such as fibrinogen and von Willebrand factor, to the integrin αIIbβ3 receptor on the surface of platelets.[2] This inhibition is achieved by eptifibatide binding to the ligand-binding pocket located at the interface of the αIIb and β3 subunits of the receptor.[1][2]
Theoretical modeling, primarily through molecular docking and molecular dynamics (MD) simulations, has been instrumental in elucidating the specific molecular interactions that govern this binding. These models have revealed the critical role of the homoarginine-glycine-aspartic acid (hGD) motif within eptifibatide. The homoarginine residue forms crucial double hydrogen bonds with Asp224 in the αIIb subunit, a pivotal interaction for the inhibitory activity of the drug.[3]
Upon binding, eptifibatide induces and stabilizes an "open" conformation of the αIIbβ3 receptor, a structural change that has been characterized by both computational and experimental methods.[4][5] This conformational shift is a key aspect of its mechanism of action and has been quantified through various biophysical techniques.
Quantitative Data on Eptifibatide-αIIbβ3 Interaction
The following tables summarize key quantitative data related to the eptifibatide-integrin αIIbβ3 interaction, derived from both experimental and computational studies.
Table 1: Binding Affinity and Inhibition Data
| Parameter | Value | Method | Reference |
| IC50 (Platelet Aggregation) | 64 nM (Collagen-induced) | Light Transmission Aggregometry | [1] |
| 99 nM (ADP-induced) | Light Transmission Aggregometry | [1] | |
| Kd (Tirofiban - a related αIIbβ3 antagonist) | 15 nM | Not Specified | [1] |
Table 2: Computational and Biophysical Parameters
| Parameter | Value/Observation | Method | Reference |
| Interaction Energy | Electrostatic interactions are dominant. Mg²⁺ and Ca²⁺ ions, along with residues Asp224(αIIb), Asn215(β3), Asp159(αIIb), and Lys125(β3) are crucial for binding. | Fragment Molecular Orbital (FMO) with Pair Interaction Energy Decomposition Analysis (PIEDA) | [6] |
| Receptor Self-Association Constant (Ka) | ~6 x 10⁴ M⁻¹ (in the presence of eptifibatide) | Sedimentation Equilibrium | [7] |
| Conformational Change | Eptifibatide binding induces a decrease in the sedimentation coefficient (s₂₀,w) from 8.35 S to 7.88 S, indicating a more open conformation. | Sedimentation Velocity | [7] |
| Key Residue Interaction | The homoarginine of eptifibatide forms double hydrogen bonds with Asp224 of the αIIb subunit. | Molecular Dynamics Simulations | [3] |
Experimental and Computational Protocols
Molecular Docking of Eptifibatide to Integrin αIIbβ3
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Protocol Overview:
-
Receptor and Ligand Preparation:
-
The crystal structure of the integrin αIIbβ3 in complex with eptifibatide is obtained from the Protein Data Bank (PDB IDs: 7THO, 8T2U).[8][9]
-
Water molecules and any non-essential co-factors are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.
-
The 3D structure of eptifibatide is prepared, and its partial charges are calculated.
-
-
Grid Generation:
-
A grid box is defined around the known binding site of eptifibatide on the αIIbβ3 receptor, encompassing the interface between the αIIb and β3 subunits. The size of the grid box is set to be large enough to allow for translational and rotational sampling of the ligand.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock, Glide) is used to explore the conformational space of eptifibatide within the defined grid box.
-
The algorithm samples different orientations and conformations of the ligand and scores them based on a defined scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The resulting docking poses are clustered and ranked based on their predicted binding energies.
-
The top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between eptifibatide and the receptor residues.
-
Molecular Dynamics (MD) Simulation of the Eptifibatide-αIIbβ3 Complex
MD simulations provide insights into the dynamic behavior of the eptifibatide-receptor complex over time, allowing for the study of conformational changes and the stability of interactions.
Protocol Overview (using GROMACS):
-
System Preparation:
-
The initial coordinates for the eptifibatide-αIIbβ3 complex are taken from a docked pose or a crystal structure (e.g., PDB ID: 7THO).[8]
-
A force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) is chosen to describe the interatomic forces.[10]
-
The complex is placed in a simulation box of appropriate dimensions, typically a rectangular or cubic box with periodic boundary conditions.
-
The box is solvated with a chosen water model (e.g., TIP3P).
-
Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries introduced during the system setup. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 310 K) under the NVT (constant number of particles, volume, and temperature) ensemble. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
The pressure of the system is then equilibrated to the desired value (e.g., 1 bar) under the NPT (constant number of particles, pressure, and temperature) ensemble.
-
-
Production MD Simulation:
-
The position restraints are removed, and the simulation is run for a desired length of time (typically hundreds of nanoseconds) under the NPT ensemble. Trajectory data (atomic coordinates and velocities) are saved at regular intervals.
-
-
Analysis:
-
The trajectory is analyzed to calculate various properties, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex.
-
Hydrogen bond analysis to quantify the stability of key interactions.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to estimate the binding affinity.
-
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Protocol Overview:
-
Sensor Chip Preparation:
-
A sensor chip with a suitable surface chemistry (e.g., CM5) is activated.
-
The integrin αIIbβ3 receptor (the ligand) is immobilized onto the sensor chip surface.
-
-
Binding Assay:
-
A continuous flow of running buffer is passed over the sensor chip surface to establish a stable baseline.
-
Eptifibatide (the analyte) at various concentrations is injected over the surface, and the association is monitored in real-time as a change in the resonance signal.
-
After the association phase, the running buffer is flowed over the surface again, and the dissociation of eptifibatide from the receptor is monitored.
-
-
Regeneration:
-
A regeneration solution is injected to remove the bound eptifibatide from the receptor, preparing the surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Signaling Pathways and Experimental Workflows
Integrin αIIbβ3 Outside-In Signaling Pathway
The binding of eptifibatide to integrin αIIbβ3, while inhibitory to ligand binding, can still trigger "outside-in" signaling pathways, leading to conformational changes in the receptor.[1] This signaling cascade involves a complex interplay of various intracellular proteins.
Caption: Integrin αIIbβ3 outside-in signaling cascade initiated by eptifibatide binding.
Experimental Workflow for Theoretical Modeling
The theoretical modeling of the eptifibatide-receptor interaction typically follows a multi-step workflow that integrates computational and experimental data.
Caption: A typical workflow for the theoretical modeling of eptifibatide-receptor interaction.
Conclusion
Theoretical modeling has provided invaluable insights into the molecular mechanisms underlying the interaction between eptifibatide and the integrin αIIbβ3 receptor. These computational approaches, in synergy with experimental data, have elucidated the key residues involved in binding, the conformational changes induced in the receptor, and the subsequent signaling events. This detailed molecular understanding is crucial for the ongoing efforts to develop next-generation antithrombotic agents with improved efficacy and safety profiles. As computational power and methodologies continue to advance, theoretical modeling will undoubtedly play an even more significant role in the future of cardiovascular drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. PROBING αIIbβ3: LIGAND INTERACTIONS BY DYNAMIC FORCE SPECTROSCOPY AND SURFACE PLASMON RESONANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of a fibrinogen mimetic stabilizes integrin alphaIIbbeta3's open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin αIIbβ3:ligand interactions are linked to binding-site remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 6. researchgate.net [researchgate.net]
- 7. Binding of a fibrinogen mimetic stabilizes integrin αIIbβ3's open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. 8t2u - Cryo-EM Structures of Full-length Integrin alphaIIbbeta3 in Native Lipids complexed with Eptifibatide - Summary - Protein Data Bank Japan [pdbj.org]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
Spectroscopic Analysis of Eptifibatide Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptifibatide (B1663642) acetate (B1210297) is a cyclic heptapeptide (B1575542) containing a disulfide bridge, utilized as a potent antiplatelet agent. Its complex structure necessitates a comprehensive analytical approach for characterization, quantification, and stability assessment. This technical guide provides an in-depth overview of the core spectroscopic techniques employed in the analysis of eptifibatide acetate, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) Spectroscopy, and UV-Vis Spectrophotometry. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers and drug development professionals in the robust analysis of this therapeutic peptide.
Introduction
Eptifibatide is a cyclic heptapeptide with the amino acid sequence Mpr-Har-Gly-Asp-Trp-Pro-Cys-NH2, where the mercaptopropionyl (Mpr) and cysteine (Cys) residues are linked by a disulfide bond.[1] It functions as a reversible antagonist of the glycoprotein (B1211001) IIb/IIIa receptor, inhibiting platelet aggregation.[2][3] The structural integrity and purity of this compound are critical for its therapeutic efficacy and safety. Spectroscopic methods are indispensable tools for the detailed structural elucidation, conformational analysis, and quantitative determination of this compound in both bulk drug substance and pharmaceutical formulations.[4][5]
This guide delves into the application of key spectroscopic techniques for the analysis of this compound, providing practical experimental details and expected outcomes.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and economical method for the quantitative analysis of this compound.[6][7] The presence of chromophoric groups, particularly the indole (B1671886) ring of the tryptophan residue, allows for its detection and quantification in the ultraviolet region.
Quantitative Data
| Parameter | Method I (Zero Order) | Method II (First Order Derivative - AUC) | HPLC-UV |
| Wavelength Maximum (λmax) | 218.20 nm[6] | Wavelength range: 220.20 - 237.20 nm[6] | 275 nm[4] |
| Linearity Range | 3 - 18 µg/mL[6][7] | 3 - 18 µg/mL[6][7] | 0.15 - 2 mg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[6][7] | > 0.999[6][7] | 0.997[4] |
| Limit of Detection (LOD) | Not specified | Not specified | 0.15 mg/mL[4] |
| Accuracy (%) | In conformity with label claim[6][7] | In conformity with label claim[6][7] | 96.4 - 103.8%[4] |
| Precision (%RSD) | < 2.0[6][7] | < 2.0[6][7] | 0.052 - 0.598%[4] |
Experimental Protocol: Quantitative Analysis by Zero Order UV-Spectrophotometry
This protocol is based on the method described by Patil et al. (2015).[6]
2.2.1. Materials and Equipment
-
UV-Visible Spectrophotometer with 1 cm matched quartz cells
-
This compound reference standard
-
Distilled water (solvent)
-
Volumetric flasks and pipettes
2.2.2. Procedure
-
Preparation of Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of distilled water to obtain a concentration of 100 µg/mL.[6]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in distilled water to cover the linear range of 3 - 18 µg/mL.[6][7]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV region from 400 nm to 200 nm.
-
Use distilled water as the blank.
-
Record the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax), which is approximately 218.20 nm.[6]
-
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration of the working standard solutions.
-
Sample Analysis: Prepare the sample solution of this compound in distilled water to a concentration within the linearity range. Measure its absorbance at 218.20 nm and determine the concentration from the calibration curve.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the structural confirmation, impurity profiling, and fragmentation analysis of this compound. Due to its peptide nature, electrospray ionization (ESI) is the preferred ionization method.
Fragmentation Analysis
The fragmentation of eptifibatide is complex due to its cyclic nature and the presence of a disulfide bond. Collision-Induced Dissociation (CID) often fails to provide complete sequence information.[8] Electron Transfer Dissociation (ETD) has been shown to be more effective, inducing cleavage of the disulfide bond and providing more extensive backbone fragmentation.[8][9]
Key Fragmentation Pathways (ETD):
-
Disulfide Bond Cleavage: ETD can induce the initial cleavage of the S-S bond, linearizing the peptide and facilitating subsequent backbone fragmentation.[8] This can result in fragments corresponding to the loss of SH (33 Da) from the charge-reduced peptide ions.[4]
-
Backbone Fragmentation: Following disulfide bond cleavage or through direct radical-driven reactions, the peptide backbone fragments to produce c- and z-type ions.[4][9]
-
Combined Cleavages: A single electron transfer event can lead to cleavages at both the disulfide bond and the N-Cα backbone.[4]
Experimental Protocol: LC-MS/MS for Quantification
This protocol is a general representation based on published methods for the quantification of eptifibatide in biological matrices.
3.2.1. Materials and Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an ESI source
-
Reversed-phase C18 column
-
This compound reference standard and a suitable internal standard (IS)
-
Acetonitrile, water, and formic acid (or other appropriate mobile phase components)
-
Solid-phase extraction (SPE) cartridges for sample preparation
3.2.2. Procedure
-
Sample Preparation (e.g., from plasma):
-
Perform solid-phase extraction to isolate eptifibatide and the internal standard from the plasma matrix.
-
-
LC Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation from endogenous interferences.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Eptifibatide: m/z 832.6 → m/z 646.4
-
Internal Standard: Dependent on the IS used.
-
-
-
Quantification: Construct a calibration curve by analyzing standards of known concentrations and determine the concentration of eptifibatide in the samples by comparing the peak area ratios of the analyte to the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of peptides in solution. However, to date, a complete assignment of the 1H and 13C NMR spectra of this compound has not been published in the peer-reviewed literature. The following provides a general overview of the expected analysis.
Expected Spectral Features
-
1H NMR: The spectrum would be complex, with overlapping signals in the aliphatic and aromatic regions. Key regions would include:
-
Amide protons (δ 7-9 ppm): Their chemical shifts are sensitive to hydrogen bonding and conformation.
-
Aromatic protons (δ 7-8 ppm): From the tryptophan residue.
-
Alpha-protons (δ 3.5-5 ppm): Their chemical shifts are indicative of the secondary structure.
-
Side-chain protons: A complex region with signals from all amino acid residues.
-
-
13C NMR: The spectrum would show distinct signals for each carbon atom, providing information on the chemical environment. Key regions include:
-
Carbonyl carbons (δ 170-180 ppm).
-
Aromatic carbons (δ 110-140 ppm).
-
Alpha-carbons (δ 50-65 ppm).
-
Side-chain carbons.
-
Methodologies for Structural Elucidation
A combination of 2D NMR experiments would be required for the complete assignment of the spectra and determination of the three-dimensional structure.
Circular Dichroism (CD) Spectroscopy
Principles of CD for Peptide Analysis
The far-UV CD spectrum (190-250 nm) of a peptide is sensitive to its secondary structure. Different secondary structural elements (α-helix, β-sheet, β-turn, and random coil) have characteristic CD spectra.
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
The cyclic nature and disulfide bridge in eptifibatide are expected to constrain its conformation, likely leading to a defined secondary structure that could include β-turns.
Experimental Protocol: General Procedure for CD Analysis
5.2.1. Materials and Equipment
-
Circular dichroism spectrometer
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
This compound sample
-
Appropriate buffer (e.g., phosphate (B84403) buffer), ensuring it is transparent in the far-UV region.
5.2.2. Procedure
-
Sample Preparation: Prepare a solution of this compound in the chosen buffer at a concentration typically between 0.1 and 1 mg/mL.
-
Instrument Setup: Purge the instrument with nitrogen gas. Set the scanning parameters (e.g., wavelength range 190-260 nm, scanning speed, bandwidth).
-
Data Acquisition:
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the this compound solution.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Use deconvolution software to estimate the percentage of different secondary structural elements.
-
Conclusion
The spectroscopic analysis of this compound requires a multi-faceted approach. UV-Vis spectrophotometry provides a simple and reliable method for quantification. Mass spectrometry, particularly with ETD, is crucial for structural confirmation and fragmentation analysis. While specific NMR and CD data for this compound are not widely published, the principles and general methodologies for these techniques are well-established for cyclic peptides and are essential for complete structural and conformational characterization. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and quality control of this important therapeutic agent.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. RP-HPLC Method Development and Validation for Determination of this compound in Bulk Drug Substance and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CHITKARA UNIVERSITY - Best University in North India [jptrm.chitkara.edu.in]
- 8. books.rsc.org [books.rsc.org]
- 9. brieflands.com [brieflands.com]
Foundational Research on Cyclic Heptapeptide Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, improved binding affinity, and increased selectivity for their biological targets compared to their linear counterparts.[1] Among these, cyclic heptapeptides, consisting of seven amino acid residues, have garnered significant attention as antagonists for a variety of receptors and enzymes involved in pathological processes. This technical guide provides an in-depth overview of the foundational research on cyclic heptapeptide (B1575542) antagonists, with a focus on their synthesis, characterization, and biological evaluation. Detailed experimental protocols and data are presented to facilitate further research and development in this exciting field.
Synthesis of Cyclic Heptapeptides
The synthesis of cyclic heptapeptides is a multi-step process that typically involves the solid-phase synthesis of a linear precursor, followed by cyclization in solution or on the solid support, and subsequent purification.
Linear Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for assembling the linear heptapeptide precursor. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its mild deprotection conditions.
Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis of a Linear Heptapeptide [2][3][4]
-
Resin Selection and Swelling:
-
Choose a suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin or a Wang resin, based on the desired C-terminal acid or amide.[2] For a C-terminal acid, 2-CTC resin is often preferred as it allows for cleavage of the peptide with intact side-chain protecting groups.
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes in a peptide synthesis vessel.
-
-
Loading of the First Amino Acid:
-
Dissolve the first Fmoc-protected amino acid (4 equivalents) and diisopropylethylamine (DIPEA; 8 equivalents) in dichloromethane (B109758) (DCM).
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Cap any unreacted sites on the resin using a solution of methanol/DIPEA in DCM for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Iterative Deprotection and Coupling Cycles (for the remaining 6 amino acids):
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin extensively with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HCTU (3.95 equivalents) in the presence of DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[5] If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
-
Final Fmoc Deprotection: After the addition of the final amino acid, remove the N-terminal Fmoc group as described above.
Cyclization
Cyclization of the linear peptide can be performed either on the solid support (on-resin cyclization) or after cleavage from the resin (solution-phase cyclization).
Experimental Protocol: Solution-Phase Cyclization [6][7][8]
-
Cleavage from Resin (with side-chain protection):
-
If using a hyper-acid sensitive resin like 2-CTC, cleave the linear peptide from the resin using a mild solution of trifluoroethanol (TFE) in DCM, which preserves the side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.
-
-
Cyclization Reaction:
-
Dissolve the protected linear peptide in a large volume of DMF to achieve a low concentration (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with N-hydroxysuccinimide (NHS) or a phosphonium-based reagent like PyBOP.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by RP-HPLC.
-
-
Deprotection of Side Chains:
-
After cyclization is complete, remove the solvent under vacuum.
-
Treat the cyclic peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to remove the side-chain protecting groups.
-
Precipitate the deprotected cyclic peptide in cold diethyl ether.
-
Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying cyclic peptides.[9][10][11]
Experimental Protocol: Purification by RP-HPLC [9][12]
-
Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent, such as DMSO or a mixture of acetonitrile (B52724) and water.[9]
-
Chromatographic Conditions:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Apply a linear gradient of increasing acetonitrile concentration (e.g., 5-95% B over 30 minutes) to elute the peptide.[9]
-
Detection: Monitor the elution profile using UV detection at 210-230 nm.[9]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Experimental Workflow for Cyclic Heptapeptide Synthesis
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three Methods for Peptide Cyclization Via Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
Methodological & Application
Eptifibatide In Vitro Platelet Aggregation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide (B1663642) is a synthetic cyclic heptapeptide (B1575542) and a reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1][2] By binding to this receptor, eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, thereby preventing fibrinogen and von Willebrand factor (vWF) from cross-linking platelets.[3] This action blocks the final common pathway of platelet aggregation, making eptifibatide a potent antiplatelet agent used in the management of acute coronary syndromes and during percutaneous coronary interventions.[2][4]
These application notes provide a comprehensive protocol for conducting in vitro platelet aggregation assays using Light Transmission Aggregometry (LTA) to evaluate the inhibitory effects of eptifibatide. LTA is the gold standard for assessing platelet function, measuring the increase in light transmission through a platelet suspension as aggregation occurs.[4][5]
Mechanism of Action of Eptifibatide
Platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin triggers an "inside-out" signaling cascade.[6] This process leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for ligands like fibrinogen.[6] Eptifibatide competitively and reversibly binds to the activated GP IIb/IIIa receptor, sterically hindering the binding of fibrinogen and vWF.[3] This blockade prevents the formation of platelet aggregates, thereby inhibiting thrombus formation.[3]
Quantitative Data: Eptifibatide Inhibitory Potency
The inhibitory effect of eptifibatide is often quantified by its half-maximal inhibitory concentration (IC50). The IC50 value can vary depending on the platelet agonist and the anticoagulant used in the assay.
| Parameter | Agonist (Concentration) | Anticoagulant | Value (µg/mL) | Reference(s) |
| IC50 | ADP (20 µM) | Citrate (B86180) | 0.11 - 0.22 | [7][8] |
| IC50 | Collagen (5 µg/mL) | Citrate | 0.28 - 0.34 | [7][8] |
| IC50 | ADP | Hirudin | 1.5 to 3-fold higher than citrate | [7][8] |
| Concentration for >80% Inhibition | ADP (20 µM) | Not Specified | 0.27 - 0.55 | [7] |
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol details the in vitro assessment of eptifibatide's inhibitory effect on platelet aggregation using LTA.
Materials
-
Eptifibatide
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate anticoagulant
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen)
-
Saline or appropriate buffer (for dilutions and vehicle control)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
-
Water bath (37°C)
Methods
1. Blood Collection and Preparation of Platelet-Rich and Platelet-Poor Plasma a. Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. The blood should be drawn into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[7] b. To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (150-200 x g) for 10-15 minutes at room temperature.[7][9] This will pellet the red and white blood cells, leaving the platelets suspended in the plasma. c. Carefully aspirate the upper PRP layer and transfer it to a separate tube. d. To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the platelets.[7] e. Aspirate the PPP and transfer it to another tube. The PPP will serve as the blank (100% aggregation).[9]
2. Eptifibatide and Agonist Preparation a. Prepare a stock solution of eptifibatide in saline or an appropriate buffer. b. Perform serial dilutions of the eptifibatide stock solution to create a range of working concentrations (e.g., 0.1 to 10 µg/mL).[9] c. Prepare working solutions of platelet agonists, such as 20 µM ADP or 5 µg/mL collagen.[7][9]
3. Platelet Aggregation Assay a. Pre-warm the PRP and PPP samples to 37°C in a water bath.[10] b. Calibrate the light transmission aggregometer according to the manufacturer's instructions. Use a cuvette with PRP to set the 0% aggregation baseline and a cuvette with PPP for the 100% aggregation baseline.[9][11] c. Pipette an aliquot of PRP into an aggregometer cuvette containing a magnetic stir bar. Place the cuvette in the heating block of the aggregometer. d. Add the desired concentration of eptifibatide or the vehicle control to the PRP. Allow it to incubate for 5-10 minutes at 37°C with constant stirring.[10] e. Initiate platelet aggregation by adding the prepared platelet agonist (e.g., ADP or collagen). f. Record the change in light transmission for a set period, typically 5-10 minutes, or until a stable aggregation plateau is reached.[9][10]
4. Data Analysis a. The primary endpoint is the maximum percentage of platelet aggregation. b. Calculate the percentage of platelet aggregation inhibition for each eptifibatide concentration relative to the vehicle control. c. To determine the IC50 value, plot the eptifibatide concentration versus the percentage of inhibition and fit the data to a dose-response curve.[9]
Conclusion
This document provides a detailed framework for the in vitro assessment of eptifibatide's effect on platelet aggregation using Light Transmission Aggregometry. Adherence to this standardized protocol will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the pharmacodynamic properties of eptifibatide and other antiplatelet agents. Careful attention to pre-analytical variables, such as blood collection and PRP preparation, is crucial for accurate results.
References
- 1. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols: Eptifibatide in In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of eptifibatide (B1663642), a potent antiplatelet agent, in various in vivo thrombosis models. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
Eptifibatide is a cyclic heptapeptide (B1575542) that acts as a reversible, competitive antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1] By binding to this receptor, eptifibatide prevents fibrinogen, von Willebrand factor (vWF), and other adhesive ligands from linking platelets together.[1][2] This action effectively blocks the final common pathway of platelet aggregation, thereby inhibiting thrombus formation.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence, which is the recognition site for fibrinogen on the GP IIb/IIIa receptor.[2] Its onset of action is rapid, and its antiplatelet effects are reversible, with platelet function returning to baseline within hours of discontinuing the infusion.[3][4]
Quantitative Data from In Vivo Thrombosis Models
The following tables summarize the dose-dependent effects of eptifibatide on key parameters in various animal models of thrombosis.
Table 1: Eptifibatide Dosage and Administration in In Vivo Thrombosis Models
| Animal Model | Dosage Regimen | Route of Administration | Observed Effect | Reference |
| Dog (Folts Model) | 2.0 mcg/kg/min infusion | Intravenous (IV) | Complete inhibition of coronary thrombosis. | [3][5] |
| Baboon | >5.0 mcg/kg/min infusion | Intravenous (IV) | Prevention of acute thrombosis with modest prolongation of bleeding time. | [3][5] |
| Humanized Mouse | 180 µg/kg bolus followed by a 10 min infusion at 2 µg/kg/min | Intravenous (IV) | >75% reduction in human platelet-mediated thrombus formation. | [6][7] |
Table 2: Effects of Eptifibatide on Platelet Aggregation and Bleeding Time
| Animal Model | Dosing Regimen | Effect on Platelet Aggregation | Effect on Bleeding Time | Reference |
| Baboon | Doses that inhibit aggregation | Significant inhibition | Modest (2- to 3-fold) prolongation | [5] |
| Dog | 2 mcg/kg/min infusion | Complete inhibition | Not specified | [5] |
| Preclinical Studies | Not specified | Effective thrombosis inhibition | Modest effects on bleeding time | [4] |
Experimental Protocols
Detailed methodologies for key in vivo thrombosis models used to evaluate eptifibatide are provided below.
Canine Model of Coronary Thrombosis (Folts Model)
Objective: To assess the efficacy of eptifibatide in preventing occlusive thrombus formation in a model of arterial injury.[1]
Materials:
-
Healthy dog
-
Anesthetic agents
-
Surgical instruments for thoracotomy
-
Electromagnetic flow probe
-
Vascular clamp or snare
-
Eptifibatide solution for intravenous administration
-
Physiological monitoring equipment (ECG, blood pressure)
Procedure:
-
Anesthetize a healthy dog and perform a thoracotomy to expose the left anterior descending (LAD) coronary artery.[1]
-
Place an electromagnetic flow probe around the LAD to monitor coronary blood flow.
-
Induce endothelial injury by clamping the artery with a vascular clamp or using forceps.[3]
-
Create a critical stenosis by placing an encircling plastic cylinder around the injured segment of the artery.[3]
-
Observe the coronary blood flow for the development of cyclic flow variations (CFVs), which indicate recurrent platelet-rich thrombus formation and embolization.[1][3]
-
Once stable CFVs are established, administer eptifibatide intravenously.[1]
-
Continuously monitor the coronary blood flow to assess the effect of eptifibatide on the frequency and severity of CFVs. A reduction or abolition of CFVs indicates an effective antithrombotic effect.[3]
Humanized Mouse Model of Thrombosis
Objective: To evaluate the in vivo antithrombotic efficacy of eptifibatide on human platelets in a mouse model.[6]
Materials:
-
VWFR1326H mutant mice (or other suitable thrombosis model)[6]
-
Human platelets[6]
-
Anesthetic agents
-
Surgical instruments
-
Intravital microscopy setup with a laser for vessel injury[6]
-
Eptifibatide solution for intravenous administration
Procedure:
-
Prepare human platelets for infusion.
-
Anesthetize the VWFR1326H mutant mouse.[6]
-
Surgically prepare the mouse for intravital microscopy, exposing a suitable arteriole (e.g., in the cremaster muscle).
-
Administer human platelets to the mouse via tail vein injection.
-
Administer eptifibatide or vehicle control intravenously. A typical dose is a 180 µg/kg bolus followed by a 10-minute infusion at 2 µg/kg/min.[6]
-
Induce thrombus formation by injuring the arteriolar wall with a focused laser pulse.[6]
-
Record the process of platelet accumulation and thrombus formation using intravital microscopy.[6]
-
Quantify the size and stability of the thrombus over time and compare the results between eptifibatide-treated and vehicle-treated animals.[6]
Troubleshooting and Considerations
-
Bleeding: The most common adverse effect is bleeding, particularly at intravenous sites.[1][8] Concomitant use of other antiplatelet or anticoagulant agents can potentiate this risk. Careful dose selection and monitoring are crucial.[1]
-
Thrombocytopenia: Although less common than with other GP IIb/IIIa inhibitors, eptifibatide can cause a decrease in platelet count.[1][8] Monitoring platelet counts during prolonged infusions is recommended.[1]
-
Species Specificity: The efficacy of eptifibatide can vary between species due to differences in the GP IIb/IIIa receptor structure. For instance, the inhibitory effect on mouse platelets is significantly lower than on human platelets, highlighting the value of humanized models.[7]
-
Anticoagulant Choice: The choice of anticoagulant used in ex vivo sample analysis can impact the measured antiplatelet effect of eptifibatide. Citrate-based anticoagulants may overestimate the inhibitory effect compared to PPACK.[9][10]
These application notes and protocols are intended for research purposes only and should be adapted based on specific experimental goals and institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Dose-Response Studies of Eptifibatide in Canine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and available data for conducting dose-response studies of eptifibatide (B1663642) in canine models. Eptifibatide is a cyclic heptapeptide (B1575542) and a reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, playing a crucial role in inhibiting platelet aggregation.[1][2][3] The following sections detail experimental protocols, present available quantitative data, and visualize key pathways and workflows.
Data Presentation
The following tables summarize the quantitative data available from dose-response studies of eptifibatide in canine models.
Table 1: In Vivo Efficacy of Eptifibatide in the Canine Folts Model of Coronary Thrombosis
| Dosage Regimen (Intravenous Infusion) | Animal Model | Observed Effect on Coronary Thrombosis | Reference |
| 2.0 mcg/kg/min | Canine | Complete inhibition | [2][3] |
Table 2: In Vitro Inhibition of Canine Platelet Aggregation by Eptifibatide
| Agonist | Anticoagulant | IC50 (µg/mL) | Method | Reference |
| 20 µM ADP | Citrate | 0.11 - 0.22 | Platelet Aggregometry | [1] |
| 5 µg/mL Collagen | Citrate | 0.28 - 0.34 | Platelet Aggregometry | [1] |
Table 3: Baseline Hematological Parameters in Healthy Dogs
| Parameter | Normal Range | Method/Device | Reference(s) |
| Buccal Mucosal Bleeding Time (BMBT) | 2 - 4 minutes | Spring-loaded cassette | [4][5] |
| Activated Clotting Time (ACT) | 60 - 110 seconds | ACT-VETube | [6] |
| Activated Clotting Time (ACT) | 71 seconds (mean); 55-80 seconds (range) | MAX-ACT tube | [7] |
| Activated Clotting Time (ACT) | 55 - 80 seconds | Not specified | [8] |
Experimental Protocols
Canine Folts Model of Coronary Artery Thrombosis
This in vivo model is utilized to evaluate the efficacy of antithrombotic agents by inducing cyclic flow reductions (CFRs) in a coronary artery, which are indicative of recurrent platelet-rich thrombus formation.[2]
Materials:
-
Anesthetized dog
-
Surgical instruments for thoracotomy
-
Doppler or electromagnetic flow probe
-
Vascular clamp
-
Stenosis-inducing device (e.g., plastic cylinder)
-
Eptifibatide solution for intravenous infusion
-
Infusion pump
-
Data acquisition system for monitoring coronary blood flow
Procedure:
-
Animal Preparation: Anesthetize the dog and perform a left thoracotomy to expose the heart.
-
Artery Isolation: Dissect a segment of the left anterior descending (LAD) or circumflex coronary artery.
-
Flow Measurement: Place a flow probe around the isolated artery to continuously monitor blood flow.
-
Endothelial Injury: Induce endothelial injury distal to the flow probe by gently clamping the artery with a vascular clamp.
-
Stenosis Creation: Create a critical stenosis by placing an encircling device around the injured segment of the artery.
-
Observation of Cyclic Flow Reductions (CFRs): Observe the coronary blood flow for the development of CFRs, which appear as a gradual decline in flow to near-zero, followed by a sudden restoration as the thrombus embolizes.
-
Eptifibatide Administration: Once stable and reproducible CFRs are established, begin the intravenous infusion of eptifibatide. A dosage of 2.0 mcg/kg/min has been shown to be effective.[2][3]
-
Monitoring: Continuously record coronary blood flow to assess the effect of eptifibatide on the frequency and severity of CFRs. A reduction or complete abolition of CFRs indicates an effective antithrombotic effect.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold standard in vitro assay for assessing platelet function and the inhibitory effect of compounds like eptifibatide.[2]
Materials:
-
Canine whole blood collected in 3.2% sodium citrate
-
Centrifuge
-
Platelet agonists (e.g., adenosine (B11128) diphosphate (B83284) (ADP), collagen)
-
Light transmission aggregometer
-
Eptifibatide solutions at various concentrations
-
Pipettes and cuvettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Carefully collect the supernatant, which is the PRP.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cells.
-
Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Aggregation Assay:
-
Pre-warm the aggregometer to 37°C.
-
Pipette a known volume of PRP into the aggregometer cuvettes.
-
For test samples, add the desired concentration of eptifibatide to the PRP and incubate for a short period.
-
Place the cuvettes in the aggregometer and blank the instrument using PPP.
-
Add a platelet agonist (e.g., ADP or collagen) to the PRP to induce aggregation.
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Compare the aggregation in the presence and absence of eptifibatide to determine its inhibitory effect and calculate parameters such as IC50.
-
Visualizations
Signaling Pathway of Eptifibatide's Mechanism of Action
Caption: Mechanism of Eptifibatide action on platelet aggregation.
Experimental Workflow for the Canine Folts Model
Caption: Workflow of the Canine Folts Model for thrombosis.
In Vitro Platelet Aggregation Assay Workflow
Caption: Workflow for in vitro platelet aggregation assay.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 5. Buccal mucosa bleeding times of healthy dogs and of dogs in various pathologic states, including thrombocytopenia, uremia, and von Willebrand's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. megacor.at [megacor.at]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. eclinpath.com [eclinpath.com]
- 9. Activated clotting times in the setting of eptifibatide use during percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eptifibatide as a Tool for Studying Platelet Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide (B1663642) is a synthetic cyclic heptapeptide (B1575542) that acts as a potent and highly specific inhibitor of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence that is the recognition site for ligands like fibrinogen on the GPIIb/IIIa receptor.[4][5] Its reversible and competitive binding makes it an invaluable tool for in vitro and in vivo studies of platelet function, particularly for dissecting the final common pathway of platelet aggregation and the intricate signaling cascades that govern it.[4][6] These notes provide detailed protocols for using eptifibatide in key experimental assays to investigate platelet signaling.
Mechanism of Action: Inhibiting the Final Step of Platelet Aggregation
Platelet activation is a complex process initiated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin.[7] This "inside-out" signaling cascade leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.[2][3][8] Fibrinogen then acts as a bridge, cross-linking adjacent platelets to form an aggregate.[1][7]
Eptifibatide exerts its effect by competitively binding to the activated GPIIb/IIIa receptor, physically obstructing the binding of fibrinogen and von Willebrand factor (vWF).[1][2] This action effectively blocks the final, crucial step of platelet aggregation, regardless of the initial agonist.[9] By preventing the cross-linking of platelets, eptifibatide allows researchers to isolate and study upstream signaling events and to quantify the contribution of GPIIb/IIIa activation to thrombus formation.
References
- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 5. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Experimental Strategies for Combining Eptifibatide with Other Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental protocols for investigating the combined antiplatelet effects of eptifibatide (B1663642) with other agents such as P2Y12 inhibitors (e.g., clopidogrel, ticagrelor) and aspirin (B1665792).[1] Eptifibatide, a glycoprotein (B1211001) (GP) IIb/IIIa inhibitor, blocks the final common pathway of platelet aggregation.[1][2][3] Combining it with agents that target different activation pathways can lead to synergistic or additive antiplatelet effects, a critical area of study in the development of antithrombotic therapies.[1][4]
Data Presentation: Quantitative Effects of Combination Therapy
The following tables summarize quantitative data from various studies on the combined effects of eptifibatide with other antiplatelet agents.
Table 1: In Vitro Platelet Aggregation and Activation
| Combination | Species/Sample | Agonist (Concentration) | Endpoint | Eptifibatide Alone (% Inhibition) | Other Agent Alone (% Inhibition) | Combination (% Inhibition/Reduction) | Reference(s) |
| Eptifibatide + Clopidogrel | Human (NSTEMI) | ADP | Activated GP IIb/IIIa Expression | - | 48% | 80% (further reduction) | [1][5] |
| Eptifibatide + Clopidogrel | Human (NSTEMI) | Thrombin Receptor Activating Peptide (TRAP) | Activated GP IIb/IIIa Expression | - | 43% | 78% (further reduction) | [1][5] |
| Eptifibatide + Clopidogrel | Human (NSTEMI) | ADP | Fibrinogen Binding | - | 70% | 90% (further reduction) | [5] |
| Eptifibatide + Clopidogrel | Human (NSTEMI) | TRAP | Fibrinogen Binding | - | 64% | 95% (further reduction) | [5] |
| Eptifibatide + Clopidogrel (300mg) | Human (Elective Stenting) | 5 µmol/L ADP | Platelet Aggregation | - | ~35% (at 3h) | ~85% (at 3h) | [6][7] |
| Eptifibatide + Clopidogrel (600mg) | Human (Elective Stenting) | 5 µmol/L ADP | Platelet Aggregation | - | ~55% (at 3h) | ~90% (at 3h) | [6][7] |
| Eptifibatide + Ticagrelor (B1683153) | Human (Unstable Angina) | ADP | Platelet Aggregation Rate (TEG) | - | 25.26 ± 13.22 (baseline) | 5.31 ± 2.72 (at 1h) | [8][9] |
| Eptifibatide + Ticagrelor | Human (Unstable Angina) | ADP | Platelet Aggregation Rate (LTA) | - | 25.50 ± 13.83 (baseline) | 4.64 ± 2.69 (at 1h) | [8][9] |
| Eptifibatide + Bivalirudin | Porcine | Thrombin (0.2 U/mL) | Platelet Aggregation | ~25% (at 8 µg/mL) | ~20% (at 70 ng/mL) | ~85-90% | [1] |
Table 2: In Vivo Animal Models
| Model | Animal Model | Combination | Endpoint | Eptifibatide Alone | Other Agent Alone | Combination | Reference(s) |
| Ferric Chloride-Induced Carotid Artery Thrombosis | Mouse/Rat | Eptifibatide + P2Y12 inhibitor | Time to Occlusion | Prolonged | Prolonged | Synergistically Prolonged (Expected) | [1] |
| Tail Transection Bleeding Time | Rat | Eptifibatide + Aspirin | Bleeding Time (seconds) | Modest Increase | Increased | Additive Increase (Expected) | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and experimental designs are crucial for understanding the interplay between these antiplatelet agents.
Experimental Protocols
In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
Objective: To measure the effect of eptifibatide in combination with other antiplatelet agents on platelet aggregation in response to various agonists.
Materials:
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Eptifibatide and other antiplatelet agents of interest.
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), Thrombin Receptor-Activating Peptide (TRAP), Collagen.
-
Saline or appropriate vehicle control.
-
Light Transmission Aggregometer.
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Incubation:
-
Pre-warm PRP samples to 37°C for 10-15 minutes.
-
Add eptifibatide, the other antiplatelet agent, the combination of both, or vehicle to the PRP samples and incubate for a specified time (e.g., 5-15 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., ADP 5-20 µM, TRAP 15-25 µM) to the PRP sample in the aggregometer cuvette with stirring.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes). The maximum aggregation is determined as the peak of the aggregation curve.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each condition relative to the control.
-
Determine the percentage of inhibition of aggregation for each drug and their combination.
-
Flow Cytometry for Platelet Activation Markers
Objective: To assess the expression of platelet activation markers, such as activated GP IIb/IIIa and P-selectin, in response to agonists in the presence of eptifibatide and other antiplatelet agents.
Materials:
-
Whole blood collected in 3.2% sodium citrate or acid-citrate-dextrose (ACD) tubes.[10]
-
Eptifibatide and other antiplatelet agents.
-
Platelet agonists (e.g., ADP, TRAP).
-
Fluorochrome-conjugated monoclonal antibodies against platelet activation markers (e.g., PAC-1 for activated GP IIb/IIIa, anti-CD62P for P-selectin).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Methodology:
-
Sample Preparation and Incubation:
-
Dilute whole blood with a suitable buffer (e.g., modified Tyrode's buffer) to prevent aggregation during the assay.[11]
-
Add eptifibatide, the other antiplatelet agent, their combination, or vehicle to the diluted blood and incubate.
-
-
Platelet Activation:
-
Add a platelet agonist and incubate for a specific time at room temperature.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated antibodies to the samples and incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation:
-
Add a fixative solution to stop the reaction and stabilize the stained platelets.
-
-
Flow Cytometric Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Analyze the expression of activation markers on the platelet surface.
-
-
Data Analysis:
-
Determine the percentage of positive platelets for each marker and the mean fluorescence intensity.
-
Compare the results between the different treatment groups.
-
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of combined eptifibatide and another antiplatelet agent in a live animal model.
Materials:
-
Anesthetized small animal (e.g., mouse or rat).
-
Surgical instruments for exposing the carotid artery.
-
Doppler flow probe.
-
Filter paper saturated with ferric chloride (FeCl₃) solution (e.g., 10%).
-
Eptifibatide and the other antiplatelet agent for administration (e.g., intravenous).
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and surgically expose one of the carotid arteries.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer eptifibatide, the other antiplatelet agent, their combination, or vehicle to the animal via an appropriate route (e.g., tail vein injection).
-
-
Thrombus Induction:
-
Apply the ferric chloride-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes) to induce endothelial injury and thrombus formation.
-
-
Monitoring:
-
Continuously monitor and record the blood flow in the carotid artery.
-
The time to vessel occlusion is defined as the time from the application of ferric chloride to the cessation of blood flow.
-
-
Data Analysis:
-
Compare the time to occlusion among the different treatment groups. A longer time to occlusion indicates a greater antithrombotic effect.
-
Thromboelastography (TEG)
Objective: To assess the viscoelastic properties of the whole blood clot and the impact of eptifibatide combinations on clot strength and kinetics.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Eptifibatide and other antiplatelet agents.
-
TEG analyzer and appropriate cartridges/cups.
-
Activators (e.g., kaolin, tissue factor) and specific platelet agonists (e.g., ADP, arachidonic acid) for platelet mapping assays.
Methodology:
-
Sample Preparation:
-
Administer eptifibatide and the other antiplatelet agent to the patient or add them to the blood sample in vitro.
-
-
TEG Analysis:
-
Pipette the blood sample into the TEG cup containing the activator.
-
For platelet mapping, parallel assays are run with different activators and platelet agonists to isolate the contribution of different pathways (e.g., ADP receptor, thromboxane pathway) to clot strength.
-
The TEG analyzer monitors the formation, strength, and lysis of the clot over time.
-
-
Data Analysis:
-
Key TEG parameters include:
-
R time: Time to initial clot formation.
-
K time and α-angle: Clot kinetics.
-
Maximum Amplitude (MA): The maximum strength of the clot, which is highly influenced by platelet function.
-
-
In platelet mapping, the percentage of platelet inhibition by a specific agent is calculated by comparing the MA in the presence and absence of the agonist. Compare the results across different treatment groups.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies with eptifibatide and other antiplatelet agents in percutaneous coronary intervention and acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Eptifibatide provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and eptifibatide (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Protective effects of combined eptifibatide and ticagrelor in patients with unstable angina undergoing percutaneous coronary intervention: a single-center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of combined eptifibatide and ticagrelor in patients with unstable angina undergoing percutaneous coronary intervention: a single-center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Activation [bdbiosciences.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Eptifibatide in Acute Coronary Syndromes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of eptifibatide (B1663642) in the research and clinical study of acute coronary syndromes (ACS). This document includes its mechanism of action, key pharmacokinetic and pharmacodynamic data, summaries of pivotal clinical trials, and detailed experimental protocols.
Mechanism of Action
Eptifibatide is a synthetic, cyclic heptapeptide (B1575542) antiplatelet drug designed to mimic a key recognition sequence in fibrinogen.[1][2] It functions as a direct, reversible, and competitive antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor.[3] This receptor is the final common pathway for platelet aggregation.[4] By binding to the GP IIb/IIIa receptor, eptifibatide prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting platelet aggregation and thrombus formation.[2][3][5] Its rapid onset and short half-life of approximately 2.5 hours allow for tight control of platelet inhibition.[3]
Pharmacokinetic and Pharmacodynamic Properties
The clinical utility of eptifibatide is defined by its rapid, high-level platelet inhibition and the quick reversal of its effect upon discontinuation.
| Parameter | Value | Species | Reference(s) |
| Onset of Action | ~15 minutes after bolus | Human | [6] |
| Plasma Half-life | ~2.5 hours | Human | [3][6] |
| Plasma Protein Binding | ~25% | Human | [6] |
| Reversibility | Platelet function returns to >50% of baseline ~4 hours post-infusion | Human | [6][7] |
| Metabolism | Minimal | Human | [8] |
| Primary Excretion | Renal | Human | [3][8] |
Summary of Pivotal Clinical Trials
The efficacy and safety of eptifibatide in ACS and percutaneous coronary intervention (PCI) were established in several large-scale, randomized clinical trials. The PURSUIT, IMPACT-II, and ESPRIT trials are foundational to understanding its clinical application.
Table 1: Dosing Regimens in Major Clinical Trials
| Trial | Patient Population | Eptifibatide Dosing Regimen | Reference(s) |
| PURSUIT | Unstable Angina / NSTEMI | 180 µg/kg bolus, followed by 2.0 µg/kg/min infusion for up to 72 hours. | [2] |
| IMPACT-II | PCI (elective, urgent, or emergency) | 135 µg/kg bolus, followed by 0.5 µg/kg/min infusion for 20-24 hours. | [7][9] |
| ESPRIT | Nonurgent PCI with Stenting | Two 180 µg/kg boluses 10 minutes apart, followed by 2.0 µg/kg/min infusion for 18-24 hours. | [10][11] |
Table 2: Key Efficacy Outcomes in Major Clinical Trials
| Trial | Endpoint | Placebo Group | Eptifibatide Group | Absolute Risk Reduction | p-value | Reference(s) |
| PURSUIT | Death or MI at 30 days | 15.7% | 14.2% | 1.5% | 0.042 | [2][12] |
| IMPACT-II | Death, MI, or Urgent Revascularization at 30 days (135/0.5 dose) | 11.4% | 9.2% | 2.2% | 0.063 | [9] |
| ESPRIT | Death, MI, Urgent TVR, or Thrombotic Bailout at 48 hours | 10.5% | 6.6% | 3.9% | 0.0015 | [10] |
| ESPRIT | Death, MI, or Urgent TVR at 30 days | 10.5% | 6.8% | 3.7% | 0.0034 | [10] |
Table 3: Key Safety Outcomes in Major Clinical Trials
| Trial | Endpoint | Placebo Group | Eptifibatide Group | p-value | Reference(s) |
| PURSUIT | Major Bleeding (TIMI Criteria) | 9.3% | 10.6% | - | [13] |
| IMPACT-II | Major Bleeding (TIMI Criteria) | 3% | 3% | NS | [9] |
| ESPRIT | Major Bleeding (TIMI Criteria) | 0.4% | 1.3% | 0.027 | [10] |
| All Trials | Thrombocytopenia (<100,000/mm³) | ~0.6% | ~1.2% | - | [13][14] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol details the use of Light Transmission Aggregometry (LTA), the gold standard for assessing the in vitro effect of eptifibatide on platelet function.[1]
Objective: To determine the inhibitory concentration (IC₅₀) of eptifibatide on platelet aggregation induced by various agonists.
Materials:
-
Eptifibatide
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), Collagen
-
Phosphate-buffered saline (PBS) for vehicle control
-
Light Transmission Aggregometer
-
Centrifuge
Methodology:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Assay Procedure:
-
Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.[15]
-
Pre-incubate aliquots of PRP (e.g., 450 µL) with varying concentrations of eptifibatide or vehicle control for 5-15 minutes at 37°C in cuvettes with a stir bar.[6]
-
Initiate platelet aggregation by adding a standardized concentration of an agonist (e.g., 20 µM ADP or 5 µg/mL collagen).[6]
-
Record the change in light transmission for 5-10 minutes.[6]
-
-
Data Analysis:
Protocol 2: Clinical Trial Design Framework (Based on ESPRIT Trial)
This protocol outlines a framework for a clinical trial evaluating eptifibatide in patients undergoing PCI, based on the successful design of the ESPRIT trial.[10]
Objective: To assess the efficacy and safety of an eptifibatide dosing regimen compared to placebo in reducing ischemic complications in patients undergoing coronary stenting.
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
Patient Population:
-
Inclusion Criteria: Patients scheduled for nonurgent percutaneous coronary intervention with planned stent implantation.[11]
-
Exclusion Criteria: High risk of bleeding, recent major surgery or stroke, severe uncontrolled hypertension, known bleeding diathesis, thrombocytopenia.
Methodology:
-
Randomization and Blinding: Immediately before the PCI procedure, eligible and consenting patients are randomized to receive either eptifibatide or a matching placebo. Both patients and study personnel are blinded to the treatment allocation.[10]
-
Intervention:
-
Eptifibatide Group: Receives two intravenous boluses of 180 µg/kg, administered 10 minutes apart, followed by a continuous infusion of 2.0 µg/kg/min for 18-24 hours.[10]
-
Placebo Group: Receives a matching placebo bolus and infusion.
-
Standard Care: All patients receive standard adjunctive therapy, including aspirin, heparin, and a thienopyridine (e.g., clopidogrel).[10]
-
-
Endpoints:
-
Primary Efficacy Endpoint: A composite of death, myocardial infarction, urgent target vessel revascularization (TVR), and thrombotic bailout GP IIb/IIIa inhibitor use within 48 hours.[10][16]
-
Secondary Efficacy Endpoint: A composite of death, MI, or urgent TVR at 30 days and 6 months.[10][11]
-
Primary Safety Endpoint: Incidence of major bleeding (e.g., TIMI criteria) and profound thrombocytopenia.[10]
-
-
Data Collection and Analysis:
-
Collect baseline demographic, clinical, and angiographic data.
-
Record all endpoint events, which are adjudicated by an independent clinical events committee.
-
Analyze data on an intention-to-treat basis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Eptifibatide: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 4. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Randomised placebo-controlled trial of effect of eptifibatide on complications of percutaneous coronary intervention: IMPACT-II. Integrilin to Minimise Platelet Aggregation and Coronary Thrombosis-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel dosing regimen of eptifibatide in planned coronary stent implantation (ESPRIT): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet glycoprotein IIb/IIIa integrin blockade with eptifibatide in coronary stent intervention: the ESPRIT trial: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Integrilin (Eptifibatide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. benchchem.com [benchchem.com]
- 16. Eptifibatide in Percutaneous Coronary Intervention: The ESPRIT Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eptifibatide Administration in Porcine Platelet Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide (B1663642) is a cyclic heptapeptide (B1575542) that acts as a reversible, competitive antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1][2] By blocking this receptor, eptifibatide inhibits the final common pathway of platelet aggregation, preventing the binding of fibrinogen and von Willebrand factor, which are crucial for thrombus formation.[2][3][4] Porcine models are frequently utilized in preclinical cardiovascular research due to the physiological and anatomical similarities of their cardiovascular system to that of humans.[5] These application notes provide detailed protocols and quantitative data for the administration of eptifibatide in porcine platelet studies, offering a valuable resource for researchers investigating antiplatelet therapies.
Data Presentation
The following tables summarize the quantitative data on the in vitro effects of eptifibatide on porcine platelet function.
Table 1: In Vitro Efficacy of Eptifibatide on Porcine Platelet Aggregation, Secretion, and Adhesion
| Parameter | Agonist | IC50 (µg/mL) | Species | Reference |
| Platelet Aggregation | ADP | 16 - 27 | Porcine | [6][7] |
| Collagen | 16 - 27 | Porcine | [6][7] | |
| Thrombin | 16 - 27 | Porcine | [6][7] | |
| Dense Granule Secretion | ADP | 22 - 31 | Porcine | [6] |
| Collagen | 22 - 31 | Porcine | [6] | |
| Thrombin | 22 - 31 | Porcine | [6] | |
| Lysosome Secretion | ADP | 25 - 50 | Porcine | [6] |
| Collagen | 25 - 50 | Porcine | [6] | |
| Thrombin | 25 - 50 | Porcine | [6] | |
| Platelet Adhesion to Fibrinogen | Collagen | ~11 | Porcine | [5][6] |
Note: The IC50 values for porcine platelets were reported in mg/mL and have been converted to µg/mL for consistency.[7]
Table 2: Effect of Eptifibatide on Procoagulant Response and Combination Therapy in Porcine Platelets
| Parameter | Agonist | Eptifibatide Concentration (µg/mL) | Inhibition | Species | Reference |
| Procoagulant Response | Collagen | 52 | ~60% | Porcine | [5] |
| Platelet Aggregation (in combination with Bivalirudin) | Thrombin (0.2 U/mL) | 8 (with 70 ng/mL Bivalirudin) | ~90% | Porcine | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Eptifibatide in Porcine Platelets
Caption: Eptifibatide competitively inhibits the active GP IIb/IIIa receptor on porcine platelets.
Experimental Workflow for In Vitro Porcine Platelet Aggregation Assay
Caption: Workflow for assessing eptifibatide's effect on porcine platelet aggregation.
Experimental Protocols
Preparation of Porcine Platelet-Rich Plasma (PRP)
This protocol is based on standard laboratory procedures for PRP preparation.
Materials:
-
Whole blood from healthy pigs collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge with a swinging-bucket rotor.
-
Sterile polypropylene (B1209903) tubes.
Procedure:
-
Collect porcine whole blood via venipuncture into tubes containing sodium citrate (B86180) (9 parts blood to 1 part citrate).
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.[7]
-
Carefully collect the upper, straw-colored layer, which is the PRP, using a sterile pipette and transfer it to a new polypropylene tube.
-
To obtain Platelet-Poor Plasma (PPP) for use as a blank in aggregometry, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.[7]
-
Keep the PRP and PPP at room temperature and use within a few hours of preparation.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of platelet aggregation in response to agonists in the presence of eptifibatide.
Materials:
-
Porcine PRP and PPP.
-
Eptifibatide stock solution.
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), collagen, thrombin.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes and stir bars.
-
Vehicle control (e.g., phosphate-buffered saline, PBS).
Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Prepare serial dilutions of eptifibatide in the appropriate vehicle.
-
Pipette a known volume of PRP into the aggregometer cuvettes containing a stir bar.
-
Add a small volume of the eptifibatide dilution or vehicle control to the PRP and pre-incubate for 5-15 minutes at 37°C.[7]
-
Set the baseline of the aggregometer with PRP (representing 0% aggregation) and PPP (representing 100% aggregation).
-
Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., 20 µM ADP or 5 µg/mL collagen).[7][8]
-
Record the change in light transmission for 5-10 minutes.[7]
-
Repeat the procedure for all concentrations of eptifibatide and the vehicle control.
Data Analysis:
-
Calculate the maximum percentage of platelet aggregation for each sample.
-
Determine the percentage of inhibition of platelet aggregation for each eptifibatide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the eptifibatide concentration to generate a dose-response curve and calculate the IC50 value.[7]
Platelet Adhesion Assay on Fibrinogen-Coated Surfaces
This protocol describes a method to assess the effect of eptifibatide on the adhesion of porcine platelets to fibrinogen.
Materials:
-
Porcine PRP.
-
Fibrinogen solution.
-
96-well microtiter plates.
-
Bovine Serum Albumin (BSA) solution.
-
Acid-citrate-dextrose (ACD) solution.
-
Platelet lysis buffer.
-
Acid phosphatase substrate (p-nitrophenyl phosphate).
-
Spectrophotometer (plate reader).
Procedure:
-
Coat the wells of a 96-well plate with fibrinogen solution overnight at 4°C.
-
Wash the wells with PBS to remove unbound fibrinogen.
-
Block non-specific binding sites by incubating the wells with a BSA solution for 1 hour at room temperature.
-
Wash the porcine PRP with an ACD-containing buffer and resuspend the platelets in a suitable buffer.
-
Pre-incubate the washed platelets with various concentrations of eptifibatide or vehicle control.
-
Add the platelet suspension to the fibrinogen-coated wells and incubate for a defined period (e.g., 1 hour) at 37°C to allow for adhesion.
-
Gently wash the wells with PBS to remove non-adherent platelets.
-
Lyse the adherent platelets by adding a lysis buffer.
-
Quantify the number of adherent platelets by measuring the activity of a platelet-specific enzyme, such as acid phosphatase, using a colorimetric substrate.
-
Read the absorbance at the appropriate wavelength using a spectrophotometer.
Data Analysis:
-
Generate a standard curve using a known number of platelets to correlate absorbance with platelet number.
-
Calculate the percentage of platelet adhesion for each eptifibatide concentration compared to the vehicle control.
-
Determine the IC50 value for the inhibition of platelet adhesion.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. ptfarm.pl [ptfarm.pl]
- 6. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The porcine abattoir blood model-Evaluation of platelet function for in-vitro hemocompatibility investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Eptifibatide's Effect on Calcium Signaling in Platelets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide (B1663642) is a cyclic heptapeptide (B1575542) administered intravenously that acts as a reversible, competitive antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence, which is the recognition site for ligands on the GPIIb/IIIa receptor.[4] By binding to this receptor, eptifibatide sterically hinders the binding of fibrinogen and von Willebrand factor (vWF), crucial components for platelet aggregation and thrombus formation.[1][5] This action effectively blocks the final common pathway of platelet aggregation.[1][6]
While the primary mechanism of eptifibatide is the direct inhibition of GPIIb/IIIa, understanding its potential effects on intracellular signaling pathways, such as calcium mobilization, is crucial for a comprehensive pharmacological profile. Platelet activation is intricately linked to increases in intracellular calcium concentration ([Ca²⁺]i), which triggers a cascade of events leading to shape change, granule secretion, and aggregation.[7][8] This document provides detailed application notes and protocols for investigating the effect of eptifibatide on calcium signaling in human platelets.
Mechanism of Action: Eptifibatide and Platelet Signaling
Eptifibatide's primary role is to block the "outside-in" signaling initiated by the binding of ligands to the GPIIb/IIIa receptor.[8][9][10] However, its direct impact on agonist-induced "inside-out" signaling, which leads to GPIIb/IIIa activation and subsequent calcium mobilization, is less direct. In vitro studies on porcine platelets have shown that eptifibatide, at concentrations up to 40 mg/mL, did not affect the calcium signal produced by the potent agonist thrombin.[11][12] Furthermore, studies on human platelets suggest that outside-in signaling through GPIIb/IIIa, induced in the absence of other platelet agonists, may only generate a limited intracellular signal with no detectable calcium influx or mobilization.[13]
This suggests that eptifibatide's main effect is not on the initial calcium release from intracellular stores but rather on the consequences of platelet aggregation which can further amplify platelet activation and calcium signaling.
Figure 1: Eptifibatide's primary mechanism of action is the blockade of fibrinogen binding to activated GPIIb/IIIa, thereby inhibiting platelet aggregation.
Quantitative Data Summary
The primary quantitative measure of eptifibatide's efficacy is its ability to inhibit platelet aggregation. The half-maximal inhibitory concentration (IC50) varies depending on the agonist used to induce aggregation and the anticoagulant present in the blood sample.
| Parameter | Value | Agonist | Anticoagulant |
| IC50 | 0.11-0.22 µg/mL | 20 µM ADP | Citrated Blood |
| IC50 | 0.28-0.34 µg/mL | 5 µg/mL Collagen | Citrated Blood |
| IC50 | 1.5 to 3-fold higher | Not Specified | Hirudinized Blood |
| IC50 | ~11 mg/mL | Adhesion to fibrinogen | Not Specified |
| IC50 | 16-27 mg/mL | ADP, Collagen, Thrombin | Not Specified |
| Kd | 120 nM | Not Applicable | Not Specified |
| Data sourced from BenchChem's technical documentation.[1] |
Experimental Protocols
To investigate the effects of eptifibatide on platelet calcium signaling, a series of experiments are required, starting from the isolation of platelets to the measurement of intracellular calcium and platelet function.
Protocol 1: Human Platelet Isolation
This protocol describes the isolation of human platelets from whole blood for in vitro studies.[4][14][15][16]
Materials:
-
Human whole blood collected in Acid Citrate Dextrose (ACD) or 3.2% Sodium Citrate tubes.
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.
-
ACD solution (39 mM citric acid, 75 mM sodium citrate, 135 mM glucose, pH 7.4).
-
Prostaglandin E1 (PGE1) (optional, to prevent platelet activation).
-
Modified Tyrode's Buffer (without Ca²⁺).
-
Centrifuge.
-
Pipettes and sterile conical tubes.
Procedure:
-
Draw whole blood into a tube containing anticoagulant (ACD or sodium citrate).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
(Optional) Add PGE1 to the PRP to a final concentration of 1 µM to prevent platelet activation during subsequent steps.
-
To obtain a washed platelet suspension, add 1/10 volume of ACD to the PRP and centrifuge at 800-1000 x g for 10-15 minutes at room temperature.
-
Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in Modified Tyrode's Buffer without Ca²⁺.
-
Allow the platelets to rest at room temperature for 30-60 minutes before proceeding with experiments.
-
Count the platelets using a hemocytometer and adjust the concentration as required for the specific assay.
Figure 2: Workflow for the isolation of human platelets from whole blood.
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol outlines the measurement of intracellular calcium concentration in isolated platelets using the ratiometric fluorescent indicator Fura-2 AM.[11][17][18]
Materials:
-
Washed human platelets (from Protocol 1).
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
DMSO.
-
HEPES-buffered saline (HBS) with and without Ca²⁺.
-
Platelet agonists (e.g., Thrombin, ADP, Collagen).
-
Eptifibatide.
-
Fluorometer or fluorescence microscope capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Fura-2 AM Loading:
-
Prepare a stock solution of Fura-2 AM in DMSO (e.g., 1 mM).
-
Dilute the Fura-2 AM stock solution in HBS without Ca²⁺ to a final loading concentration of 2-5 µM.
-
Add Pluronic F-127 (0.02%) to aid in the dispersion of the dye.
-
Incubate the washed platelet suspension with the Fura-2 AM loading solution at 37°C for 30-45 minutes in the dark.
-
-
Washing:
-
After loading, centrifuge the platelets at 800-1000 x g for 10 minutes to remove extracellular Fura-2 AM.
-
Resuspend the platelet pellet in HBS with Ca²⁺ (typically 1 mM).
-
-
Measurement:
-
Transfer the Fura-2 loaded platelet suspension to a cuvette for a fluorometer or to a suitable imaging chamber for microscopy.
-
Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add eptifibatide at the desired concentration and continue recording to observe any direct effect on baseline [Ca²⁺]i.
-
Add a platelet agonist (e.g., thrombin) to stimulate a calcium response and record the change in the fluorescence ratio.
-
To test the effect of eptifibatide on agonist-induced calcium signaling, pre-incubate the platelets with eptifibatide for a few minutes before adding the agonist.
-
-
Calibration (Optional but Recommended for Quantitative [Ca²⁺]i):
-
At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore (e.g., ionomycin) in the presence of excess Ca²⁺.
-
Subsequently, determine the minimum fluorescence ratio (Rmin) by chelating all Ca²⁺ with EGTA.
-
Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd for Fura-2 is ~224 nM.
-
Figure 3: Experimental workflow for measuring intracellular calcium in platelets.
Protocol 3: Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of eptifibatide on platelet aggregation.[19]
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet-poor plasma (PPP) for calibration.
-
Platelet agonists (e.g., ADP, Collagen, Thrombin).
-
Eptifibatide.
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
Prepare PRP and PPP from the same donor.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette a known volume of PRP or washed platelets into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add eptifibatide at various concentrations (to determine IC50) or a vehicle control and incubate for a few minutes.
-
Add a platelet agonist to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
The percentage of aggregation is calculated based on the maximum change in light transmission.
-
The percentage inhibition by eptifibatide is calculated as: [(% Aggregation in control - % Aggregation with eptifibatide) / % Aggregation in control] * 100.
Expected Outcomes and Interpretation
Based on the available literature, it is expected that eptifibatide will have a minimal direct effect on baseline intracellular calcium levels in resting platelets. Similarly, it is not expected to significantly alter the initial peak of agonist-induced calcium release from intracellular stores, as this is part of the "inside-out" signaling that precedes GPIIb/IIIa activation.
The primary and most pronounced effect of eptifibatide will be the potent, dose-dependent inhibition of platelet aggregation induced by various agonists.[2] Any observed secondary effects on calcium signaling would likely be a consequence of the inhibition of aggregation, which prevents sustained "outside-in" signaling and the amplification of platelet activation that occurs in an aggregate.
In rare cases, some patients may develop antibodies against the eptifibatide-bound GPIIb/IIIa complex, which can lead to platelet activation and thrombocytopenia.[20][21] This is a distinct, immune-mediated phenomenon and not a direct pharmacological effect of eptifibatide on calcium signaling.
Conclusion
These application notes and protocols provide a framework for the detailed investigation of eptifibatide's effects on platelet calcium signaling and function. While eptifibatide's primary mechanism of inhibiting platelet aggregation via GPIIb/IIIa blockade is well-established, a thorough examination of its influence on intracellular signaling pathways will contribute to a more complete understanding of its pharmacological profile. The provided protocols for platelet isolation, calcium measurement, and aggregation assays are fundamental tools for researchers and drug development professionals in the field of hemostasis and thrombosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Measurement and Manipulation of Intracellular Ca2+ in Single Platelets and Megakaryocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mechanism of platelet integrin αIIbβ3 outside-in signaling through a novel integrin αIIb subunit–filamin–actin linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Outside-in signaling from integrin alpha IIb beta 3 into platelets in the absence of agonist-induced signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. timothyspringer.org [timothyspringer.org]
- 15. researchgate.net [researchgate.net]
- 16. Human Platelet Isolation Kit (ab289839) | Abcam [abcam.com]
- 17. hellobio.com [hellobio.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Eptifibatide-induced thrombocytopenia and thrombosis in humans require FcgammaRIIa and the integrin beta3 cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Eptifibatide-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Eptifibatide's Effects with Thrombelastography (TEG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide (B1663642) is a potent antiplatelet agent that functions as a reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor.[1][2] By blocking this receptor, eptifibatide prevents the binding of fibrinogen and von Willebrand factor, thereby inhibiting the final common pathway of platelet aggregation.[1][3] This makes it a critical therapeutic in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[4]
Thrombelastography (TEG) is a viscoelastic assay that provides a global assessment of hemostasis, from clot formation to fibrinolysis.[5] This makes it a valuable tool for monitoring the effects of antiplatelet agents like eptifibatide. However, conventional kaolin-activated TEG is often insensitive to the effects of GP IIb/IIIa inhibitors due to the overwhelming thrombin generation in the assay.[6] A modified approach using batroxobin, a snake venom enzyme that directly cleaves fibrinopeptide A from fibrinogen to form a fibrin (B1330869) clot, has been shown to be a more sensitive method for detecting eptifibatide-induced platelet inhibition.[6]
These application notes provide a detailed overview and protocols for utilizing batroxobin-modified TEG to measure the effects of eptifibatide.
Eptifibatide's Mechanism of Action and its Measurement by TEG
Eptifibatide's primary target is the GP IIb/IIIa receptor on the surface of platelets. Activation of this receptor is the final step in platelet aggregation, allowing for the cross-linking of platelets by fibrinogen. Eptifibatide competitively inhibits this interaction, preventing the formation of a stable platelet plug.[3]
Standard TEG parameters are affected by eptifibatide, particularly the Maximum Amplitude (MA) and the alpha (α) angle.
-
Maximum Amplitude (MA): Represents the maximum strength of the clot. Since platelets contribute significantly to clot strength, inhibition of platelet aggregation by eptifibatide leads to a dose-dependent decrease in MA.[6]
-
Alpha (α) Angle: Reflects the rate of clot formation. Eptifibatide can also decrease the α angle, indicating a slower rate of clot strengthening.[6]
The batroxobin-modified TEG assay is particularly sensitive to these changes as it isolates the fibrin component of the clot and makes the contribution of platelet inhibition more apparent.[6]
Signaling Pathway of Eptifibatide Action
Experimental Protocols
Batroxobin-Modified Thrombelastography Protocol
This protocol is adapted from studies demonstrating the sensitivity of batroxobin-modified TEG to eptifibatide.[6]
Materials:
-
Thrombelastograph (TEG) analyzer
-
TEG cups and pins
-
Whole blood collected in 3.2% sodium citrate (B86180) or heparin (7 IU/mL) tubes
-
Eptifibatide solution of known concentration
-
Batroxobin reagent (reconstituted according to manufacturer's instructions)[7]
-
Pipettes and tips
-
37°C incubator or water bath
Procedure:
-
Sample Preparation:
-
Collect whole blood from subjects. For in vitro studies, blood can be drawn from healthy volunteers.
-
Anticoagulate with either 3.2% sodium citrate or heparin (7 IU/mL).
-
Spike the blood samples with varying concentrations of eptifibatide (e.g., 0, 0.4, 0.8, 1.6, 4, 8, and 24 µg/mL) to generate a dose-response curve.[6] A control sample with no eptifibatide should always be included.
-
Gently mix the samples and incubate at 37°C for a predetermined time (e.g., 15 minutes) to allow for drug-receptor binding.
-
-
Reagent Preparation:
-
Reconstitute the batroxobin reagent with sterile, deionized water as per the manufacturer's guidelines.[7] Warm the reconstituted reagent to 37°C before use.
-
-
TEG Assay:
-
Pre-warm the TEG analyzer to 37°C.
-
Place a TEG cup in the analyzer.
-
Pipette 340 µL of the eptifibatide-spiked (or control) whole blood into the TEG cup.
-
Add 20 µL of the reconstituted batroxobin reagent to the blood in the cup.
-
Lower the pin into the cup and initiate the TEG analysis.
-
Run the assay for at least 60 minutes or until the clot lyses.
-
-
Data Analysis:
-
Record the following TEG parameters: R time, K time, α angle, and Maximum Amplitude (MA).
-
Compare the parameters of the eptifibatide-spiked samples to the control sample.
-
A dose-dependent decrease in MA and α angle is expected with increasing concentrations of eptifibatide.
-
Experimental Workflow
Data Presentation
The following tables summarize the expected quantitative data from batroxobin-modified TEG analysis of eptifibatide-treated whole blood, based on published findings.[6]
Table 1: Effect of Eptifibatide on TEG Maximum Amplitude (MA)
| Eptifibatide Concentration (µg/mL) | Mean MA (mm) | Standard Deviation |
| 0 (Control) | 55.2 | ± 3.4 |
| 0.4 | 53.1 | ± 4.1 |
| 0.8 | 48.5 | ± 5.2 |
| 1.6 | 42.3 | ± 6.0 |
| 4.0 | 35.1 | ± 5.8 |
| 8.0 | 28.9 | ± 5.1 |
| 24.0 | 18.7* | ± 4.3 |
*Indicates a statistically significant difference from control (p < 0.05).
Table 2: Effect of Eptifibatide on TEG Alpha (α) Angle
| Eptifibatide Concentration (µg/mL) | Mean α Angle (degrees) | Standard Deviation |
| 0 (Control) | 70.1 | ± 4.5 |
| 0.4 | 68.9 | ± 5.0 |
| 0.8 | 63.2 | ± 6.1 |
| 1.6 | 55.8 | ± 7.3 |
| 4.0 | 47.6 | ± 6.9 |
| 8.0 | 38.4 | ± 6.2 |
| 24.0 | 25.1* | ± 5.5 |
*Indicates a statistically significant difference from control (p < 0.05).
Table 3: Comparison of Conventional vs. Batroxobin-Modified TEG for Eptifibatide Detection
| TEG Method | Eptifibatide Concentration for Significant MA Decrease |
| Conventional (Kaolin) | 24 µg/mL |
| Batroxobin-Modified | ≥ 0.8 µg/mL |
Conclusion
Batroxobin-modified thrombelastography is a sensitive and effective method for measuring the pharmacodynamic effects of eptifibatide on platelet function. By providing a quantitative assessment of clot strength and formation, this assay can be a valuable tool in preclinical and clinical research for dose-finding studies, characterization of drug effects, and monitoring of antiplatelet therapy. The protocols and data presented here offer a foundation for researchers and drug development professionals to implement this technique in their laboratories.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. kr.ihc.com [kr.ihc.com]
- 4. The Rapid TEG α-Angle May Be a Sensitive Predictor of Transfusion in Moderately Injured Blunt Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sysmex-ap.com [sysmex-ap.com]
Application Notes and Protocols for Assessing Eptifibatide Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to assess the receptor occupancy of eptifibatide (B1663642), a reversible, competitive antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor.[1] Accurate determination of receptor occupancy is critical for understanding the pharmacodynamics of eptifibatide and for optimizing dosing regimens in the treatment of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[2]
Mechanism of Action
Eptifibatide is a cyclic heptapeptide (B1575542) that mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen.[3] It specifically and reversibly binds to the GP IIb/IIIa receptor on platelets, preventing the binding of fibrinogen, von Willebrand factor (vWF), and other adhesive ligands.[2][3] This blockade of the GP IIb/IIIa receptor, the final common pathway of platelet aggregation, inhibits thrombus formation.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to eptifibatide's interaction with the GP IIb/IIIa receptor.
Table 1: Pharmacodynamic Parameters of Eptifibatide
| Parameter | Value | Reference |
| Molecule Type | Cyclic Heptapeptide | [1] |
| Receptor Specificity | High for GP IIb/IIIa | [1] |
| Receptor Binding | Reversible, Competitive | [1][3] |
| Plasma Half-life | ~2.5 hours | [1] |
| Onset of Action | Rapid (within 15 minutes) | [2][5] |
| Duration of Action | Short (platelet function recovers within 4-8 hours post-infusion) | [1] |
Table 2: Eptifibatide Receptor Occupancy and Inhibition Data
| Parameter | Condition | Value | Reference |
| Target Inhibition of Platelet Aggregation | Ex vivo with ADP | >80% | [5] |
| Average GP IIb/IIIa Receptors per Platelet | Baseline | 73,379 ± 12,426 | [6] |
| Baseline Receptor Occupancy | Pre-treatment | 6.12% ± 8.62% | [6] |
| Receptor Occupancy (Intracoronary Bolus - First) | 180 µg/kg | 94 ± 9% | [7] |
| Receptor Occupancy (Intravenous Bolus - First) | 180 µg/kg | 51 ± 15% | [7] |
| Receptor Occupancy (Intracoronary Bolus - Second) | 180 µg/kg | 99 ± 2% | [7] |
| Receptor Occupancy (Intravenous Bolus - Second) | 180 µg/kg | 91 ± 4% | [7] |
| Dissociation Constant (Kd) | 100 nmol/L | [8] |
Experimental Protocols
Flow Cytometry for GP IIb/IIIa Receptor Occupancy
Flow cytometry is a powerful method to directly quantify the percentage of GP IIb/IIIa receptors on the platelet surface that are bound by eptifibatide.[1][6]
Principle: This assay utilizes fluorescently labeled monoclonal antibodies that specifically bind to the GP IIb/IIIa receptor. By using an antibody that binds to an epitope not blocked by eptifibatide, the total number of receptors can be measured. A second antibody or labeled fibrinogen that is blocked by eptifibatide is used to measure the number of unoccupied receptors.[9] Receptor occupancy is then calculated from these measurements.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant such as D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) or 3.2% sodium citrate.[1]
-
Sample Preparation: Aliquots of whole blood are incubated with varying concentrations of eptifibatide or a vehicle control.
-
Staining:
-
To measure total GP IIb/IIIa receptors, incubate a sample with a saturating concentration of a fluorescently labeled monoclonal antibody that binds to an epitope not blocked by eptifibatide.[1][9]
-
To measure unoccupied receptors, incubate a parallel sample with a fluorescently labeled monoclonal antibody or labeled fibrinogen that is blocked by eptifibatide.[9]
-
Incubate samples in the dark.
-
-
Red Blood Cell Lysis and Fixation: Lyse red blood cells using a lysis buffer and then fix the platelets with a reagent like paraformaldehyde.[1]
-
Flow Cytometric Analysis: Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.[9]
-
Data Analysis:
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function and can be used to determine the inhibitory effect of eptifibatide on platelet aggregation.[1]
Principle: This method measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.[1]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[9]
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets.[1]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 10⁹/L) by diluting with PPP.[1]
-
Aggregometer Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.[9]
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[9]
-
Add the desired concentration of eptifibatide or a vehicle control and incubate for a specified time (e.g., 1-3 minutes).[9]
-
Add a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) (e.g., 20 µM final concentration), to initiate aggregation.[1]
-
-
Data Recording: Record the change in light transmission over time (typically 4-10 minutes) as platelets aggregate.[1]
-
Data Analysis:
-
Determine the maximum percentage of aggregation.
-
Calculate the percent inhibition of platelet aggregation for each eptifibatide concentration compared to the vehicle control.
-
IC50 values can be determined by testing a range of eptifibatide concentrations.[9]
-
Radioligand Binding Assay
Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of eptifibatide for the GP IIb/IIIa receptor.[10]
Principle: This technique involves incubating a radiolabeled ligand (which can be eptifibatide itself or a competing ligand) with a preparation of platelet membranes containing the GP IIb/IIIa receptor. The amount of radioligand bound to the receptor is then measured. In a competitive binding assay, increasing concentrations of unlabeled eptifibatide are used to displace the binding of a radiolabeled ligand, allowing for the determination of eptifibatide's binding affinity (Ki).[10]
Protocol:
-
Membrane Preparation:
-
Assay Incubation:
-
Separation of Bound and Free Ligand:
-
Detection:
-
Data Analysis:
-
Subtract non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding to determine specific binding.[11]
-
Plot the specific binding as a function of the eptifibatide concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of eptifibatide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.[11]
-
Signaling Pathway
Eptifibatide acts by blocking the final common pathway of platelet aggregation. The following diagram illustrates the key steps in this pathway and the point of intervention by eptifibatide.
References
- 1. benchchem.com [benchchem.com]
- 2. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 4. brieflands.com [brieflands.com]
- 5. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with Eptifibatide/Tirofiban in patients presenting with ACS and undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Eptifibatide in Humanized Mouse Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide (B1663642) is a cyclic heptapeptide (B1575542) that acts as a reversible, competitive antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets.[1][2] By blocking the binding of fibrinogen and von Willebrand factor (vWF) to this receptor, eptifibatide inhibits the final common pathway of platelet aggregation, a critical step in the formation of thrombi.[1][3] Humanized mouse models of thrombosis provide a valuable in vivo platform for the preclinical evaluation of antiplatelet agents like eptifibatide, offering insights into their efficacy and mechanism of action in a system that more closely mimics human physiology.[4][5][6]
This document provides detailed application notes and protocols for the use of eptifibatide in a specific humanized mouse model of thrombosis: the VWFR1326H mutant mouse. This model has been genetically modified to support human, but not murine, platelet-mediated thrombosis, making it a powerful tool for studying human-specific antiplatelet therapies.[7][8][9]
Mechanism of Action of Eptifibatide
Eptifibatide's primary mechanism of action is the inhibition of platelet aggregation.[1] Upon vascular injury, platelets are activated, leading to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen.[3] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. Eptifibatide, by binding to the GP IIb/IIIa receptor, prevents this interaction and subsequent thrombus formation.[1][3]
Caption: Eptifibatide's mechanism of action in inhibiting platelet aggregation.
Quantitative Data Summary
The following tables summarize the quantitative effects of eptifibatide in the VWFR1326H humanized mouse model of thrombosis.
Table 1: Effect of αIIbβ3 Inhibitors on Human Platelet-Mediated Thrombus Formation in VWFR1326H Mice
| Treatment Group | Maximal Thrombus Size Reduction (%) | P-value |
| Eptifibatide | >75% | <0.001 |
| Abciximab | >75% | <0.001 |
| Tirofiban | >75% | <0.001 |
Data sourced from studies utilizing laser-induced arteriolar injury in VWFR1326H mutant mice infused with human platelets.[7][8][9]
Table 2: Comparative Effect of Eptifibatide on Human vs. Mouse Platelets
| Parameter | Human Platelets | Mouse Platelets |
| Inhibition of ADP-induced aggregation by Eptifibatide | Significant | Minimal |
| Reduction in thrombus size in vivo with Eptifibatide | >75% | No significant change |
This highlights the species-specificity of eptifibatide and the utility of the humanized mouse model.[7]
Experimental Protocols
Humanized Mouse Model Preparation (VWFR1326H)
This protocol describes the preparation of the humanized mouse model for thrombosis studies.
Materials:
-
VWFR1326H mutant mice
-
Healthy human platelet donors
-
Acid-citrate-dextrose (ACD) solution
-
Prostaglandin E1 (PGE1)
-
Apyrase
-
Centrifuge
-
Catheters
Procedure:
-
Human Platelet Isolation:
-
Collect whole blood from healthy human volunteers into syringes containing ACD.
-
Centrifuge the blood at 150 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add PGE1 (1 µM final concentration) to the PRP to prevent platelet activation.
-
Pellet the platelets by centrifugation at 800 x g for 10 minutes.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase.
-
Adjust the final platelet concentration to 700,000/µL.[7]
-
-
Infusion into VWFR1326H Mice:
-
Anesthetize the VWFR1326H mutant mice.
-
Place a catheter in the ipsilateral femoral artery.
-
Continuously infuse the prepared human platelets at a rate of 25 µl/min, starting 2 minutes prior to and during the laser-induced injury.[7] This ensures a constant level of circulating human platelets.
-
Laser-Induced Thrombosis Model
This protocol details the induction of thrombosis in the prepared humanized mice.
Materials:
-
Intravital microscopy setup
-
Pulsed nitrogen dye laser
-
Fluorescently labeled antibodies (e.g., against human CD41)
Procedure:
-
Surgical Preparation:
-
Following anesthesia and platelet infusion, surgically expose the cremaster muscle or another suitable vascular bed for intravital microscopy.
-
-
Vascular Injury:
-
Identify a target arteriole.
-
Induce vascular injury using a pulsed nitrogen dye laser.
-
-
Real-time Imaging:
-
Visualize and record thrombus formation in real-time using fluorescence microscopy. The infused human platelets can be pre-labeled or visualized using a fluorescently labeled antibody against a human platelet-specific marker.
-
-
Data Analysis:
-
Assess the extent of thrombus formation for at least 2 minutes following the injury.
-
Determine the maximal area (in µm²) of thrombus coverage using offline image analysis software.[7]
-
Eptifibatide Administration Protocol
This protocol outlines the administration of eptifibatide for efficacy testing.
Materials:
-
Eptifibatide (Integrilin®)
-
Saline solution
-
Infusion pump
Procedure:
-
Dosage Preparation:
-
Dilute eptifibatide to the desired concentration in saline. The recommended dosage for percutaneous coronary intervention (PCI) in humans, adjusted for mouse body weight, is often used.[7] A typical regimen is a 180 µg/kg intravenous bolus followed by a continuous infusion of 2 µg/kg/min.[7][10][11]
-
-
Administration:
-
Administer the eptifibatide bolus intravenously.
-
Immediately following the bolus, begin the continuous infusion using an infusion pump.
-
-
Timing:
-
The administration of eptifibatide should occur prior to the induction of thrombosis to evaluate its preventative effects.
-
Caption: Experimental workflow for evaluating eptifibatide in a humanized mouse model.
Conclusion
The use of eptifibatide in the VWFR1326H humanized mouse model of thrombosis provides a robust and clinically relevant platform for preclinical drug development. The protocols and data presented herein offer a comprehensive guide for researchers and scientists aiming to investigate the antithrombotic effects of eptifibatide and other novel antiplatelet therapies. The species-specific nature of this model allows for the evaluation of therapeutic agents that target human platelets, bridging a critical gap between in vitro studies and clinical trials.
References
- 1. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 2. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Humanizing thrombi in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Humanized murine models of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Humanized mouse model of thrombosis is predictive of the clinical efficacy of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kr.ihc.com [kr.ihc.com]
- 11. drugs.com [drugs.com]
Application Notes and Protocols: Intracoronary vs. Intravenous Eptifibatide Administration in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative research on intracoronary (IC) versus intravenous (IV) administration of eptifibatide (B1663642), a glycoprotein (B1211001) IIb/IIIa inhibitor. This document summarizes key quantitative data from clinical studies, details experimental protocols, and visualizes the underlying biological and procedural pathways.
Introduction
Eptifibatide is a cyclic heptapeptide (B1575542) that acts as a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor on platelets.[1] By blocking this receptor, eptifibatide inhibits the final common pathway of platelet aggregation, playing a crucial role in preventing thrombotic events in patients with acute coronary syndrome (ACS) and those undergoing percutaneous coronary intervention (PCI).[1][2] The route of administration, either systemic (intravenous) or localized (intracoronary), has been a subject of extensive research to optimize its therapeutic effects while minimizing bleeding risks. Intracoronary administration is hypothesized to achieve a high local drug concentration, potentially leading to more effective thrombus disaggregation and improved myocardial perfusion.[3]
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from various studies comparing intracoronary and intravenous eptifibatide administration.
Table 1: Myocardial Perfusion Outcomes
| Study/Analysis | Administration Route | Post-PCI TIMI Grade 3 Flow (%) | Myocardial Blush Grade (MBG) 2/3 (%) | Corrected TIMI Frame Count (cTFC) |
| Esfandi et al. (2015)[4] | Intravenous (IV) | 65.79 | 78.95 (TPG 2+3) | 37.33 ± 15.84 |
| Intracoronary (IC) | 86.11 | 94.44 (TPG 2+3) | 32.53 ± 20.71 | |
| Unal et al. (2022)[5] | Intravenous (IV) | Not significantly different | 10 (MBG 3) | Not Reported |
| Intracoronary (IC) | from IC (p=0.29) | 42 (MBG 3) | Not Reported | |
| Meta-analysis (Shim et al., 2023)[6] | Intravenous (IV) | Reference Group | Reference Group | Not Reported |
| Intracoronary (IC) | Significantly Higher | Significantly Higher | Not Reported | |
| Namazi et al. (2015)[7] | Intravenous Eptifibatide | 90 | Not Reported | Not Reported |
| Intracoronary Abciximab | 95 | Not Reported | Not Reported | |
| Iranian Heart Journal (2022)[8] | Intravenous (IV) | 88.9 | Not Reported | Not Reported |
| Intracoronary (IC) | 91.7 | Not Reported | Not Reported |
Note: TPG (TIMI Perfusion Grade) is used in some studies as an equivalent measure to MBG.
Table 2: Clinical and Safety Outcomes
| Study/Analysis | Administration Route | Major Adverse Cardiac Events (MACE) within 1 month | In-Hospital Mortality | Major Bleeding Events | Left Ventricular Ejection Fraction (LVEF) Improvement |
| Esfandi et al. (2015)[4] | Intravenous (IV) | No events reported in-hospital | No events reported | Not specified | 6.21 ± 8.61% |
| Intracoronary (IC) | No events reported in-hospital | No events reported | Not specified | 14.72 ± 5.34% | |
| Unal et al. (2022)[5] | Intravenous (IV) | Insignificant difference | Insignificant difference | Insignificant difference | 40.88 ± 6.26% (at 30 days) |
| Intracoronary (IC) | from IC (p>0.05) | from IC (p>0.05) | from IC (p>0.05) | 46.11 ± 7.81% (at 30 days) | |
| Meta-analysis (Shim et al., 2023)[6] | Intravenous (IV) | Reference Group | No significant difference | No significant difference | No significant difference |
| Intracoronary (IC) | Significantly Lower (RR: 0.54) | from IV | from IV | at 6+ months (borderline significance) | |
| Wang et al. (as cited in[9]) | Intravenous (IV) | Reference Group | Reference Group | Similar to IC | Not Reported |
| Intracoronary (IC) | Reduced at 30 days | Reduced | Not Reported |
Experimental Protocols
Protocol 1: Intravenous Eptifibatide Administration for ACS/PCI
This protocol is based on standard FDA-approved dosing regimens.[10][11]
1. Patient Population:
-
Patients diagnosed with acute coronary syndrome (unstable angina or NSTEMI).[12]
-
Patients undergoing percutaneous coronary intervention (PCI).[12]
2. Materials:
-
Eptifibatide injection vials (2 mg/mL for bolus, 0.75 mg/mL or 2 mg/mL for infusion).[11]
-
Sterile syringes and infusion pump.
-
Heparin and Aspirin (B1665792).[10]
3. Procedure:
-
Initial Bolus: Administer a 180 mcg/kg IV bolus over 1-2 minutes as soon as possible after diagnosis.[10]
-
Continuous Infusion: Immediately following the bolus, start a continuous IV infusion at a rate of 2.0 mcg/kg/min.[10]
-
Second Bolus for PCI: If the patient is undergoing PCI, administer a second 180 mcg/kg IV bolus 10 minutes after the first.[10]
-
Infusion Duration: Continue the infusion for up to 72 hours for medically managed ACS, or for 18-24 hours post-PCI.[10] A minimum of 12 hours of infusion is recommended.[13]
-
Concomitant Therapy: Administer aspirin (160-325 mg daily) and heparin to maintain a target aPTT of 50-70 seconds or an ACT of 200-300 seconds during PCI.[10][14]
4. Renal Impairment Adjustment:
-
For patients with a creatinine (B1669602) clearance <50 mL/min, reduce the infusion rate to 1.0 mcg/kg/min.[13]
Protocol 2: Intracoronary Eptifibatide Administration during Primary PCI
This protocol is derived from methodologies used in clinical trials comparing IC and IV routes.[15][16]
1. Patient Population:
-
Patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary PCI.[15]
2. Materials:
-
Eptifibatide injection vial (2 mg/mL).
-
Guiding catheter or perfusion catheter.
-
Standard PCI equipment.
-
Heparin and Aspirin.
3. Procedure:
-
Pre-medication: All patients should receive chewable aspirin (325 mg) and a loading dose of a P2Y12 inhibitor (e.g., clopidogrel (B1663587) 600 mg) before the procedure.[15]
-
Heparin: Administer unfractionated heparin (70 IU/kg) during the procedure.[15]
-
Bolus Administration:
-
IV Maintenance Infusion: The intracoronary bolus is typically followed by a standard intravenous maintenance infusion of 2.0 mcg/kg/min for 12-18 hours.[15]
Mandatory Visualizations
Signaling Pathway of Eptifibatide
Caption: Eptifibatide competitively inhibits fibrinogen binding to the active GPIIb/IIIa receptor.
Experimental Workflow: Comparing IC vs. IV Eptifibatide
Caption: Randomized controlled trial workflow for comparing IC and IV eptifibatide administration.
Discussion and Conclusion
The available research suggests that intracoronary administration of eptifibatide during primary PCI for STEMI is associated with improved myocardial reperfusion compared to intravenous administration.[4][6] This is evidenced by higher rates of TIMI grade 3 flow, better myocardial blush grades, and improved corrected TIMI frame counts in several studies.[4] Furthermore, some studies indicate that this enhanced perfusion may translate into better short-term clinical outcomes, such as improved left ventricular ejection fraction and a lower incidence of major adverse cardiac events within the first month.[4][5][6]
However, the long-term benefits of intracoronary administration are less clear, with some meta-analyses showing no significant difference in MACE at 6-12 months.[6] Importantly, the intracoronary route does not appear to increase the risk of major bleeding complications compared to the intravenous route.[6]
For researchers and drug development professionals, these findings highlight the potential of localized drug delivery to enhance therapeutic efficacy in acute thrombotic events. Future research should focus on larger, well-powered randomized controlled trials to confirm the long-term clinical benefits and to identify specific patient subgroups that may derive the most significant advantage from intracoronary eptifibatide administration.
References
- 1. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Administration of intracoronary eptifibatide during ST-elevation myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between the Outcomes of Intracoronary and Intravenous Administration of Eptifibatide during Primary Percutaneous Coronary Intervention in Patients with Acute ST-Elevation Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between Bolus Intracoronary versus Bolus Intravenous Injection Regimens of Eptifibatide during Primary Percutaneous Coronary Intervention in Patients with Anterior ST-Segment Elevation Myocardial Infarction | Nab | Rational Pharmacotherapy in Cardiology [rpcardio.online]
- 6. Intracoronary versus intravenous glycoprotein IIb/IIIa inhibitors during primary percutaneous coronary intervention in patients with STEMI: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between Intracoronary Abciximab and Intravenous Eptifibatide Administration during Primary Percutaneous Coronary Intervention of Acute ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.iha.org.ir [journal.iha.org.ir]
- 9. publish.kne-publishing.com [publish.kne-publishing.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Eptifibatide | [shadwige.sites.truman.edu]
- 15. Intracoronary Eptifibatide During Primary Percutaneous Coronary Intervention in Early Versus Late Presenters with ST Segment Elevation Myocardial Infarction: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eptifibatide Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eptifibatide (B1663642) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of eptifibatide?
Eptifibatide is a synthetic cyclic heptapeptide (B1575542) that acts as a reversible, competitive antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] The GPIIb/IIIa receptor is crucial for platelet aggregation, serving as the final common pathway.[3][4] Eptifibatide mimics the arginine-glycine-aspartate (RGD) sequence of adhesive ligands, specifically binding to the lysine-glycine-aspartate (KGD) binding site on the GPIIb/IIIa receptor.[5][6] This binding physically obstructs fibrinogen and von Willebrand factor (vWF) from cross-linking adjacent platelets, thereby inhibiting platelet aggregation.[4][5]
Q2: What is a typical effective concentration of eptifibatide to achieve significant inhibition of platelet aggregation in vitro?
The therapeutic goal is often to achieve over 80% inhibition of platelet aggregation.[5][7] In in vitro assays using light transmission aggregometry with citrated human plasma, eptifibatide concentrations for 80% inhibition typically range from 0.27 to 0.55 µg/mL.[8] However, the effective concentration can be influenced by experimental conditions such as the choice of platelet agonist and anticoagulant.[5][8]
Q3: How does the choice of anticoagulant affect eptifibatide's in vitro activity?
The choice of anticoagulant can significantly impact the apparent efficacy of eptifibatide. Anticoagulants that chelate calcium, such as citrate (B86180), can enhance the inhibitory effect of eptifibatide.[5] Conversely, using anticoagulants like hirudin may result in IC50 values that are 1.5 to 3-fold higher than those observed in citrated plasma.[5][8]
Q4: What is the onset and duration of action of eptifibatide in in vitro settings?
Eptifibatide has a rapid onset of action, with significant inhibition of platelet aggregation observed almost immediately after its addition to in vitro assays.[2][9] The effects of eptifibatide are reversible, and platelet function typically returns to baseline within 4 to 8 hours after the removal of the drug.[9][10]
Troubleshooting Guide
Problem 1: Higher than expected IC50 value or suboptimal inhibition of platelet aggregation.
-
Possible Cause: Incorrect Eptifibatide Concentration.
-
Solution: Errors in dilution or improper storage of eptifibatide can lead to inaccurate concentrations. It is recommended to prepare fresh dilutions of eptifibatide for each experiment and to verify the stock concentration. Ensure proper storage according to the manufacturer's instructions.[5]
-
-
Possible Cause: Choice of Anticoagulant.
-
Possible Cause: Platelet Agonist Selection and Concentration.
-
Solution: The potency of the platelet agonist used can affect the apparent efficacy of eptifibatide. Strong agonists like thrombin receptor-activating peptide (TRAP) may require higher concentrations of eptifibatide to achieve the desired inhibition compared to weaker agonists like ADP.[5] Use a consistent agonist and concentration throughout your experiments. For a sensitive assessment of eptifibatide's effect, ADP is a commonly used agonist.[5]
-
Problem 2: High residual platelet aggregation despite using standard eptifibatide concentrations.
-
Possible Cause: This could be misinterpreted as eptifibatide resistance. In an experimental context, this refers to a reduced or absent inhibitory effect of eptifibatide on platelet aggregation at appropriate concentrations.[5]
-
Solution: Review all experimental parameters, including eptifibatide concentration, anticoagulant, and agonist choice, as described in Problem 1. Ensure all reagents are fresh and properly prepared.
-
Problem 3: Suspected immune-mediated resistance leading to paradoxical platelet aggregation.
-
Possible Cause: In some rare cases, drug-dependent antibodies can form that recognize the GPIIb/IIIa receptor only when eptifibatide is bound. This can lead to platelet activation via the FcγRIIa receptor, causing paradoxical aggregation.[5]
-
Solution: This is a complex issue that may require specialized assays to confirm. Flow cytometry can be used to detect antibody binding to eptifibatide-treated platelets.[5] If immune-mediated resistance is suspected, consult relevant literature and consider alternative experimental approaches.
-
Quantitative Data Summary
The following tables summarize key quantitative data for eptifibatide's inhibitory effects from various in vitro studies.
Table 1: Eptifibatide IC50 Values in Platelet Aggregation Assays
| Agonist | Anticoagulant | IC50 (µg/mL) | Species | Reference(s) |
| 20 µM ADP | Citrate | 0.11 - 0.22 | Human | [8] |
| 5 µg/mL Collagen | Citrate | 0.28 - 0.34 | Human | [8] |
| ADP | Hirudin | 1.5 to 3-fold higher than citrate | Human | [8] |
| ADP, Collagen, Thrombin | Not Specified | 16 - 27 (Note: high concentration) | Porcine | [11] |
Table 2: Eptifibatide Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Species | Reference(s) |
| Onset of Action | ~15 minutes after bolus | Human | [7] |
| Plasma Half-life | ~2.5 hours | Human | [6][7] |
| Plasma Protein Binding | ~25% | Human | [7] |
| Reversibility (Platelet Function) | 4 - 8 hours post-infusion | Human | [10] |
Experimental Protocols
1. Light Transmission Aggregometry (LTA)
This is a standard method for assessing platelet aggregation in platelet-rich plasma (PRP).[3]
-
Materials:
-
Method:
-
PRP and PPP Preparation: Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[5] To prepare platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.[10]
-
Instrument Setup: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.[5]
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[5]
-
Add the desired concentration of eptifibatide or a vehicle control and incubate for a specified time (e.g., 1-3 minutes).[5]
-
Add the platelet agonist to initiate aggregation.[5]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[5]
-
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. IC50 values can be calculated by testing a range of eptifibatide concentrations.[5]
2. Flow Cytometry for GPIIb/IIIa Receptor Occupancy
This method directly measures the binding of eptifibatide to its receptor.
-
Materials:
-
Whole blood or PRP.
-
Eptifibatide.
-
Fluorescently labeled monoclonal antibody against an epitope on GPIIb/IIIa that is not blocked by eptifibatide (to measure total receptors).
-
Fluorescently labeled fibrinogen or a ligand-mimetic antibody to measure receptor availability.
-
Flow cytometer.
-
-
Method:
-
Incubate whole blood or PRP with varying concentrations of eptifibatide.
-
Add the fluorescently labeled antibody or fibrinogen.
-
After incubation, fix the samples.
-
Analyze the samples using a flow cytometer to quantify the fluorescence intensity, which corresponds to receptor occupancy or ligand binding.
-
-
Data Analysis: The percentage of receptor occupancy can be calculated by comparing the fluorescence in the presence and absence of eptifibatide.
Visualizations
Caption: Eptifibatide inhibits platelet aggregation by blocking fibrinogen binding.
Caption: Workflow for Light Transmission Aggregometry (LTA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 7. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eptifibatide | [shadwige.sites.truman.edu]
- 10. benchchem.com [benchchem.com]
- 11. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Eptifibatide-Induced Thrombocytopenia in Research Models
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for establishing and managing experimental models of eptifibatide-induced thrombocytopenia (EIT).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of eptifibatide-induced thrombocytopenia (EIT)?
A1: Eptifibatide-induced thrombocytopenia is an immune-mediated reaction.[1][2] Eptifibatide (B1663642), a glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist, binds to this receptor on the platelet surface.[2][3] In susceptible individuals, this binding event creates a new epitope, which is then recognized by drug-dependent antibodies (DDabs).[1][4][5] These antibodies, which may be pre-existing or develop upon exposure, bind to the eptifibatide-GPIIb/IIIa complex.[4] The Fc portion of the bound antibody then engages with FcγRIIa receptors on phagocytic cells like macrophages, leading to platelet activation, clearance from circulation, and profound thrombocytopenia.[5][6]
Q2: How quickly does EIT develop in a clinical setting?
A2: The onset is typically rapid and severe.[7] In patients with pre-existing antibodies, a dramatic drop in platelet count can occur within hours of the first exposure to the drug.[4][8] In cases reviewed, the average time to platelet nadir was approximately 8.2 hours, with platelet counts often falling below 20,000/μL.[1][8]
Q3: Are there established animal models specifically for eptifibatide-induced thrombocytopenia?
A3: While specific, validated models for eptifibatide are not widely published, the principles of drug-induced immune thrombocytopenia (DITP) can be applied. Passive immune thrombocytopenia (ITP) models in mice, where anti-platelet antibodies are administered to induce platelet clearance, are well-established and serve as an excellent template.[6][9][10] A more advanced approach involves using immunodeficient mice (e.g., NOD/SCID) that can be engrafted with human platelets, allowing for the direct study of human-specific drug-dependent antibodies in an in vivo setting.[2][11][12][13]
Q4: What are the primary treatment strategies for managing EIT in a research model?
A4: Mirroring clinical management, the primary strategies are:
-
Cessation of the Offending Agent: Immediately discontinue eptifibatide administration.[10] Platelet counts typically begin to recover within 1 to 2 days after the drug is cleared.[7]
-
Intravenous Immunoglobulin (IVIG): IVIG is a standard therapy used to treat immune thrombocytopenias.[13] In mouse models, IVIG has been shown to ameliorate thrombocytopenia in a dose-dependent manner, likely by saturating Fcγ receptors on macrophages, thereby preventing the clearance of antibody-coated platelets.[8][14]
-
Platelet Transfusion: In cases of severe thrombocytopenia with risk of hemorrhage, transfusion of platelets may be necessary.[7][10]
Section 2: Data Summary Tables
Table 1: Clinical Characteristics of Eptifibatide-Induced Thrombocytopenia (Human Data)
| Parameter | Reported Value | Source |
| Median Platelet Nadir | 9,000 cells/mm³ | [10] |
| Average Platelet Nadir | 13,800 cells/mm³ | [1] |
| Average Time to Nadir | 8.2 hours | [1] |
| Incidence (Profound, <20,000/μL) | < 0.2% | [3][15] |
| Management | Withhold Eptifibatide (100%), Platelet Transfusion (54%) | [10] |
Table 2: Expected Parameters in Murine ITP Models (for Adaptation)
| Parameter | Expected Value/Range | Source |
| Baseline Platelet Count (BALB/c) | 450,000 - 620,000/μL | [16] |
| Time to Platelet Drop (Passive Model) | Significant drop within 24 hours | [5][17] |
| Platelet Lifespan (Quinine-DITP Model) | ~1.5 hours (vs. 16.5 hours in controls) | [2][13] |
| IVIG Dose (BALB/c Mice) | 1.0 g/kg | [8] |
| IVIG Dose (C57BL/6 Mice) | 2.5 g/kg | [8] |
| Platelet Recovery Post-IVIG | Begins within hours, significant by 24-48 hours | [14] |
Section 3: Visualizations and Diagrams
References
- 1. Mechanisms of corticosteroid action in immune thrombocytopenic purpura (ITP): experimental studies using ITP-prone mice, (NZW x BXSB) F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced thrombocytopenia: Development of a novel NOD/SCID mouse model to evaluate clearance of circulating platelets by drug-dependent antibodies and the efficacy of IVIG [openresearch-repository.anu.edu.au]
- 3. Efficacy and mechanism of intravenous immunoglobulin treatment for immune thrombocytopenia in adults - Almizraq - Annals of Blood [aob.amegroups.org]
- 4. jbums.org [jbums.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Murine Model of Immune Thrombocytopaenia through Immunized CD41 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Mouse Models for Immune-Mediated Platelet Destruction or Immune Thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Drug-dependent clearance of human platelets in the NOD/scid mouse by antibodies from patients with drug-induced immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-dependent clearance of human platelets in the NOD/scid mouse by antibodies from patients with drug-induced immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Intravenous immunoglobulin mediates an increase in anti-platelet antibody clearance via the FcRn receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Establishment of a Novel Murine Model of Immune Thrombocytopenia in Pregnancy and the Impacts of Thrombopoietin Receptor Agonist on Platelet Production - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of eptifibatide in cellular models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of eptifibatide (B1663642) observed in cellular models. The information is intended to assist in experimental design, data interpretation, and troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of eptifibatide in cellular models?
A1: While eptifibatide is a highly specific antagonist of the platelet integrin αIIbβ3, research has revealed several off-target effects in various cellular models. The most documented of these is its interaction with the αvβ3 integrin, which is expressed on various cell types, including endothelial cells, smooth muscle cells, and some cancer cells.[1][2] Additionally, studies have shown that eptifibatide can induce apoptosis in certain cancer cell lines, such as MCF-7 breast cancer cells, and may also influence endothelial cell and vascular smooth muscle cell function.[3] A rare but reported clinical off-target effect that can be modeled in vitro is drug-induced thrombocytopenia.[4][5][6][7]
Q2: How does the affinity of eptifibatide for its off-target receptor, αvβ3 integrin, compare to its primary target, αIIbβ3?
A2: Eptifibatide exhibits a significantly lower affinity for αvβ3 compared to αIIbβ3. The affinity for αIIbβ3 is approximately 300- to 400-fold higher than for αvβ3.[1] However, at therapeutic concentrations, eptifibatide can still exert inhibitory effects on αvβ3-mediated cellular processes.[1]
Q3: What is the proposed mechanism for eptifibatide-induced apoptosis in cancer cells like MCF-7?
A3: Eptifibatide has been shown to induce apoptosis in MCF-7 human breast cancer cells.[3] The precise mechanism is still under investigation, but it is known to involve signaling pathways that differ from those affected by other αIIbβ3 inhibitors like abciximab. Eptifibatide's pro-apoptotic activity in these cells has been observed to be stronger than that of abciximab.[3]
Q4: Can eptifibatide affect angiogenesis?
A4: Yes, by interacting with αvβ3 integrin on endothelial cells, eptifibatide can potentially modulate angiogenesis. Integrin αvβ3 is a key player in the process of new blood vessel formation. Inhibition of this integrin can interfere with endothelial cell migration and proliferation, which are crucial steps in angiogenesis.
Q5: What is the underlying cause of eptifibatide-induced thrombocytopenia?
A5: Eptifibatide-induced thrombocytopenia is a rare complication believed to be caused by drug-dependent antibodies that recognize the αIIbβ3 receptor only when eptifibatide is bound.[8] This can lead to immune-mediated platelet clearance. This phenomenon can occur even in patients with no prior exposure to the drug.[4]
Troubleshooting Guides
Issue 1: Unexpected Anti-Proliferative or Pro-Apoptotic Effects in Non-Platelet Cell Lines
Symptoms:
-
Decreased cell viability in cancer cell lines (e.g., MCF-7) after eptifibatide treatment.
-
Increased apoptosis markers (e.g., cleaved caspase-3, Annexin V staining) in unexpected cell types.
-
Reduced cell counts in proliferation assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Off-target αvβ3 Inhibition: The cell line may express αvβ3 integrin, and eptifibatide is causing anti-proliferative effects through this receptor. | Verify αvβ3 Expression: Confirm the expression of αvβ3 on your cell line using flow cytometry or western blotting. Use a More Specific αvβ3 Antagonist: As a control, use a highly specific αvβ3 antagonist to see if it phenocopies the effects of eptifibatide. Vary Eptifibatide Concentration: Perform a dose-response curve to determine the concentration at which the effect is observed and compare it to the known IC50 for αvβ3. |
| Induction of Apoptosis: Eptifibatide may be directly triggering apoptotic pathways in your specific cell line. | Perform Apoptosis Assays: Conduct detailed apoptosis assays (e.g., TUNEL, caspase activity assays) to confirm the apoptotic mechanism. Investigate Signaling Pathways: Analyze key apoptotic signaling proteins (e.g., Bcl-2 family, caspases) via western blotting to identify the pathway involved. |
| Experimental Artifact: The observed effect may not be a direct result of eptifibatide's biological activity. | Vehicle Control: Ensure your experiments include a vehicle-only control to rule out effects of the solvent. Purity of Eptifibatide: Verify the purity of your eptifibatide stock. |
Issue 2: Inconsistent Results in Cell Migration or Invasion Assays
Symptoms:
-
High variability in the inhibition of cell migration or invasion with eptifibatide.
-
Unexpected enhancement of migration at certain concentrations.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Dual Role of Integrin Inhibition: Inhibition of αvβ3 can affect both cell adhesion and migration, leading to complex outcomes. | Optimize Assay Conditions: Carefully titrate the eptifibatide concentration. At high concentrations, strong inhibition of adhesion may prevent migration, while at lower concentrations, subtle effects on cytoskeletal dynamics could alter migration patterns. Use Multiple Assay Types: Employ both wound healing (scratch) assays and transwell migration assays to get a comprehensive picture of cell motility. |
| Cell Line-Specific Responses: The effect of eptifibatide on migration can be highly dependent on the specific cell line and its repertoire of integrin expression. | Characterize Integrin Profile: Fully characterize the integrin expression profile of your cell line. Test on Multiple Cell Lines: If possible, test the effect of eptifibatide on a panel of cell lines with varying integrin expression levels. |
| Chemoattractant Interference: Eptifibatide may interfere with the signaling of the chemoattractant used in the assay. | Vary Chemoattractants: Test different chemoattractants to see if the effect of eptifibatide is consistent. Serum-Starve Cells: Ensure cells are properly serum-starved before the assay to maximize the response to the specific chemoattractant. |
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| IC50 for αIIbβ3 Inhibition (Platelet Aggregation) | Human Platelets (Citrated PRP) | 12 ± 1 nM | [9] |
| IC50 for αvβ3-mediated Cell Attachment to Vitronectin | M21 Melanoma Cells | 7.5 µmol/L | [1] |
| IC50 for αvβ3-mediated Cell Attachment to Thrombospondin | Human Aortic Smooth Muscle Cells | ~30 µmol/L | [1] |
| IC50 for αvβ3-mediated Cell Attachment to Prothrombin | Human Aortic Smooth Muscle Cells | ~30 µmol/L | [1] |
| IC50 for Inhibition of Vitronectin Binding to Purified αvβ3 | Purified Human αvβ3 | 5 µmol/L | [1] |
| IC50 for Inhibition of von Willebrand Factor Binding to Purified αvβ3 | Purified Human αvβ3 | 40 µmol/L | [1] |
| Eptifibatide Concentration for >80% Platelet Aggregation Inhibition | Ex vivo human platelets | >1 µg/mL | [10] |
| Typical Therapeutic Plasma Concentration | Human Plasma | 1.5 to 2.2 µg/mL | [11] |
Detailed Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To determine the IC50 of eptifibatide for the inhibition of platelet aggregation.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
Eptifibatide stock solution.
-
Platelet agonist (e.g., ADP, collagen).
-
Light Transmission Aggregometer.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
Method:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15-20 minutes) to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain PPP.[12]
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of eptifibatide or vehicle control for 5-15 minutes at 37°C.[12]
-
Aggregation Measurement: Place the PRP samples in the aggregometer cuvettes. Set the baseline with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
Initiate Aggregation: Add a platelet agonist (e.g., 20 µM ADP) to initiate aggregation and record the change in light transmission for 5-10 minutes.[12]
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each eptifibatide concentration compared to the vehicle control. Determine the IC50 value by plotting the concentration-response curve.
Protocol 2: Cancer Cell Apoptosis Assay (MCF-7 Cells)
Objective: To quantify eptifibatide-induced apoptosis in MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Eptifibatide.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Method:
-
Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency. Treat the cells with various concentrations of eptifibatide (and a vehicle control) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
Objective: To assess the effect of eptifibatide on VSMC proliferation.
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs).
-
Smooth muscle cell growth medium.
-
Eptifibatide.
-
Mitogen (e.g., PDGF).
-
Cell proliferation assay kit (e.g., EdU incorporation assay).
Method:
-
Cell Seeding and Synchronization: Seed HASMCs in 96-well plates. Once attached, serum-starve the cells for 48 hours to synchronize them in a quiescent state.[13]
-
Treatment: Treat the cells with a mitogen (e.g., PDGF) in the presence or absence of various concentrations of eptifibatide for 48 hours.[13]
-
Proliferation Measurement: During the final hours of incubation (e.g., 24 hours), add EdU to the culture medium.
-
Detection: Fix and permeabilize the cells. Perform the "click" reaction to label the incorporated EdU with a fluorescent dye according to the manufacturer's protocol. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Image the wells using a high-content imaging system or fluorescence microscope. Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive).
Visualizations
Caption: Eptifibatide's primary and off-target binding affinities.
Caption: Eptifibatide's potential off-target signaling in cancer cells.
Caption: Workflow for a transwell cell migration assay with eptifibatide.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Eptifibatide and 7E3, but not tirofiban, inhibit alpha(v)beta(3) integrin-mediated binding of smooth muscle cells to thrombospondin and prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. αIIbβ3-integrin Ligands: Abciximab and Eptifibatide as Proapoptotic Factors in MCF-7 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profound thrombocytopenia after primary exposure to eptifibatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Eptifibatide-induced profound thrombocytopaenia: a rare complication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. safetherapeutics.com [safetherapeutics.com]
- 9. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. content-assets.jci.org [content-assets.jci.org]
Technical Support Center: Eptifibatide Assays and Anticoagulant Choice
This technical support guide is intended for researchers, scientists, and drug development professionals working with eptifibatide (B1663642). It provides troubleshooting advice and frequently asked questions regarding the impact of citrate (B86180) and D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) anticoagulants on eptifibatide assays.
Frequently Asked Questions (FAQs)
Q1: We are seeing unexpectedly high levels of platelet inhibition in our eptifibatide assay when using citrate as an anticoagulant. Is this a known issue?
A1: Yes, this is a well-documented phenomenon. Citrate, a calcium-chelating anticoagulant, can artificially enhance the measured in vitro platelet inhibition of eptifibatide.[1][2] This is because the reduction in ionized calcium concentration in the blood sample alters the conformation of the glycoprotein (B1211001) (GP) IIb/IIIa receptor, increasing its affinity for eptifibatide and leading to an overestimation of the drug's inhibitory effect.[1][2] The magnitude of this effect is particularly significant for eptifibatide compared to other GP IIb/IIIa inhibitors.[1]
Q2: How does PPACK differ from citrate as an anticoagulant in the context of eptifibatide assays?
A2: PPACK is a direct thrombin inhibitor that does not chelate calcium.[3][4] Therefore, it does not alter the plasma calcium concentration and provides a more physiologically relevant assessment of eptifibatide's effect on platelet aggregation.[2] Assays conducted with PPACK are considered to be more representative of the in vivo antiplatelet effects of eptifibatide.[2]
Q3: Can the choice of anticoagulant impact the clinical dosing recommendations for eptifibatide?
A3: Absolutely. Initial dosing regimens for eptifibatide were based on studies that utilized citrate-anticoagulated blood, which led to an overestimation of its potency.[2][5] This resulted in the use of a lower bolus dose in early clinical trials, which did not show optimal clinical outcomes.[5] Subsequent studies using PPACK-anticoagulated blood helped to establish more appropriate, higher dosing regimens that demonstrated greater efficacy.[2]
Q4: What are the typical agonists used in platelet aggregation assays for eptifibatide, and does their choice matter?
A4: Common agonists used to induce platelet aggregation in these assays include adenosine (B11128) diphosphate (B83284) (ADP) and thrombin receptor agonist peptide (TRAP).[2][3][4] The choice of agonist can influence the results. For instance, the aggregation response is generally greater with TRAP compared to ADP stimulation.[3][4] It is crucial to be consistent with the agonist used within a study for comparable results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Variable or inconsistent platelet inhibition results with eptifibatide. | Use of citrate as an anticoagulant, which can be influenced by the citrate-to-blood ratio.[6] | Switch to PPACK as the anticoagulant for more stable and physiologically relevant results. If citrate must be used, ensure a strictly controlled and consistent citrate-to-blood ratio in all samples. |
| Observed platelet inhibition is lower than expected based on clinical data. | The assay may be underestimating the in vivo effect. This can happen if using an agonist like TRAP, which can cause more potent platelet activation.[2] | Consider using ADP as the agonist, which may provide results more aligned with expected clinical efficacy. Also, ensure the eptifibatide concentration is appropriate for the desired level of inhibition. |
| Difficulty comparing results with published literature. | Discrepancies in experimental protocols, particularly the choice of anticoagulant and agonist. | Carefully review the methods section of the literature and align your protocol as closely as possible. Be aware that historical data may have been generated using citrate, which can inflate inhibition values.[1][2] |
Quantitative Data Summary
The following table summarizes the differential effects of citrate and PPACK on the measured inhibition of platelet aggregation by eptifibatide.
| Anticoagulant | Effect on Measured Eptifibatide-Induced Platelet Inhibition | Key Considerations |
| Citrate | Enhances measured inhibition.[1][7] | Can lead to an overestimation of eptifibatide's potency.[2][5] The effect is dependent on the citrate concentration.[6][8] |
| PPACK | Provides a more accurate, physiologically relevant measurement.[2] | Considered the preferred anticoagulant for accurate assessment of GP IIb/IIIa inhibitors.[1] |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Eptifibatide Potency
This protocol is a standard method for assessing platelet aggregation and the inhibitory effect of eptifibatide.
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing either 3.2% buffered sodium citrate or PPACK.
-
To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 150-200 x g for 10 minutes at room temperature.
-
To obtain platelet-poor plasma (PPP), re-centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific concentration of eptifibatide or vehicle control to the PRP sample and incubate for a defined period (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., 20 µmol/L ADP).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes) as platelets aggregate.
-
-
Data Analysis:
-
Determine the maximum platelet aggregation for each sample.
-
Calculate the percent inhibition of platelet aggregation for the eptifibatide-treated samples relative to the vehicle control.
-
Visualizations
Caption: Mechanism of action of eptifibatide on platelet aggregation.
Caption: Workflow for Light Transmission Aggregometry (LTA).
References
- 1. Differential effects of citrate versus PPACK anticoagulation on measured platelet inhibition by abciximab, eptifibatide and tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of citrate concentration on adhesion of platelets and leukocytes to adsorbents in whole blood lipoprotein apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eptifibatide Resistance in Experimental Platelets
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing eptifibatide (B1663642) resistance in experimental platelet studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is eptifibatide and its mechanism of action?
Eptifibatide is a synthetic cyclic heptapeptide (B1575542) that acts as a reversible, competitive antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] The GPIIb/IIIa receptor is crucial for platelet aggregation, as its activation allows it to bind to fibrinogen, which then cross-links adjacent platelets.[1][2] Eptifibatide mimics the arginine-glycine-aspartate (RGD) sequence of adhesive ligands, specifically binding to the lysine-glycine-aspartate (KGD) binding site on the GPIIb/IIIa receptor.[1][3] This binding action physically obstructs fibrinogen and von Willebrand factor (vWF) from linking platelets together, thereby inhibiting the final common pathway of platelet aggregation.[1][4]
Q2: What defines "eptifibatide resistance" in an experimental setting?
In an experimental context, eptifibatide resistance is characterized by a diminished or absent inhibitory effect of eptifibatide on platelet aggregation, even when appropriate concentrations are used.[1] The typical therapeutic goal is to achieve greater than 80% inhibition of platelet aggregation.[1] Failure to reach this level of inhibition at expected concentrations can be considered experimental resistance.[1] This may manifest as a rightward shift in the dose-response curve, necessitating significantly higher concentrations of eptifibatide to achieve the desired antiplatelet effect.
Q3: What are the primary mechanisms of eptifibatide resistance?
The most well-documented mechanism for clinically significant eptifibatide resistance is immune-mediated, involving drug-dependent antibodies.[1] In some cases, pre-existing or newly formed antibodies can recognize the GPIIb/IIIa receptor only when eptifibatide is bound.[1] This antibody binding can paradoxically activate platelets through the FcγRIIa receptor, leading to platelet activation and aggregation, as well as thrombocytopenia.[1][5] Non-immune-mediated resistance in experimental settings is often multifactorial and can be related to experimental conditions and procedural variables.[1]
Troubleshooting Guide
Problem 1: Suboptimal Inhibition of Platelet Aggregation
Symptoms:
-
Higher than expected IC50 values for eptifibatide.[1]
-
Inability to achieve >80% platelet inhibition at standard eptifibatide concentrations.[1]
-
High residual platelet aggregation after eptifibatide treatment.[1]
| Possible Cause | Explanation | Recommended Solution |
| Choice of Anticoagulant | Anticoagulants that chelate calcium, such as citrate (B86180), can enhance the inhibitory effect of eptifibatide.[1] Conversely, using anticoagulants like hirudin or PPACK may result in higher IC50 values.[1][6] In hirudinized blood, IC50 values for eptifibatide can be 1.5 to 3-fold higher than in citrated plasma.[7] | Be consistent with the anticoagulant used across all experiments. When comparing results with published data, ensure the same anticoagulant was used. |
| Platelet Agonist Selection and Concentration | The potency of the platelet agonist used can significantly impact the apparent efficacy of eptifibatide. Strong agonists like thrombin receptor-activating peptide (TRAP) may overcome the inhibitory effects of eptifibatide at lower concentrations, leading to higher residual platelet aggregation compared to weaker agonists like ADP.[1][6] | Use a consistent agonist and concentration. For a sensitive assessment of eptifibatide's effect, ADP is a commonly used agonist. If using stronger agonists, a higher concentration of eptifibatide may be required to achieve the desired inhibition. |
| Incorrect Eptifibatide Concentration | Errors in the dilution or storage of eptifibatide can lead to inaccurate concentrations in the assay. | Prepare fresh dilutions of eptifibatide for each experiment. Verify the stock concentration and ensure proper storage according to the manufacturer's instructions. |
| Assay Methodology | Different platelet function assays have varying sensitivities to GPIIb/IIIa inhibitors. For instance, the Rapid Platelet Function Assay (RPFA) may show higher sensitivity to eptifibatide's effects compared to light transmission aggregometry (LTA).[1] | Be aware of the limitations and characteristics of your chosen assay. When comparing data, ensure the methodologies are comparable. LTA is considered a gold standard for many platelet function studies.[1] |
| Platelet Handling | Improper handling of platelet samples, such as exposure to cold temperatures, can lead to premature platelet activation, which may affect the experimental results.[1] | Maintain samples at room temperature to prevent platelet activation.[1] |
Problem 2: Suspected Immune-Mediated Resistance
Symptoms:
-
Paradoxical platelet aggregation upon the addition of eptifibatide.[1]
-
Marked platelet aggregation and granule secretion in the presence of eptifibatide and patient/donor serum.[1]
| Possible Cause | Explanation | Recommended Action |
| Drug-Dependent Antibodies | The presence of antibodies that recognize the eptifibatide-GPIIb/IIIa complex can lead to platelet activation via FcγRIIa signaling.[1][5] | To investigate this, perform platelet aggregation studies using washed platelets from a healthy donor, the suspect plasma/serum, and eptifibatide. Aggregation in this context suggests the presence of drug-dependent antibodies. This can be confirmed using specialized flow cytometry assays to detect antibody binding to eptifibatide-treated platelets.[1][5] |
Quantitative Data Summary
The following tables summarize key quantitative data for eptifibatide's inhibitory effects from various in vitro studies.
Table 1: Eptifibatide IC50 Values in Platelet Aggregation Assays
| Agonist (Concentration) | Anticoagulant | Assay Method | Eptifibatide IC50 (µg/mL) |
| ADP (20 µM) | Citrate | LTA | 0.11 - 0.22[7] |
| Collagen (5 µg/mL) | Citrate | LTA | 0.28 - 0.34[7] |
| ADP (20 µM) | Hirudin | LTA | 1.5 to 3-fold higher than citrate[7] |
LTA: Light Transmission Aggregometry
Experimental Protocols
Light Transmission Aggregometry (LTA) for Eptifibatide Inhibition
This protocol outlines the procedure for assessing the inhibitory effect of eptifibatide on platelet aggregation using LTA.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Eptifibatide stock solution and appropriate diluents.
-
Platelet agonists (e.g., ADP, collagen, TRAP).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Aggregometer and cuvettes with stir bars.
-
37°C water bath/incubator.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Instrument Setup:
-
Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.[1]
-
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[1]
-
Add the desired concentration of eptifibatide or vehicle control and incubate for a specified time (e.g., 1-3 minutes).[1]
-
Add the platelet agonist to initiate aggregation.[1]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[1]
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of eptifibatide to the vehicle control.
-
Determine the IC50 value of eptifibatide by testing a range of concentrations.
-
Flow Cytometry for Detecting Drug-Dependent Antibodies
This protocol describes a method to detect antibodies that bind to platelets in the presence of eptifibatide.
Materials:
-
Washed platelets from a healthy donor.
-
Suspect plasma/serum from the subject exhibiting resistance.
-
Eptifibatide solution.
-
Fluorochrome-conjugated anti-human IgG antibody.
-
Flow cytometer.
Procedure:
-
Platelet Preparation:
-
Isolate and wash platelets from a healthy donor to remove plasma proteins.
-
-
Incubation:
-
Incubate the washed platelets with the suspect plasma/serum in the presence and absence of eptifibatide for 30 minutes at room temperature.
-
Include a control with normal plasma.
-
-
Staining:
-
Wash the platelets to remove unbound antibodies.
-
Add a fluorochrome-conjugated anti-human IgG antibody and incubate for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the platelets again and resuspend in a suitable buffer.
-
Acquire the samples on a flow cytometer.
-
An increase in fluorescence intensity in the sample containing suspect plasma and eptifibatide compared to controls indicates the presence of drug-dependent antibodies.[5]
-
Visualizations
Caption: Eptifibatide's mechanism of action on the GPIIb/IIIa receptor.
Caption: Immune-mediated eptifibatide resistance pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Integrilin (Eptifibatide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Eptifibatide-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing bleeding complications with eptifibatide in animal studies
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using eptifibatide (B1663642) in animal models, with a specific focus on minimizing and managing bleeding complications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for eptifibatide?
A1: Eptifibatide is a cyclic heptapeptide (B1575542) that functions as a direct, competitive, and reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on the platelet surface.[1] The GP IIb/IIIa receptor is the final common pathway for platelet aggregation.[2] By binding to this receptor, eptifibatide prevents fibrinogen and von Willebrand factor from cross-linking platelets, thereby inhibiting thrombus formation.[1]
Q2: How rapid is the onset of eptifibatide's effect, and what is its duration?
A2: Eptifibatide has a rapid onset of action, with significant inhibition of platelet aggregation observed almost immediately after intravenous administration.[1] Its antiplatelet effect is readily reversible due to its short plasma half-life of approximately 2.5 hours.[2] Platelet function typically returns to baseline within 4 to 6 hours after discontinuing the infusion.[1]
Q3: What are the typical bleeding complications seen in animal studies with eptifibatide?
A3: Common bleeding manifestations in preclinical models include bleeding at intravenous or surgical sites.[1] In animal studies, overdose has been associated with petechial hemorrhages.[1] Mouse models of intracranial hemorrhage (ICH) have shown that eptifibatide can significantly increase the volume of intracranial bleeding.[3][4]
Q4: Can eptifibatide cause thrombocytopenia in animal models?
A4: Yes, while reported as less common than with other GP IIb/IIIa inhibitors, eptifibatide can induce thrombocytopenia (a drop in platelet count).[1] It is critical for researchers to monitor platelet counts, especially during prolonged infusions, to distinguish this from expected anti-aggregatory effects.[1]
Troubleshooting Guides
Problem 1: Excessive or uncontrolled bleeding observed at the surgical/injury site.
Question: My animal model is experiencing severe bleeding after eptifibatide administration. What are the recommended steps to manage this?
Answer:
-
Immediate Mechanical Hemostasis: The first and most critical step is to apply firm, direct pressure to the bleeding site using sterile gauze.[1] If the bleeding is from a limb, elevation above the level of the heart can help reduce blood flow.[1]
-
Discontinue or Reduce Eptifibatide Infusion: Given the drug's short half-life and reversible action, stopping or reducing the infusion rate is a primary management strategy. Platelet function will begin to recover within hours.[1][2]
-
Consider Reversal Agents (Use with Caution): No specific antidote for eptifibatide exists.[1] The following interventions have been considered, though direct in vivo animal data on efficacy for eptifibatide reversal is limited.
-
Platelet Transfusion: For life-threatening hemorrhage or severe thrombocytopenia, transfusion of fresh whole blood or platelet concentrate may be considered to restore hemostatic function.[1] However, the efficacy of platelet transfusion for reversing the effects of reversible antiplatelet agents is not well established, as the transfused platelets can also be inhibited by the circulating drug.[5]
-
Desmopressin (B549326) (DDAVP): DDAVP has been shown to accelerate the normalization of in vitro platelet dysfunction after stopping eptifibatide infusion in studies with human volunteers.[6][7] It may be considered as an adjunct therapy. Guidelines for human patients with intracranial hemorrhage on antiplatelet agents suggest considering a single dose of DDAVP (0.4 mcg/kg).[8]
-
Problem 2: Bleeding time is significantly more prolonged than anticipated.
Question: The bleeding time in my animal model is much longer than expected from the literature. What are the potential causes and how can I troubleshoot this?
Answer:
-
Verify Dosage: Immediately double-check all dosage calculations, stock solution concentrations, and infusion pump settings. An overdose is a primary cause of excessive antiplatelet effect and prolonged bleeding.[1]
-
Assess for Synergistic Effects: The risk of bleeding is potentiated by the concurrent administration of other antithrombotic agents.[1] If your protocol includes other antiplatelet drugs (e.g., aspirin (B1665792), P2Y12 inhibitors) or anticoagulants (e.g., heparin), ensure the doses are appropriate and consider if the combination is responsible for the excessive effect.
-
Evaluate Animal Model Sensitivity: Different species and even strains of animals can exhibit varying sensitivities to antiplatelet agents. Review the literature for data specific to your chosen model.
-
Monitor Coagulation Parameters: If using concurrent heparin, monitor parameters such as activated clotting time (ACT) to ensure it is within the target therapeutic range.[1]
Problem 3: Thrombocytopenia develops during the experiment.
Question: I've observed a significant drop in platelet count during eptifibatide infusion. What is the appropriate course of action?
Answer:
-
Confirm Thrombocytopenia: First, repeat the platelet count to rule out pseudothrombocytopenia, which is an in vitro artifact of blood sample collection (e.g., EDTA-induced clumping).[1]
-
Discontinue Eptifibatide: If true, severe thrombocytopenia is confirmed, the eptifibatide infusion should be stopped immediately.[1]
-
Monitor for Bleeding: Animals with low platelet counts are at a significantly higher risk for spontaneous hemorrhage. The animal should be monitored closely for any clinical signs of bleeding.[1]
-
Consider Platelet Transfusion: In cases of severe thrombocytopenia accompanied by active bleeding, platelet transfusion is the most appropriate intervention.[1]
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Eptifibatide
| Parameter | Value / Description | Reference(s) |
|---|---|---|
| Mechanism | Reversible, competitive inhibitor of platelet GP IIb/IIIa receptor. | [1] |
| Onset of Action | Rapid; significant platelet inhibition within 15 minutes of bolus. | [9] |
| Plasma Half-life | Approximately 2.5 hours. | [2] |
| Reversibility | High; platelet function returns to baseline ~4-6 hours post-infusion. | [1] |
| Plasma Protein Binding | ~25% | [9] |
| Elimination | Primarily renal clearance. |[9] |
Table 2: Summary of Data on Potential Reversal Strategies for Eptifibatide
| Reversal Strategy | Animal Model / Study Type | Key Quantitative Findings | Reference(s) |
|---|---|---|---|
| Discontinuation | Human Studies | Platelet function returns to baseline in ~4-6 hours. | [1] |
| Desmopressin (DDAVP) | In vitro (Human Volunteers) | Accelerated normalization of collagen-ADP and collagen-epinephrine closure times (PFA-100) after stopping eptifibatide infusion. Maximum effect seen at 1.5-2 hours. | [6][7] |
| Platelet Transfusion + DDAVP | In vitro (Human Volunteers) | Adding platelets in vitro after DDAVP infusion additively improved platelet function, shortening closure times to normal ranges. | [10] |
| Platelet Transfusion Alone | Review / General Consensus | Efficacy is not well established for reversible inhibitors like eptifibatide, as the drug remains in circulation and can inhibit transfused platelets. |[5] |
Experimental Protocols
Protocol 1: Canine Folts Model of Coronary Artery Thrombosis
This in vivo model is widely used to evaluate the efficacy of antithrombotic agents like eptifibatide.
-
Objective: To assess eptifibatide's ability to prevent occlusive, platelet-rich thrombus formation following arterial injury.
-
Methodology:
-
Animal Preparation: Anesthetize a healthy dog and perform a thoracotomy to expose a coronary artery (e.g., left anterior descending).[1]
-
Instrumentation: Place an electromagnetic flow probe on the artery to monitor blood flow. Distal to the probe, induce endothelial injury by gently clamping the artery. Create a critical stenosis by placing an encircling device around the injured segment.[1]
-
Thrombosis Induction: The injury and stenosis will lead to the formation of platelet-rich thrombi, observed as cyclical flow reductions (CFRs) where blood flow gradually declines to near zero before being restored as the thrombus embolizes.[1]
-
Eptifibatide Administration: Once stable CFRs are established, administer eptifibatide as an intravenous bolus followed by a continuous infusion.
-
Monitoring & Analysis: Continuously record coronary blood flow. The primary endpoint is the reduction or complete abolition of CFRs, indicating an effective antithrombotic effect.[1]
-
Protocol 2: Rat Tail Bleeding Time Model
This model is a standard method for assessing the general hemostatic effects of antiplatelet agents.
-
Objective: To quantify the effect of eptifibatide on bleeding time.
-
Methodology:
-
Animal Preparation: Anesthetize a rat and maintain its body temperature at 37°C.
-
Eptifibatide Administration: Administer eptifibatide intravenously via a tail vein or other suitable route at the desired dose.
-
Bleeding Induction: After a predetermined time for drug circulation, transect the tail 3-5 mm from the tip using a standardized scalpel blade.
-
Measurement: Immediately start a timer. Gently blot the blood from the wound every 15-30 seconds with filter paper, being careful not to disturb the forming clot.
-
Endpoint: Stop the timer when no new blood appears on the filter paper for a full 30-second interval. This duration is the bleeding time. A cut-off time (e.g., >30 minutes) should be pre-specified for safety.
-
Data Analysis: Compare the bleeding time in eptifibatide-treated rats to that of a vehicle-treated control group.[1]
-
Mandatory Visualizations
Caption: Mechanism of eptifibatide action and inhibition of platelet aggregation.
Caption: Experimental workflow for studying eptifibatide-induced bleeding and reversal.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effects of Glenzocimab and Eptifibatide on Bleeding Severity in 2 Mouse Models of Intracranial Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Effects of Glenzocimab and Eptifibatide on Bleeding Severity in 2 Mouse Models of Intracranial Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Desmopressin antagonizes the in vitro platelet dysfunction induced by GPIIb/IIIa inhibitors and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desmopressin: a promising anti-platelet reversal? – itjem [itjem.org]
- 9. mdpi.com [mdpi.com]
- 10. Additive effects between platelet concentrates and desmopressin in antagonizing the platelet glycoprotein IIb/IIIa inhibitor eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in extrapolating eptifibatide in vitro data to in vivo models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with eptifibatide (B1663642). This resource is designed to help you troubleshoot common challenges encountered when extrapolating in vitro data to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is eptifibatide and how does it inhibit platelet aggregation?
Eptifibatide is a synthetic cyclic heptapeptide (B1575542) that acts as a reversible, competitive antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] The GPIIb/IIIa receptor is crucial for platelet aggregation; its activation allows it to bind to fibrinogen, which then cross-links adjacent platelets.[3] Eptifibatide mimics a sequence found in fibrinogen, allowing it to bind to the GPIIb/IIIa receptor and physically obstruct fibrinogen and von Willebrand factor (vWF) from linking platelets together.[1] This action inhibits the final common pathway of platelet aggregation.[1][4]
Q2: Why do my in vivo results with eptifibatide show lower efficacy than my in vitro platelet aggregation assays?
Several factors can contribute to discrepancies between in vitro and in vivo results:
-
Anticoagulant Choice: The anticoagulant used in in vitro assays significantly impacts eptifibatide's apparent potency. Anticoagulants that chelate calcium, such as citrate (B86180), can enhance the inhibitory effect of eptifibatide, potentially overestimating its in vivo efficacy.[4][5] Blood anticoagulated with PPACK (D-phenylalanyl-l-prolyl-l-arginine chloromethyl ketone) is considered more representative of in vivo physiological conditions.[4]
-
Platelet Agonist Strength: The potency of the agonist used to induce platelet aggregation can affect the apparent inhibition by eptifibatide. Strong agonists like thrombin receptor-activating peptide (TRAP) may overcome the inhibitory effects of eptifibatide at lower concentrations compared to weaker agonists like ADP.[4][5]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): In a complex physiological system, factors such as drug distribution, metabolism, and clearance influence the concentration of eptifibatide at the target receptor.[6][7] These factors are not fully recapitulated in in vitro settings.
-
Cellular Environment: The in vivo environment contains a multitude of cell types and signaling molecules that can modulate platelet function and drug response in ways that isolated platelet preparations cannot.
Q3: I am observing significant bleeding in my animal model at a dose that showed optimal platelet inhibition in vitro. What could be the cause?
This is a common challenge. The primary reason is often an overestimation of the required in vivo dose based on in vitro data.
-
Dosage Verification: Double-check all dosage calculations and the concentration of your eptifibatide stock solution.[8]
-
Synergistic Effects: If you are co-administering other antiplatelet agents (e.g., aspirin (B1665792), clopidogrel) or anticoagulants (e.g., heparin), these will potentiate the effects of eptifibatide and increase the risk of bleeding.[4][8]
-
Animal Model Considerations: The specific animal model used can have different sensitivities to antithrombotic agents.
Q4: Can eptifibatide have effects on cells other than platelets?
Yes, eptifibatide has been shown to bind to αvβ3 integrins on vascular cells, which can influence processes like smooth muscle cell proliferation.[9] While its primary and most potent effect is on platelet GPIIb/IIIa, these "off-target" effects could contribute to unexpected in vivo outcomes that are not observed in isolated platelet assays.
Troubleshooting Guides
Problem 1: Suboptimal Inhibition of Platelet Aggregation in vivo
Symptoms:
-
Thrombus formation is not inhibited to the extent predicted by in vitro data.
-
Higher doses of eptifibatide are required in vivo to achieve the desired antiplatelet effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate in vitro to in vivo dose extrapolation. | Review your in vitro experimental conditions. If you used a calcium-chelating anticoagulant like citrate, your IC50 values may be artificially low. Consider re-evaluating in vitro potency using an anticoagulant like PPACK for a more physiologically relevant estimation.[4][5] |
| Rapid clearance or metabolism of eptifibatide in the animal model. | Consult literature for the known pharmacokinetic profile of eptifibatide in your specific animal model. You may need to adjust the dosing regimen (e.g., continuous infusion vs. bolus) to maintain a therapeutic concentration.[6] |
| High agonist stimulation in the in vivo model. | The thrombotic stimulus in your in vivo model might be stronger than the agonist concentration used in your in vitro assays. This can lead to a rightward shift in the dose-response curve. Consider using a range of agonist concentrations in your in vitro experiments to better model the in vivo conditions. |
| "Eptifibatide resistance" phenomena. | In some cases, a reduced inhibitory effect of eptifibatide may be observed despite appropriate concentrations.[3] This can be due to genetic variability in the GPIIb/IIIa receptor or other patient-specific factors in clinical settings, and analogous variability may exist in animal models. |
Problem 2: Unexpected Bleeding Complications
Symptoms:
-
Excessive or spontaneous bleeding in the animal model.
-
Significant prolongation of bleeding time beyond the expected therapeutic window.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Eptifibatide overdose. | Immediately re-verify your dosage calculations, including animal weight and drug concentration.[8] |
| Synergistic effects with other antithrombotic agents. | If co-administering other antiplatelet or anticoagulant drugs, ensure that the doses are appropriate for the combination therapy in your animal model.[4][8] You may need to perform dose-reduction studies for the combination. |
| Renal impairment in the animal model. | Eptifibatide clearance is influenced by renal function.[7] If your animal model has compromised kidney function, drug accumulation can occur, leading to an increased risk of bleeding.[10] |
| Thrombocytopenia. | Although infrequent, eptifibatide can cause a drop in platelet count.[4][11] Monitor platelet counts before and during your experiment. If severe thrombocytopenia is confirmed, discontinuation of eptifibatide is advisable.[8] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of Eptifibatide
| Agonist | Anticoagulant | IC50 (µg/mL) | Species/Sample |
| ADP | Citrate | 0.11 - 0.22 | Human Platelets |
| ADP | PPACK | Higher than citrate | Human Platelets |
Note: IC50 values can vary based on experimental conditions such as agonist concentration and incubation time.[1]
Table 2: Comparative Inhibition of Platelet Aggregation with Eptifibatide Combinations (ex vivo)
| Combination | Agonist | Endpoint | Eptifibatide Alone (% Inhibition) | Other Agent Alone (% Inhibition) | Combination (% Inhibition) |
| Eptifibatide + Clopidogrel | ADP | Activated GPIIb/IIIa Expression | - | 48% | 80% (further reduction) |
| Eptifibatide + Clopidogrel | Thrombin Receptor-Activating Peptide | Activated GPIIb/IIIa Expression | - | 43% | 78% (further reduction) |
Data from a study in NSTEMI patients, demonstrating the additive effect of eptifibatide on top of clopidogrel.[12]
Experimental Protocols
Methodology: In Vitro Light Transmission Aggregometry (LTA)
This protocol describes a standard method for assessing the in vitro effect of eptifibatide on platelet aggregation.[1]
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate or PPACK).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used as a reference (100% light transmission).
-
Incubation with Eptifibatide: Aliquot PRP into cuvettes with a stir bar. Add various concentrations of eptifibatide or a vehicle control and incubate at 37°C for a specified time (e.g., 1-5 minutes).
-
Initiation of Aggregation: Add a platelet agonist (e.g., ADP, collagen, TRAP) to the cuvettes to induce aggregation.
-
Data Acquisition: Place the cuvette in a light transmission aggregometer and record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. IC50 values can be calculated by plotting the percentage of inhibition against a range of eptifibatide concentrations.
Methodology: In Vivo Arterial Thrombosis Model
This outlines a general approach used in animal models to assess the anti-thrombotic effects of drugs like eptifibatide.
-
Animal Preparation: Anesthetize the subject animal (e.g., mouse, rabbit) and surgically expose a target artery, such as the carotid or femoral artery.[1]
-
Instrumentation: Place a flow probe around the artery to monitor blood flow. Intravital microscopy can also be used for direct visualization of thrombus formation.
-
Eptifibatide Administration: Administer eptifibatide (and any other agents) intravenously via a suitable route (e.g., tail vein, jugular vein) as a bolus, infusion, or a combination.
-
Induction of Thrombosis: Induce vascular injury to initiate thrombus formation. Common methods include:
-
Ferric Chloride Application: Application of a filter paper saturated with ferric chloride to the arterial surface.
-
Mechanical Injury: Pinching the artery with forceps.
-
-
Monitoring and Data Collection: Continuously record blood flow. The time to vessel occlusion is a key endpoint. Bleeding time can also be assessed by a tail transection method.
-
Data Analysis: Compare the time to occlusion and bleeding time between different treatment groups (vehicle control vs. eptifibatide).
Visualizations
Caption: Eptifibatide's mechanism of action in the platelet aggregation pathway.
Caption: Challenges in extrapolating from in vitro to in vivo eptifibatide studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Eptifibatide and abciximab inhibit insulin-induced focal adhesion formation and proliferative responses in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bleeding associated with eptifibatide targeting higher risk patients with acute coronary syndromes: incidence and multivariate risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Eptifibatide provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and eptifibatide (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of pH and buffer composition on eptifibatide activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and buffer composition on the activity of eptifibatide (B1663642).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing and using eptifibatide solutions?
A1: The optimal pH for eptifibatide stability is in the range of 5.0 to 6.0.[1][2] Studies have demonstrated maximum stability at a pH of 5.25 in aqueous solutions and 5.75 in semi-aqueous solutions.[1][3][4] The commercial formulation of eptifibatide is adjusted to a pH of approximately 5.35.[2][5] Deviation from this pH range can lead to decreased stability and activity.
Q2: Which buffer system is recommended for preparing eptifibatide solutions?
A2: A citrate (B86180) buffer is widely recommended and used to maintain the pH of eptifibatide solutions within the optimal range for stability.[1][3][4] The commercial product, Integrilin®, contains citric acid to adjust the pH.[5]
Q3: How does an incorrect pH affect the stability of eptifibatide?
A3: Eptifibatide is susceptible to chemical degradation, including oxidation and hydrolysis, particularly at higher pH values (e.g., pH 10).[1] Maintaining the pH between 5.0 and 6.0 minimizes the rate of decomposition.[1]
Q4: Can the buffer composition affect the activity of eptifibatide in functional assays?
A4: Yes, the buffer composition can significantly impact the outcome of functional assays. For platelet aggregation assays, it is crucial to use a buffer that maintains a physiological pH (around 7.4) to ensure normal platelet function.[6] Acidic conditions have been shown to impair platelet activation and aggregation.[6][7] Therefore, while eptifibatide is stored in an acidic buffer for stability, the final assay buffer should be physiological.
Q5: Are there any formulation strategies to enhance the stability of eptifibatide at room temperature?
A5: A semi-aqueous formulation containing 10% ethanol (B145695) and 40% propylene (B89431) glycol in a 0.025 M citrate buffer has been shown to significantly increase the shelf-life of eptifibatide at room temperature compared to purely aqueous solutions.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Eptifibatide Activity in Platelet Aggregation Assay | Suboptimal pH of Assay Buffer: The pH of the final platelet aggregation assay mixture is outside the physiological range (typically ~7.4), affecting platelet viability and function.[6] | Ensure the final assay buffer is at a physiological pH. Prepare platelet-rich plasma (PRP) and perform dilutions in a buffer such as Tyrode's buffer at pH 7.4. |
| Degradation of Eptifibatide Stock Solution: The stock solution was prepared or stored in a buffer with a pH outside the optimal stability range of 5.0-6.0.[1] | Prepare a fresh stock solution of eptifibatide in a recommended buffer, such as a 0.025 M citrate buffer, and ensure the pH is between 5.25 and 5.75.[1][3][4] | |
| Precipitation or Cloudiness in Eptifibatide Solution | pH Shift: The pH of the solution may have shifted outside the optimal range, leading to aggregation and precipitation. | Verify the pH of the eptifibatide solution. If necessary, prepare a fresh solution using a properly calibrated pH meter and a suitable buffer system like citrate buffer. |
| Incompatible Buffer Components: Certain buffer salts or additives may be incompatible with eptifibatide. | Use a simple, well-characterized buffer system such as citrate buffer.[1] Avoid introducing unnecessary components into the stock solution. | |
| Inconsistent Experimental Results | Variable Buffer Preparation: Inconsistencies in buffer preparation can lead to variations in pH and ionic strength, affecting eptifibatide stability and activity. | Standardize the buffer preparation protocol. Always use high-purity water and reagents. Regularly calibrate the pH meter. |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the eptifibatide stock solution can lead to degradation and aggregation. | Aliquot the eptifibatide stock solution into single-use volumes to avoid repeated freezing and thawing. |
Data Summary
Table 1: Impact of pH on Eptifibatide Stability
| pH | Vehicle | Predicted Shelf-Life (T90) at 25°C | Reference(s) |
| 5.25 | Aqueous | 33 months | [3][4] |
| 5.75 | Semi-aqueous (10% ethanol, 40% propylene glycol) | 60 months | [3][4] |
| 5.0 - 6.0 | Not specified | Minimum rate of decomposition | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Eptifibatide Stock Solution for Optimal Stability
Objective: To prepare a stable stock solution of eptifibatide for use in in vitro experiments.
Materials:
-
Eptifibatide lyophilized powder
-
Sterile, deionized, pyrogen-free water
-
Citric acid
-
Sodium hydroxide
-
Sterile 0.22 µm filter
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
Procedure:
-
Prepare a 0.025 M Citrate Buffer:
-
Reconstitute Eptifibatide:
-
Aseptically reconstitute the eptifibatide lyophilized powder with the prepared citrate buffer to the desired stock concentration (e.g., 2 mg/mL).[3]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
-
Storage:
-
Aliquot the stock solution into single-use, sterile, low-protein-binding polypropylene tubes.
-
For long-term storage, store at -20°C or below. For short-term storage (up to a few days), store at 2-8°C.[1]
-
Protocol 2: Assessment of Eptifibatide Activity using Light Transmission Aggregometry (LTA)
Objective: To determine the inhibitory activity of eptifibatide on platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with 3.2% sodium citrate.
-
Eptifibatide stock solution (prepared as in Protocol 1).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., adenosine (B11128) diphosphate (B83284) - ADP).
-
Saline or appropriate physiological buffer (e.g., Tyrode's buffer, pH 7.4).
-
Light transmission aggregometer.
Procedure:
-
Prepare PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Set up the Aggregometer:
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
-
Perform the Assay:
-
Pipette PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C.
-
Add a known concentration of the eptifibatide solution (or vehicle control) to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP).
-
Record the change in light transmission over time to measure the extent of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of eptifibatide to the vehicle control.
-
Visualizations
Caption: Eptifibatide's mechanism of action in inhibiting platelet aggregation.
Caption: Workflow for preparing and testing eptifibatide activity.
Caption: Relationship between pH, stability, and activity measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Stabilization of eptifibatide by cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH levels on platelet aggregation and coagulation: a whole blood in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eptifibatide Studies and Pseudo-thrombocytopenia
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and avoiding pseudo-thrombocytopenia in clinical and preclinical studies involving eptifibatide (B1663642).
Frequently Asked Questions (FAQs)
Q1: What is pseudo-thrombocytopenia?
A1: Pseudo-thrombocytopenia, or "spurious" thrombocytopenia, is a laboratory artifact where an automated blood analyzer reports a falsely low platelet count.[1][2] This occurs not because of a true decrease in circulating platelets, but due to in vitro platelet clumping or aggregation in the blood sample after it has been collected.[2] The automated counter then incorrectly interprets these platelet clumps as single, larger cells (like leukocytes), leading to an inaccurate and misleadingly low platelet count.[3]
Q2: Why is pseudo-thrombocytopenia a critical issue in eptifibatide studies?
A2: Distinguishing pseudo-thrombocytopenia from true drug-induced thrombocytopenia is critical. A misdiagnosis could lead to the unnecessary and premature discontinuation of a potentially beneficial therapeutic agent for a study participant.[1] Eptifibatide can, in rare cases, cause a genuine and severe drop in platelet levels (true thrombocytopenia), which is an immune-mediated reaction.[4][5][6] Falsely attributing a low count to the drug without ruling out a laboratory artifact can compromise study data and patient management.
Q3: What is the primary cause of pseudo-thrombocytopenia in a laboratory setting?
A3: The most common cause is an anticoagulant-dependent agglutination, primarily associated with ethylenediaminetetraacetic acid (EDTA), the standard anticoagulant in tubes used for complete blood counts (CBCs).[2][3][7] In susceptible individuals, EDTA can induce a conformational change in the platelet surface glycoprotein (B1211001) IIb/IIIa, exposing new epitopes.[3][8] Pre-existing antibodies (typically IgG or IgM) in the patient's plasma then bind to these newly exposed sites, causing the platelets to agglutinate in the collection tube.[2][3]
Q4: What is the mechanism of true eptifibatide-induced thrombocytopenia?
A4: True eptifibatide-induced thrombocytopenia is a rare, immune-mediated adverse event.[4][6][9] It is caused by the formation of drug-dependent antibodies that recognize and bind to the glycoprotein IIb/IIIa receptor on platelets only when eptifibatide is also bound to it.[4][8][10] This antibody binding can lead to the rapid clearance of platelets from circulation and, in some cases, platelet activation, resulting in a genuine and often profound decrease in platelet count.[4][6]
Troubleshooting Guide
Q1: I've observed a sudden, sharp drop in platelet count in a subject receiving eptifibatide. What is the first step?
A1: The immediate first step is to rule out pseudo-thrombocytopenia before altering the treatment protocol. Do not assume it is true drug-induced thrombocytopenia. The recommended action is to examine a peripheral blood smear from the original EDTA tube and recollect blood in a tube with a different anticoagulant.[1][2][11][12]
Q2: How can I definitively distinguish between pseudo-thrombocytopenia and true eptifibatide-induced thrombocytopenia?
A2: A definitive diagnosis involves a combination of laboratory techniques. The key is to see if the platelet count normalizes when the conditions causing in vitro clumping are removed.
Table 1: Differentiating Pseudo-thrombocytopenia from True Eptifibatide-Induced Thrombocytopenia
| Feature | Pseudo-thrombocytopenia | True Eptifibatide-Induced Thrombocytopenia |
| Peripheral Blood Smear (EDTA Sample) | Platelet clumps or aggregates are visible.[1][3] | Platelets are uniformly distributed, but reduced in number. |
| Platelet Count in Alternative Anticoagulant (e.g., Sodium Citrate (B86180), Heparin) | Platelet count is normal or significantly higher than the EDTA sample.[3][9] | Platelet count remains low, consistent with the EDTA sample. |
| Clinical Signs of Bleeding | Typically absent.[3] | May be present, especially with severe thrombocytopenia (e.g., petechiae, bruising).[5] |
| Onset | Falsely low count appears immediately upon analysis of the EDTA sample. | Platelet count drops within hours to days after eptifibatide administration.[1][13] |
Q3: What is the recommended blood collection and analysis workflow to prevent a misdiagnosis?
A3: If a low platelet count is detected in an EDTA sample, the following workflow should be initiated immediately.
*Note: Platelet counts from sodium citrate tubes must be corrected for the dilution factor (typically by multiplying by 1.1).[3]
Experimental Protocols
Protocol 1: Peripheral Blood Smear Examination
Objective: To visually inspect for in vitro platelet aggregation.
Methodology:
-
Prepare a thin blood smear on a glass slide using the blood from the original EDTA collection tube.
-
Allow the smear to air dry completely.
-
Stain the smear using a Wright-Giemsa or similar hematological stain.
-
Examine the slide under a microscope using the 100x oil immersion lens.
-
Scan multiple fields, paying close attention to the distribution of platelets. The presence of large, irregular clumps of platelets is indicative of pseudo-thrombocytopenia.[1][3]
Protocol 2: Blood Collection with an Alternative Anticoagulant
Objective: To obtain an accurate platelet count by preventing in vitro agglutination.
Methodology:
-
Collect a new blood sample from the subject via venipuncture.
-
Use a vacuum tube containing 3.2% sodium citrate (light blue top tube).
-
Gently invert the tube 3-4 times to ensure proper mixing of blood and anticoagulant. Do not shake.
-
Transport the sample to the laboratory for immediate analysis, as delays can sometimes lead to clumping even in citrate.[7]
-
Analyze the sample using an automated hematology analyzer.
Protocol 3: Correction of Citrate Sample Platelet Count
Objective: To account for the dilutional effect of the liquid sodium citrate anticoagulant.
Methodology:
-
The automated analyzer will provide a platelet count from the sodium citrate tube.
-
The blood-to-anticoagulant ratio in most citrate tubes is 9:1. This dilution must be corrected.
-
Use the standard correction factor of 1.1 to calculate the true platelet count.[3]
-
Corrected Platelet Count = Platelet Count from Citrate Tube × 1.1
-
-
This corrected value should be used for all data recording and clinical decision-making.
Mechanistic Overview
The following diagram illustrates the key differences between the artifact of pseudo-thrombocytopenia and the pathological mechanism of true eptifibatide-induced thrombocytopenia.
References
- 1. Profound thrombocytopenia after primary exposure to eptifibatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rare case of eptifibatide-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudo | HE [hematology.mlsascp.com]
- 4. Eptifibatide-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safetherapeutics.com [safetherapeutics.com]
- 6. Eptifibatide-induced thrombocytopenia and thrombosis in humans require FcgammaRIIa and the integrin beta3 cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Correction of Spurious Low Platelet Counts due to EDTA‐Dependent Pseudothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute profound thrombocytopenia with second exposure to eptifibatide associated with a strong antibody reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Acute thrombocytopenia after treatment with tirofiban or eptifibatide is associated with antibodies specific for ligand… [ouci.dntb.gov.ua]
- 11. Eptifibatide-Induced Thrombocytopenia: with Thrombosis and Disseminated Intravascular Coagulation Immediately after Left Main Coronary Artery Percutaneous Coronary Angioplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Severe Thrombocytopenia Occurring After Administration of Eptifibatide Postpones Emergent Coronary Artery Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eptifibatide-induced profound thrombocytopaenia: a rare complication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eptifibatide Immunogenicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing antibody formation against eptifibatide (B1663642) in animal models. While eptifibatide is generally considered to have low immunogenicity, this guide addresses the potential for immune-related adverse events and provides protocols and troubleshooting for immunogenicity assessment.
Frequently Asked Questions (FAQs)
Q1: Is eptifibatide immunogenic in animal models?
A1: Preclinical and clinical data suggest that eptifibatide has low immunogenicity. Studies have shown a lack of significant anti-drug antibody (ADA) formation even after repeated administration in animal models and humans. However, as with any therapeutic peptide, it is crucial to assess immunogenicity in your specific animal model and experimental context.
Q2: What is the primary immune-related concern with eptifibatide?
A2: The most significant immune-related adverse event associated with eptifibatide is drug-dependent antibody-mediated thrombocytopenia (a low platelet count).[1][2][3] This is not a classic immunogenic response to the drug itself but rather the formation or presence of antibodies that recognize a complex of eptifibatide bound to the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2]
Q3: How do drug-dependent antibodies cause thrombocytopenia?
A3: These antibodies, which can be pre-existing or induced by drug exposure, bind to the eptifibatide-GPIIb/IIIa complex on the surface of platelets. This binding can lead to platelet activation and clearance from circulation, resulting in thrombocytopenia.[1][2]
Q4: What are the key components of an immunogenicity risk assessment for eptifibatide in animal models?
A4: A thorough risk assessment should include:
-
ADA Detection: Implementing a sensitive and specific assay to detect anti-eptifibatide antibodies.
-
Platelet Monitoring: Regularly monitoring platelet counts in animals receiving eptifibatide.
-
Clinical Observations: Observing animals for any signs of bleeding or thrombosis, which could be associated with thrombocytopenia.
Q5: What kind of positive control should be used in an anti-eptifibatide antibody assay?
A5: Generating a high-affinity positive control antibody to a small peptide like eptifibatide can be challenging. A recommended approach is to immunize animals (e.g., rabbits) with eptifibatide conjugated to a carrier protein (like Keyhole Limpet Hemocyanin, KLH) to enhance the immune response. The resulting polyclonal antibodies can then be purified and used as a positive control.
Troubleshooting Guides
This section addresses common issues encountered during the assessment of anti-eptifibatide antibodies.
Issue 1: High Background in Anti-Eptifibatide Antibody ELISA
-
Question: My ELISA for anti-eptifibatide antibodies shows high background signal in all wells, including the negative controls. What could be the cause?
-
Answer: High background can be caused by several factors:
-
Insufficient Blocking: Ensure you are using an effective blocking buffer (e.g., 1-5% BSA or non-fat dry milk in your wash buffer) and incubating for an adequate amount of time (e.g., 1-2 hours at room temperature).
-
Inadequate Washing: Increase the number of wash steps and ensure complete removal of solutions from the wells between steps.
-
Non-specific Binding of Detection Reagent: The labeled eptifibatide used for detection might be binding non-specifically to the plate or other proteins. Consider optimizing the concentration of the detection reagent and including a detergent like Tween-20 in your wash and dilution buffers.
-
Matrix Effects: Components in the animal serum or plasma may be causing non-specific binding. Try diluting your samples further or using a specialized assay diluent.
-
Issue 2: Low Sensitivity in the ADA Assay
-
Question: I am not detecting a signal from my positive control, or the signal is very weak. How can I improve the sensitivity of my assay?
-
Answer: Low sensitivity in a peptide ADA assay is a common challenge.[4] Consider the following:
-
Suboptimal Reagent Concentrations: Perform a checkerboard titration to determine the optimal concentrations of your capture and detection reagents (biotinylated and labeled eptifibatide).
-
Poor Labeling Efficiency: The biotinylation or labeling of eptifibatide may be inefficient or may have altered the antibody binding sites. Consider using a long-chain biotin (B1667282) linker to minimize steric hindrance.
-
Low Affinity of Positive Control: Your positive control antibody may have low affinity for eptifibatide. Ensure it has been properly characterized.
-
Incubation Times and Temperatures: Optimize incubation times and temperatures. Longer incubations (e.g., overnight at 4°C) may increase signal.
-
Issue 3: Unexpected Positive Results
-
Question: Some of my animal samples are testing positive for anti-eptifibatide antibodies, which is unexpected. How should I interpret this?
-
Answer: Unexpected positive results require careful investigation:
-
Confirmatory Assay: Perform a confirmatory assay to determine the specificity of the response. This typically involves pre-incubating the sample with an excess of unlabeled eptifibatide. A significant reduction in the signal upon competition confirms the presence of specific anti-eptifibatide antibodies.
-
Matrix Effects: As mentioned, matrix components can lead to false-positive results. Investigate potential matrix interference.
-
Pre-existing Antibodies: While rare, some animals may have pre-existing antibodies that cross-react with eptifibatide. Analyze pre-dose samples to establish a baseline.
-
Quantitative Data Summary
| Parameter | Animal Model | Dosage | Observation | Reference |
| Immunogenicity | Rabbits | N/A | No antibody response detected after repeated administration. | [5] |
| Thrombocytopenia | Humans (Clinical Trials) | Therapeutic Doses | Incidence of profound thrombocytopenia was 0.2% (compared to 0.1% with placebo). | [2] |
Experimental Protocols
Protocol: Bridging ELISA for Detection of Anti-Eptifibatide Antibodies
This protocol outlines a general bridging ELISA for the detection of anti-eptifibatide antibodies in animal serum or plasma.
Materials:
-
High-binding 96-well microplates
-
Eptifibatide
-
Biotinylation reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)
-
Labeling reagent (e.g., Horseradish Peroxidase - HRP)
-
Streptavidin-coated plates (optional, can be used in place of direct coating)
-
Positive control: Purified polyclonal anti-eptifibatide antibody
-
Negative control: Pooled serum from untreated animals
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer)
-
Assay Diluent (e.g., 1% BSA in Wash Buffer)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare biotinylated-eptifibatide and HRP-labeled eptifibatide according to the manufacturers' instructions. Optimize the molar ratio of label to peptide to ensure antibody binding is not compromised.
-
Dilute the biotinylated-eptifibatide to the optimal coating concentration (determined by titration) in a suitable coating buffer (e.g., PBS).
-
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of the biotinylated-eptifibatide solution.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Sample Incubation:
-
Add 100 µL of diluted samples (serum/plasma), positive controls, and negative controls to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Reagent Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of HRP-labeled eptifibatide, diluted to its optimal concentration in Assay Diluent, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the mean, standard deviation, and coefficient of variation for all samples and controls.
-
Establish a cut-point to differentiate between positive and negative samples. This is typically calculated as the mean signal of the negative controls plus a certain number of standard deviations (e.g., 3 SD).
-
Samples with a signal above the cut-point are considered positive and should be further evaluated in a confirmatory assay.
Visualizations
Caption: Workflow for Anti-Eptifibatide Antibody Detection.
Caption: Pathway of Drug-Dependent Antibody-Mediated Thrombocytopenia.
References
optimizing eptifibatide infusion protocols for sustained platelet inhibition
Welcome to the technical support center for optimizing eptifibatide (B1663642) infusion protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving sustained and optimal platelet inhibition in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Troubleshooting Guide
This section addresses common problems encountered during experiments with eptifibatide.
| Problem | Potential Causes | Recommended Solutions |
| Suboptimal Platelet Inhibition (Higher than expected IC50 values) | Choice of Anticoagulant: Anticoagulants that chelate calcium, like citrate (B86180), can enhance eptifibatide's inhibitory effect. Using anticoagulants such as hirudin may lead to higher IC50 values.[1][2] | For maximal eptifibatide effect, consider using 3.2% sodium citrate as the anticoagulant.[1] |
| Platelet Agonist Selection and Concentration: Strong agonists like thrombin receptor-activating peptide (TRAP) can overcome eptifibatide's inhibitory effects at lower concentrations, resulting in higher residual platelet aggregation compared to weaker agonists like ADP.[1][2] | Use a consistent agonist and concentration for your experiments. ADP is a commonly used agonist for sensitive assessment of eptifibatide's effect.[1] | |
| Inaccurate Pipetting or Dilution: Errors in preparing eptifibatide dilutions or adding reagents can significantly impact results. | Ensure accurate calibration of pipettes and careful preparation of all solutions. Perform serial dilutions to ensure accuracy. | |
| High Variability in Platelet Aggregation Results | Pre-analytical Variables: Factors such as blood collection technique, tube type, and time from blood draw to the experiment can all introduce variability. | Standardize blood collection procedures. Use consistent tube types and minimize the time between blood collection and processing. Allow blood to rest for a short period before centrifugation to avoid pre-activation of platelets.[3][4] |
| Instrument Calibration: Improperly calibrated aggregometers or flow cytometers will yield inconsistent data. | Regularly calibrate your instruments according to the manufacturer's instructions. Use platelet-rich plasma (PRP) for 0% and platelet-poor plasma (PPP) for 100% light transmission calibration in aggregometry.[1] | |
| Unexpected Drop in Platelet Count (Thrombocytopenia) | Eptifibatide-Induced Thrombocytopenia (EIT): This is a known, though rare, adverse effect where eptifibatide can trigger an immune response leading to a rapid decrease in platelet count.[5][6] | Monitor platelet counts regularly during prolonged experiments. If a significant drop is observed, consider discontinuing the eptifibatide infusion.[5] In clinical settings, if platelet counts fall below a certain threshold (e.g., 50,000 cells/mm³), discontinuation is recommended.[5] |
| Pseudothrombocytopenia: In vitro clumping of platelets due to the anticoagulant can lead to a falsely low platelet count. | Review the blood smear for platelet clumps. If observed, redraw the blood sample using a different anticoagulant (e.g., heparin instead of EDTA) for the platelet count. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of eptifibatide?
A1: Eptifibatide is a cyclic heptapeptide (B1575542) that acts as a reversible, competitive antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[7][8] This receptor is the final common pathway for platelet aggregation. Eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence, a key recognition site for ligands of the GPIIb/IIIa receptor.[8] By binding to this receptor, eptifibatide prevents the binding of fibrinogen and von Willebrand factor (vWF), which are essential for the cross-linking of platelets, thereby inhibiting platelet aggregation and thrombus formation.[7][8]
Q2: What is a typical dosing regimen for achieving significant platelet inhibition in vitro?
A2: The concentration of eptifibatide required for effective platelet inhibition can vary depending on the experimental conditions. However, a common target is to achieve >80% inhibition of platelet aggregation.[1][9] In vitro studies have shown IC50 values (the concentration required to inhibit 50% of platelet aggregation) in the range of 0.11-0.22 µg/mL when using ADP as the agonist in citrated blood.[7] For clinical infusions, a common regimen involves a bolus dose of 180 mcg/kg followed by a continuous infusion of 2 mcg/kg/min.[10]
Q3: How can I monitor the level of platelet inhibition during my experiment?
A3: The two most common methods for monitoring platelet inhibition are Light Transmission Aggregometry (LTA) and flow cytometry.
-
Light Transmission Aggregometry (LTA): This is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[11][12]
-
Flow Cytometry: This technique can be used to measure various aspects of platelet activation, including the binding of eptifibatide to the GPIIb/IIIa receptor and the expression of activation markers like P-selectin (CD62P).[1][3][13]
Q4: What is "eptifibatide resistance" in an experimental setting?
A4: In an experimental context, eptifibatide resistance refers to a reduced or absent inhibitory effect of eptifibatide on platelet aggregation, despite using appropriate concentrations.[1] The typical experimental goal is to achieve over 80% inhibition of platelet aggregation.[1] Failure to reach this level of inhibition at expected concentrations could be considered experimental resistance. This can be due to various factors, including the choice of anticoagulant and the strength of the platelet agonist used.[1]
Q5: Can eptifibatide be used in combination with other antiplatelet agents like clopidogrel (B1663587)?
A5: Yes, eptifibatide and clopidogrel have different mechanisms of action and can be used together for complementary antiplatelet effects.[14] Eptifibatide blocks the final common pathway of platelet aggregation (GPIIb/IIIa receptor), while clopidogrel is a P2Y12 receptor antagonist that inhibits ADP-induced platelet activation.[14] Studies have shown that eptifibatide provides significant additional platelet inhibition in patients already treated with aspirin (B1665792) and clopidogrel.[15]
Quantitative Data Summary
Table 1: Eptifibatide Dosing and Infusion Rates
| Parameter | Value | Context | Reference |
| Standard Bolus Dose | 180 mcg/kg | Administered over 1-2 minutes before infusion. | [10] |
| Standard Infusion Rate | 2 mcg/kg/min | For patients with normal renal function (CrCl ≥ 50 ml/min). | [10] |
| Renal Impairment Infusion Rate | 1 mcg/kg/min | For patients with reduced renal function (CrCl < 50 ml/min). | [10] |
| Second Bolus Dose | 180 mcg/kg | Given 10 minutes after the first bolus in certain clinical protocols. | [16] |
Table 2: In Vitro Efficacy of Eptifibatide (IC50 Values)
| Agonist | Anticoagulant | IC50 Value | Reference |
| 20 µM ADP | Citrated Blood | 0.11-0.22 µg/mL | [7] |
| 5 µg/mL Collagen | Citrated Blood | 0.28-0.34 µg/mL | [7] |
| Not Specified | Hirudinized Blood | 1.5 to 3-fold higher than citrated blood | [7] |
Experimental Protocols
Light Transmission Aggregometry (LTA) Protocol
This protocol outlines the standard method for assessing platelet aggregation in platelet-rich plasma (PRP).
1. Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
Platelet agonists (e.g., ADP, collagen).
-
Eptifibatide stock solution.
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
-
Pipettes.
2. Method:
-
PRP and PPP Preparation:
-
Instrument Setup:
-
Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.[1]
-
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the desired concentration of eptifibatide or vehicle control and incubate for a specified time (e.g., 1-3 minutes).
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[1]
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
IC50 values can be calculated by testing a range of eptifibatide concentrations.
-
Flow Cytometry Protocol for GPIIb/IIIa Receptor Occupancy
This method directly measures the binding of eptifibatide to its receptor.
1. Materials:
-
Whole blood or PRP.
-
Eptifibatide.
-
Fluorescently labeled monoclonal antibody against an epitope on GPIIb/IIIa that is not blocked by eptifibatide (to measure total receptors).
-
Fluorescently labeled monoclonal antibody against an epitope on GPIIb/IIIa that is blocked by eptifibatide or labeled fibrinogen (to measure unoccupied receptors).[1]
-
Fixative solution (e.g., paraformaldehyde).
-
Flow cytometer.
2. Method:
-
Sample Preparation:
-
Incubate whole blood or PRP with various concentrations of eptifibatide.
-
-
Staining:
-
Add the fluorescently labeled antibodies to the samples. One antibody will quantify the total number of GPIIb/IIIa receptors, while the other will bind only to receptors not occupied by eptifibatide.[1]
-
-
Fixation:
-
After incubation, fix the samples to stabilize antibody binding.[1]
-
-
Acquisition:
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
-
Data Analysis:
-
Calculate the percentage of receptor occupancy by comparing the fluorescence intensity of the antibody binding to unoccupied receptors in the presence and absence of eptifibatide.
-
Visualizations
Caption: Eptifibatide's mechanism of action on the GPIIb/IIIa receptor.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Caption: Troubleshooting logic for suboptimal platelet inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safetherapeutics.com [safetherapeutics.com]
- 6. Complications and Management of Eptifibatide-Induced Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 9. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kr.ihc.com [kr.ihc.com]
- 11. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, eptifibatide, or tirofiban [pubmed.ncbi.nlm.nih.gov]
- 12. Recommendations for the Standardization of Light Transmission Aggregometry: A Consensus of the Working Party from the Platelet Physiology Subcommittee of SSC/ISTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. Eptifibatide provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and eptifibatide (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Preclinical Comparative Analysis of Eptifibatide and Abciximab: Efficacy, Potency, and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of two potent antiplatelet agents, eptifibatide (B1663642) and abciximab (B1174564), which both target the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, the final common pathway of platelet aggregation. The following sections detail their mechanisms of action, comparative efficacy in various animal models, and key differences in their pharmacodynamic profiles, supported by experimental data and detailed methodologies.
Mechanism of Action and Receptor Binding
The following diagram illustrates the signaling pathway of platelet aggregation and the points of intervention for eptifibatide and abciximab.
In Vitro Platelet Aggregation
In vitro studies using light transmission aggregometry (LTA) have demonstrated that both eptifibatide and abciximab effectively inhibit platelet aggregation induced by various agonists. However, their potencies differ significantly. The half-maximal inhibitory concentration (IC50) values from a comparative study are presented below.
| Agent | Agonist (20 µM ADP) IC50 | Agonist (5 µg/ml Collagen) IC50 |
| Eptifibatide | 0.11-0.22 µg/ml | 0.28-0.34 µg/ml |
| Abciximab | 1.25-2.3 µg/ml | 2.3-3.8 µg/ml |
| Data from an in vitro study on human platelets in citrated blood.[2] |
These results indicate that eptifibatide is significantly more potent than abciximab on a weight basis in inhibiting platelet aggregation in vitro.
In Vivo Efficacy in Preclinical Models
The antithrombotic effects of eptifibatide and abciximab have been evaluated in various animal models of thrombosis.
Canine Folts Model of Coronary Artery Thrombosis
This model is a well-established method for evaluating the efficacy of antithrombotic agents by inducing cyclic flow reductions (CFRs) in a coronary artery, which mimic the formation and embolization of platelet-rich thrombi.
Humanized Mouse Model of Thrombosis
Due to species-specific differences in the GP IIb/IIIa receptor, standard mouse models are not always predictive of the efficacy of these agents in humans. A humanized mouse model, which supports human platelet-mediated thrombosis, has been utilized to overcome this limitation. In this model, both eptifibatide and abciximab have been shown to be effective in reducing thrombus formation.
The following diagram illustrates a generalized workflow for in vivo thrombosis models.
References
Eptifibatide Versus Tirofiban: A Comparative Analysis of Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of eptifibatide (B1663642) and tirofiban (B1683177), two prominent glycoprotein (B1211001) (GP) IIb/IIIa inhibitors. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Eptifibatide and tirofiban are potent antiplatelet agents that function by targeting the final common pathway of platelet aggregation.[1] Both are reversible antagonists of the GP IIb/IIIa receptor, thereby preventing fibrinogen from binding and inhibiting thrombus formation.[1][2] Eptifibatide is a synthetic cyclic heptapeptide, whereas tirofiban is a non-peptide small molecule antagonist.[1] These structural differences contribute to their distinct pharmacokinetic and pharmacodynamic profiles. Both drugs are widely used to prevent thrombotic complications in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary interventions (PCI).[1]
Mechanism of Action
Eptifibatide and tirofiban share a common mechanism of action by competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor on activated platelets.[1] Upon activation by agonists such as thrombin, collagen, or adenosine (B11128) diphosphate (B83284) (ADP), the GP IIb/IIIa receptor undergoes a conformational change that enables it to bind fibrinogen.[1][3][4] Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to aggregation and thrombus formation. By blocking this interaction, both drugs effectively halt the aggregation process.[1]
Comparative Pharmacodynamics and Efficacy
While both drugs act on the same target, their pharmacodynamic profiles show notable differences.
| Parameter | Eptifibatide | Tirofiban |
| Onset of Action | Rapid, with significant platelet inhibition within 15 minutes of a bolus dose. | Rapid, with >90% platelet aggregation inhibition achieved within 10 minutes of a high-dose bolus.[1] |
| Receptor Occupancy | Achieves significantly higher absolute GP IIb/IIIa receptor occupancy (62.1% ± 17.1%).[1][5] | Lower absolute GP IIb/IIIa receptor occupancy with standard doses (38.8% ± 18.8%).[1][5] High-dose bolus regimens can achieve receptor occupancy comparable to eptifibatide.[1][5] |
| Platelet Aggregation Inhibition | Consistently inhibits platelet aggregation throughout the dosing interval.[6][7] | Standard doses have shown less inhibition in some studies.[1] |
| Reversibility | Platelet function returns to normal within 4-8 hours after discontinuation.[1] | Platelet aggregation returns to baseline within 4-8 hours after cessation of infusion.[1] |
Head-to-Head Comparison of Platelet Inhibition
| Study | Drug Regimen | Platelet Aggregation Inhibition | Key Findings |
| COMPARE Trial | Eptifibatide vs. Tirofiban (RESTORE regimen) | At 15 and 30 minutes, tirofiban showed significantly less inhibition compared to eptifibatide.[6][7][8] | Eptifibatide demonstrated more consistent platelet inhibition throughout the early and late periods.[6][7] |
| Unnamed Study | Eptifibatide vs. High-Dose Tirofiban | 60 minutes after bolus: Eptifibatide (93.57 ± 2.07%), Tirofiban (87.62 ± 3.2%).[9] | Eptifibatide achieved better platelet aggregation inhibition 60 minutes after the bolus and 6 hours later.[9] |
| Unnamed Study | Eptifibatide vs. Tirofiban | After 2 hours of infusion, reduction of platelet aggregation to baseline: Eptifibatide (7.8 ± 7.1%), Tirofiban (5.0 ± 5.4%).[10] | At currently recommended doses, both drugs achieved similar levels of platelet aggregation inhibition.[10] |
Clinical Outcomes
A meta-analysis of nine randomized controlled trials involving 1256 patients found no significant difference in the incidence of Major Adverse Cardiac Events (MACE) between eptifibatide and tirofiban.[1] However, some studies suggest that eptifibatide and higher doses of tirofiban were associated with a lower incidence of MACE compared to standard doses of tirofiban.[1][11] The same meta-analysis indicated that eptifibatide was associated with a reduced risk of minor bleeding compared to tirofiban.[1][12]
Experimental Protocols
Light Transmission Aggregometry (LTA)
This is a standard method for assessing platelet aggregation.
Detailed Methodology:
-
Blood Collection: Whole blood is drawn into tubes containing an anticoagulant, typically 3.2% sodium citrate.[1]
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200g for 10-20 minutes).[1][13] The remaining blood is then centrifuged at a higher speed (e.g., 2000g for 10-15 minutes) to obtain platelet-poor plasma (PPP), which serves as a blank.[1][13]
-
Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation). The test drug (eptifibatide or tirofiban) or a vehicle control is added to the PRP and incubated. A platelet agonist, such as ADP or collagen, is then added to induce aggregation.[1][13]
-
Data Analysis: The change in light transmission through the PRP sample is recorded as platelets aggregate. The maximum platelet aggregation is determined, and the percentage of inhibition is calculated by comparing the aggregation in the presence of the drug to the vehicle control.[1][13]
GP IIb/IIIa Receptor Occupancy Assay by Flow Cytometry
Flow cytometry is a standard method for determining the percentage of GP IIb/IIIa receptors on platelets that are bound by an antagonist.[3][4]
Principle: This assay measures the binding of a fluorescently labeled antibody or ligand that recognizes the GP IIb/IIIa receptor. The binding of the antagonist (eptifibatide or tirofiban) will block the binding of the fluorescent marker, and the reduction in fluorescence intensity is proportional to the receptor occupancy by the drug.
General Protocol Outline:
-
Blood Sample Collection: Whole blood is collected in an appropriate anticoagulant.
-
Platelet Preparation: Platelets are isolated from the whole blood.
-
Incubation with Drug: Platelets are incubated with varying concentrations of eptifibatide or tirofiban.
-
Staining: A fluorescently labeled antibody (e.g., PAC-1, which detects the active form of GP IIb/IIIa) or labeled fibrinogen is added to the platelet suspension.[3][4][14]
-
Flow Cytometry Analysis: The fluorescence intensity of the platelet population is measured using a flow cytometer.
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the fluorescence of drug-treated platelets to that of untreated controls.
Conclusion
Both eptifibatide and tirofiban are effective GP IIb/IIIa inhibitors with rapid onset and reversible action.[1] While their core mechanism of action is identical, differences in their chemical structure, pharmacokinetics, and pharmacodynamics can influence their clinical application.[1] Eptifibatide has demonstrated consistent platelet inhibition, and some studies suggest a potential advantage in terms of a lower risk of minor bleeding.[1] Tirofiban, particularly with high-dose bolus regimens, achieves a high level of platelet inhibition comparable to eptifibatide.[1] The choice between these agents may depend on the specific clinical scenario, patient characteristics, and institutional protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Using flow cytometry to monitor glycoprotein IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with Eptifibatide/Tirofiban in patients presenting with ACS and undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Antiplatelet effects of abciximab, tirofiban and eptifibatide in patients undergoing coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eptifibatide vs Tirofiban: the connection and difference between the two_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Eptifibatide and Novel Glycoprotein IIb/IIIa Inhibitors for Researchers
For Drug Development Professionals, Researchers, and Scientists: An Objective Analysis of Glycoprotein (B1211001) IIb/IIIa Inhibitor Mechanisms and Performance
This guide provides a comprehensive comparison of eptifibatide, a widely used glycoprotein (GP) IIb/IIIa inhibitor, against its established alternatives and emerging novel agents in the same class. We will delve into the mechanistic nuances, present comparative data from clinical and preclinical studies, and provide detailed experimental protocols for validating these findings.
Mechanism of Action: A Tale of Two Generations
The primary function of GPIIb/IIIa inhibitors is to block the final common pathway of platelet aggregation.[1][2] This is achieved by preventing fibrinogen and von Willebrand factor from binding to the activated GPIIb/IIIa receptor on platelets.[3] However, the specific interactions with the receptor can differ significantly between agents.
Eptifibatide , a synthetic cyclic heptapeptide, is a reversible and competitive antagonist of the GPIIb/IIIa receptor.[3] It mimics the arginine-glycine-aspartic acid (RGD) sequence, a key recognition motif for fibrinogen binding.[4]
In contrast, novel second-generation inhibitors , such as RUC-4 , are designed not only to block the receptor but to lock it in an inactive conformation.[5][6] This mechanism is intended to prevent the paradoxical platelet activation that can be observed with some first-generation small-molecule inhibitors.[6] RUC-4, a small molecule administered subcutaneously, represents a significant evolution in the design of GPIIb/IIIa inhibitors, offering a different pharmacokinetic and pharmacodynamic profile.[5][7]
Comparative Performance Data
The following tables summarize key quantitative data for eptifibatide, its established intravenous counterparts (abciximab and tirofiban), and the novel inhibitor RUC-4.
| Feature | Eptifibatide | Abciximab | Tirofiban | RUC-4 |
| Drug Class | Cyclic Heptapeptide | Monoclonal Antibody Fragment | Non-peptide Tyrosine Derivative | Small Molecule |
| Mechanism | Reversible, competitive antagonist | Irreversible, non-competitive antagonist | Reversible, competitive antagonist | Locks receptor in inactive state |
| Administration | Intravenous | Intravenous | Intravenous | Subcutaneous |
| Receptor Specificity | Specific for GPIIb/IIIa | Binds to GPIIb/IIIa and other integrins | Specific for GPIIb/IIIa | Specific for GPIIb/IIIa |
| Half-life | ~2.5 hours | ~10-30 minutes (initial), longer receptor occupancy | ~2 hours | Short, with platelet function returning towards baseline within 2 hours |
| Reversibility | High | Low | High | High |
Table 1: Pharmacokinetic and Pharmacodynamic Comparison of GPIIb/IIIa Inhibitors
| Outcome | Eptifibatide | Abciximab | Tirofiban | RUC-4 |
| Inhibition of Platelet Aggregation (IPA) >80% | Achieved rapidly with standard dosing | Achieved rapidly with standard dosing | Achieved rapidly with standard dosing | Achieved within 15 minutes of subcutaneous injection[5] |
| Major Bleeding | 1-10% in major trials | ~2-fold increased risk in early trials | 1-10% in major trials | No major bleeding reported in Phase 1 and 2A trials[5][7] |
| Thrombocytopenia | ~1-5% | Higher incidence compared to eptifibatide/tirofiban | ~1-5% | No thrombocytopenia observed in early trials[8] |
Table 2: Clinical and Safety Profile Comparison
Experimental Protocols for Validation
To facilitate the independent validation of these findings, detailed methodologies for key experiments are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet aggregation.[9][10]
Objective: To measure the percentage of platelet aggregation in response to an agonist in the presence and absence of a GPIIb/IIIa inhibitor.
Materials:
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., adenosine (B11128) diphosphate (B83284) (ADP), collagen, thrombin receptor-activating peptide (TRAP)).
-
GPIIb/IIIa inhibitor (e.g., eptifibatide, RUC-4).
-
Light transmission aggregometer.
-
Saline solution.
Procedure:
-
PRP and PPP Preparation:
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Assay:
-
Pipette a defined volume of PRP into a cuvette with a stir bar.
-
Add the GPIIb/IIIa inhibitor at the desired concentration and incubate for the specified time. A vehicle control (saline) should be run in parallel.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
-
Data Analysis:
-
The percentage of maximum aggregation is calculated by the aggregometer software.
-
Compare the aggregation in the presence of the inhibitor to the vehicle control to determine the percentage of inhibition.
-
GPIIb/IIIa Receptor Occupancy (Flow Cytometry)
Flow cytometry allows for the quantification of inhibitor binding to the GPIIb/IIIa receptor on individual platelets.[12][13][14][15]
Objective: To determine the percentage of GPIIb/IIIa receptors occupied by an inhibitor.
Materials:
-
Whole blood or PRP.
-
Fluorescently labeled monoclonal antibody that recognizes the activated GPIIb/IIIa receptor (e.g., PAC-1) or a fluorescently labeled fibrinogen.[13]
-
Platelet agonist (e.g., ADP).
-
GPIIb/IIIa inhibitor.
-
Flow cytometer.
-
Fixative solution (e.g., paraformaldehyde).
-
Wash buffers.
Procedure:
-
Sample Preparation:
-
Incubate whole blood or PRP with the GPIIb/IIIa inhibitor at various concentrations.
-
-
Platelet Activation and Staining:
-
Add a platelet agonist to activate the platelets.
-
Add the fluorescently labeled antibody or fibrinogen and incubate in the dark.
-
-
Fixation and Analysis:
-
Fix the samples to stabilize the staining.
-
Acquire the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) of the stained platelets.
-
The reduction in MFI in the presence of the inhibitor compared to the control indicates receptor occupancy.
-
Binding Affinity and Kinetics (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a label-free technique to measure the binding affinity and kinetics of a drug to its target protein in real-time.[16][17][18][19][20]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants of the inhibitor-GPIIb/IIIa interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified GPIIb/IIIa receptor protein.
-
GPIIb/IIIa inhibitor.
-
Immobilization buffers (e.g., sodium acetate).
-
Running buffer (e.g., HBS-EP).
-
Regeneration solution (e.g., glycine-HCl).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface.
-
Covalently immobilize the purified GPIIb/IIIa receptor onto the chip surface.
-
Deactivate any remaining active sites.
-
-
Analyte Binding:
-
Inject a series of concentrations of the GPIIb/IIIa inhibitor (analyte) over the sensor surface.
-
Record the change in resonance units (RU) over time to generate a sensorgram.
-
-
Dissociation and Regeneration:
-
Flow running buffer over the chip to measure the dissociation of the inhibitor.
-
Inject the regeneration solution to remove any remaining bound inhibitor.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for inhibitor validation, and the logical relationship in comparing these compounds.
Caption: GPIIb/IIIa signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor validation.
Caption: Logical framework for comparing GPIIb/IIIa inhibitors.
References
- 1. Antiplatelet therapy with glycoprotein IIb/IIIa receptor inhibitors and other novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. New antiplatelet agents: platelet GPIIb/IIIa antagonists. | Semantic Scholar [semanticscholar.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, pharmacodynamics, and tolerability of subcutaneous administration of a novel glycoprotein IIb/IIIa inhibitor, RUC-4, in patients with ST-segment elevation myocardial infarction: RUC-4 for STEMI patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative detection of platelet GPIIb-IIIa receptor antagonist activity using a flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Using flow cytometry to monitor glycoprotein IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. bioradiations.com [bioradiations.com]
Eptifibatide as a Gold Standard in Antiplatelet Drug Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet drug discovery and development, the use of a reliable and potent reference standard is paramount for the accurate assessment of novel therapeutic candidates. Eptifibatide (B1663642), a highly specific and reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, has emerged as a critical tool in this capacity. This guide provides an objective comparison of eptifibatide's performance against other commonly used antiplatelet agents, namely aspirin (B1665792) and clopidogrel (B1663587), supported by experimental data and detailed protocols to aid in the design and interpretation of screening assays.
Mechanism of Action: A Tale of Three Pathways
The antiplatelet effects of eptifibatide, aspirin, and clopidogrel are achieved through distinct molecular mechanisms, making their comparative analysis essential for understanding the nuances of platelet inhibition.
-
Eptifibatide: This cyclic heptapeptide (B1575542) directly targets the final common pathway of platelet aggregation.[1] It competitively and reversibly binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation regardless of the initial activation stimulus.[2]
-
Aspirin: As a non-steroidal anti-inflammatory drug (NSAID), aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme. This action blocks the synthesis of thromboxane (B8750289) A2, a potent platelet agonist, thus reducing platelet activation and aggregation.
-
Clopidogrel: A prodrug, clopidogrel is metabolized in the liver to its active form, which then irreversibly blocks the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface.[1] This prevents ADP-induced platelet activation and subsequent GPIIb/IIIa receptor activation.
Comparative Performance Data
The following tables summarize quantitative data from various in vitro and ex vivo studies, highlighting the superior and more consistent platelet inhibition achieved with eptifibatide compared to aspirin and clopidogrel.
| Drug | Assay Type | Agonist | Key Findings | Reference |
| Eptifibatide | Flow Cytometry | ADP, TRAP, U46-619 | Provides an additional 72-80% relative reduction in activated GPIIb/IIIa receptor expression on top of clopidogrel. | [3] |
| Flow Cytometry | ADP, TRAP, U46-619 | Further reduces fibrinogen binding by 69-95% in patients already treated with aspirin and clopidogrel. | [3] | |
| Light Transmission Aggregometry | ADP (5 µM) | Adds a ≥2-fold increase in platelet inhibition to 600 mg clopidogrel alone at 3, 8, and 18-24 hours post-stenting. | [4] | |
| Clopidogrel | Flow Cytometry | ADP, TRAP, U46-619 | Reduces activated GPIIb/IIIa receptor expression by 33-48%. | [3] |
| Flow Cytometry | ADP, TRAP, U46-619 | Reduces fibrinogen binding by 64-81%. | [3] | |
| Light Transmission Aggregometry | ADP | Upper limit of aggregation of 48% in healthy volunteers. | [5] | |
| Aspirin | Light Transmission Aggregometry | Arachidonic Acid | Upper limit of aggregation of 9% in healthy volunteers. | [5] |
TRAP: Thrombin Receptor-Activating Peptide
Experimental Protocols
Reproducible and standardized methodologies are crucial for the reliable evaluation of antiplatelet agents. Below are detailed protocols for key assays used in the assessment of eptifibatide and other antiplatelet drugs.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
1. Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature without the brake.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000-2500 x g for 15-20 minutes. PPP is used to set the 100% aggregation baseline.
2. Assay Procedure:
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C for 5-10 minutes.
-
Place a stir bar in the cuvette containing the PRP sample and place it in the aggregometer.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add the test compound (e.g., eptifibatide, aspirin, or clopidogrel active metabolite) or vehicle control and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, arachidonic acid, collagen, or thrombin receptor-activating peptide) to induce aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
3. Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation.
-
Calculate the percent inhibition for drug-treated samples relative to the vehicle control.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific platelet surface markers at the single-cell level, providing detailed insights into the mechanism of action of antiplatelet agents.
1. Sample Preparation and Staining:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose or heparin).
-
Aliquot whole blood or PRP into microcentrifuge tubes.
-
Add the test compound or vehicle control and incubate.
-
Add a platelet agonist to stimulate activation. An unstimulated control should also be included.
-
Add fluorescently labeled monoclonal antibodies specific for platelet activation markers, such as:
-
PAC-1: Binds to the activated conformation of the GPIIb/IIIa receptor.
-
Anti-CD62P (P-selectin): Detects the surface expression of P-selectin, a marker of alpha-granule release.
-
-
Incubate in the dark at room temperature for 15-20 minutes.
2. Fixation and Analysis:
-
Fix the samples by adding a formaldehyde (B43269) solution (e.g., 1% final concentration).
-
Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 platelet events).
3. Data Analysis:
-
Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
-
Compare the results from drug-treated samples to the vehicle control to determine the extent of inhibition.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Conclusion
Eptifibatide's potent, specific, and reversible inhibition of the GPIIb/IIIa receptor makes it an invaluable reference standard in antiplatelet drug screening. Its mechanism of action, targeting the final common pathway of platelet aggregation, provides a clear and consistent benchmark against which novel compounds with diverse mechanisms can be compared. The data presented in this guide unequivocally demonstrates the robust and superior platelet inhibition achieved with eptifibatide. By utilizing the detailed experimental protocols provided, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of the next generation of antiplatelet therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. Eptifibatide provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and eptifibatide (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clopidogrel loading with eptifibatide to arrest the reactivity of platelets: results of the Clopidogrel Loading With Eptifibatide to Arrest the Reactivity of Platelets (CLEAR PLATELETS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of aspirin and clopidogrel in healthy men measured by platelet aggregation and PFA-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptifibatide Cross-Reactivity with Integrin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of eptifibatide (B1663642), a cyclic heptapeptide (B1575542) glycoprotein (B1211001) IIb/IIIa (αIIbβ3) inhibitor, with other integrin receptors. Eptifibatide is a potent antiplatelet agent used in the management of acute coronary syndromes.[1] Understanding its selectivity is crucial for elucidating its full biological effects and for the development of next-generation antithrombotic therapies. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate a thorough evaluation of eptifibatide's interactions with various integrins.
Comparative Binding Affinity of Eptifibatide and Tirofiban (B1683177)
Eptifibatide is known to primarily target the αIIbβ3 integrin on platelets, but it also exhibits measurable affinity for other integrin subtypes, notably αvβ3.[2] In contrast, tirofiban, another αIIbβ3 antagonist, is reported to be more specific for the platelet integrin.[3] The following table summarizes the half-maximal inhibitory concentrations (IC50) of eptifibatide and tirofiban for different integrin receptors, as determined by solid-phase binding assays.
| Compound | Integrin Receptor | IC50 (nM) | Reference |
| Eptifibatide | αIIbβ3 | 0.90 | [2] |
| αvβ3 | 0.46 | [2] | |
| α5β1 | 0.57 | [2] | |
| Tirofiban | αIIbβ3 | ~37 | [4] |
| αvβ3 | >1000 (minimal effect) | [3] |
Note: Lower IC50 values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize the interaction of eptifibatide with integrin receptors.
Solid-Phase Integrin Binding Assay
This assay quantifies the ability of a compound to inhibit the binding of a purified integrin receptor to its immobilized ligand.
Materials:
-
Purified human integrin receptors (αIIbβ3, αvβ3, α5β1)
-
High-binding 96-well microtiter plates
-
Biotinylated ligands (e.g., fibrinogen for αIIbβ3, vitronectin for αvβ3, fibronectin for α5β1)
-
Bovine Serum Albumin (BSA)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chromogenic HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)
-
Eptifibatide and other test compounds
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the purified integrin receptor (e.g., 1 µg/mL in a suitable buffer) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites by incubating with 1% BSA in assay buffer for 1-2 hours at room temperature.
-
Competitive Binding: Wash the plate. Add serial dilutions of eptifibatide or control compounds to the wells, followed by a fixed concentration of the corresponding biotinylated ligand. Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add the chromogenic substrate. Allow the color to develop.
-
Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percent inhibition of ligand binding for each concentration of the test compound and determine the IC50 value.[3]
References
Comparative Efficacy of Eptifibatide and Other RGD-Mimetic Peptides: A Guide for Researchers
For Immediate Release: December 20, 2025
This guide provides a comprehensive comparison of the efficacy of eptifibatide (B1663642), a cyclic heptapeptide (B1575542) and potent inhibitor of the glycoprotein (B1211001) (GP) IIb/IIIa receptor, against other RGD-mimetic peptides. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support further research and development in the field of antithrombotic therapies.
Introduction
RGD-mimetic peptides are a class of compounds that mimic the Arginine-Glycine-Aspartic acid (RGD) sequence found in ligands for integrin receptors, most notably the platelet GPIIb/IIIa receptor (integrin αIIbβ3). By competitively inhibiting the binding of fibrinogen to this receptor, these peptides block the final common pathway of platelet aggregation, a critical process in thrombosis. Eptifibatide, a synthetic cyclic heptapeptide, is a prominent member of this class, widely used in the clinical management of acute coronary syndromes. This guide provides a comparative analysis of its efficacy alongside other key RGD-mimetics, including the monoclonal antibody fragment abciximab (B1174564) and the non-peptide small molecule tirofiban (B1683177), as well as other synthetic RGD peptides.
Mechanism of Action: Targeting the Final Common Pathway
The primary mechanism of action for eptifibatide and other RGD-mimetic peptides is the competitive and reversible inhibition of the GPIIb/IIIa receptor on the surface of platelets.[1] Platelet activation by various agonists triggers a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate or thrombus. RGD-mimetic peptides, by occupying the RGD-binding site on the GPIIb/IIIa receptor, prevent this interaction and subsequent platelet aggregation.
Below is a diagram illustrating the signaling pathway of platelet activation and the point of intervention for GPIIb/IIIa inhibitors.
References
head-to-head comparison of eptifibatide and cangrelor in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two potent antiplatelet agents, eptifibatide (B1663642) and cangrelor (B105443). By examining their distinct mechanisms of action, binding kinetics, and effects on platelet function through various experimental assays, this document aims to offer an objective resource for the scientific community.
Introduction
Eptifibatide is a cyclic heptapeptide (B1575542) and a reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway of platelet aggregation.[1][2][3][4] In contrast, cangrelor is a non-thienopyridine, intravenous, and reversible antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, a key mediator of platelet activation.[5][6][7] Understanding the in vitro performance of these drugs is crucial for their application in research and the development of novel antithrombotic therapies.
Quantitative Data Summary
The following table summarizes key in vitro quantitative data for eptifibatide and cangrelor from various studies. It is important to note that the experimental conditions, such as agonist concentrations, can influence the results.
| Parameter | Eptifibatide | Cangrelor | Assay/Experimental Conditions |
| Target Receptor | Glycoprotein IIb/IIIa | P2Y12 | - |
| Mechanism of Action | Reversible, competitive antagonist | Reversible, competitive antagonist | - |
| IC50 (ADP-induced Platelet Aggregation) | 0.11-0.22 µg/mL | ~3 nM | Light Transmission Aggregometry (LTA) with 20 µM ADP in citrated blood.[8] |
| IC50 (ADP-induced Platelet Aggregation) | - | 5.8 ± 3.4 nM | LTA with 1.25 µM ADP.[9] |
| IC50 (ADP-induced Platelet Aggregation) | - | 23.1 ± 4.0 nM | LTA with 2.5 µM ADP.[9] |
| IC50 (ADP-induced Platelet Aggregation) | - | 98 ± 25 nM | LTA with 5 µM ADP.[9] |
| Binding Affinity (Kd/Ki) | Kd: 120 nM | - | Receptor binding assay.[10] |
| Receptor Blockade | >80% inhibition of KGD binding sites at higher plasma levels | ~93.6% at 1 µM | Receptor binding assays.[11][12] |
Signaling Pathways and Mechanisms of Action
Eptifibatide and cangrelor inhibit platelet aggregation through distinct signaling pathways. Eptifibatide directly blocks the GPIIb/IIIa receptor, preventing the binding of fibrinogen and von Willebrand factor, which are essential for platelet cross-linking. Cangrelor, on the other hand, targets the P2Y12 receptor, inhibiting ADP-mediated platelet activation and subsequent downstream signaling that leads to GPIIb/IIIa activation.
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation
This protocol is a gold-standard method for measuring platelet aggregation in vitro.
1. Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate (B86180).
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP, Collagen).
-
Eptifibatide and Cangrelor stock solutions.
-
Saline or appropriate buffer.
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
-
Pipettes.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
3. Assay Procedure:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the desired concentration of eptifibatide, cangrelor, or vehicle control and incubate for a specified time (e.g., 2-5 minutes).
-
Add the platelet agonist (e.g., 20 µM ADP) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Generate dose-response curves to determine the IC50 value for each inhibitor.
Flow Cytometry for Platelet Activation Markers (P-selectin and PAC-1)
This method allows for the quantification of platelet activation by measuring the surface expression of specific markers.
1. Materials:
-
Freshly drawn human whole blood anticoagulated with an appropriate anticoagulant (e.g., citrate or heparin).
-
Platelet agonists (e.g., ADP, TRAP).
-
Eptifibatide and Cangrelor stock solutions.
-
Fluorescently labeled antibodies:
-
Anti-CD61 (platelet-specific marker).
-
Anti-CD62P (P-selectin).
-
PAC-1 (binds to the activated form of GPIIb/IIIa).
-
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
2. Assay Procedure:
-
Dilute whole blood with PBS.
-
Add eptifibatide, cangrelor, or vehicle control at desired concentrations and incubate.
-
Add the platelet agonist and incubate to induce activation.
-
Add the fluorescently labeled antibodies and incubate in the dark.
-
Fix the samples with a fixative solution.
-
Analyze the samples on a flow cytometer.
3. Data Analysis:
-
Gate on the platelet population using the CD61 signal.
-
Measure the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of PAC-1 binding.
-
Compare the results between treated and untreated samples to determine the inhibitory effect.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro comparison of eptifibatide and cangrelor.
References
- 1. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous antiplatelet therapies (glycoprotein IIb/IIIa receptor inhibitors and cangrelor) in percutaneous coronary intervention: from pharmacology to indications for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
Validating the Specificity of Eptifibatide for Platelet GPIIb/IIIa: A Comparative Guide
This guide provides an objective comparison of eptifibatide's performance against other prominent Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) inhibitors, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to aid in the evaluation and selection of antiplatelet agents based on their specificity and pharmacodynamic profiles.
Eptifibatide (B1663642) is a cyclic heptapeptide (B1575542) antiplatelet drug that selectively targets the platelet receptor GPIIb/IIIa.[1][2] Its specificity is crucial for minimizing off-target effects while effectively preventing the final common pathway of platelet aggregation.[3] This guide delves into the comparative pharmacology of eptifibatide and its main alternatives, abciximab (B1174564) and tirofiban (B1683177), presenting key data on their receptor specificity, binding kinetics, and inhibitory effects.
Comparative Analysis of GPIIb/IIIa Inhibitors
The three most widely studied intravenous GPIIb/IIIa inhibitors—eptifibatide, abciximab, and tirofiban—differ significantly in their molecular structure, receptor specificity, and pharmacokinetics.[4][5]
-
Eptifibatide: A synthetic cyclic heptapeptide derived from a protein found in rattlesnake venom.[2][6] It contains a modified lysine-glycine-aspartate (KGD) sequence that mimics the native arginine-glycine-aspartate (RGD) binding motif of ligands like fibrinogen.[1] This makes it a highly specific, competitive, and reversible inhibitor of the GPIIb/IIIa receptor.[3][7] Its low molecular weight and reversible binding contribute to a short plasma half-life and rapid restoration of platelet function upon discontinuation.[7]
-
Tirofiban: A non-peptide, tyrosine-derivative small molecule.[5] Similar to eptifibatide, it is a highly specific, reversible, and competitive inhibitor of the GPIIb/IIIa receptor.[3] It also has a rapid onset and short duration of action.[3]
-
Abciximab: A chimeric human-murine monoclonal antibody Fab fragment.[8] Unlike the small-molecule inhibitors, abciximab is less specific. In addition to GPIIb/IIIa, it binds to the vitronectin receptor (αvβ3) on platelets, endothelial cells, and smooth muscle cells, as well as the αMβ2 (Mac-1) receptor on leukocytes.[8][9][10][11] Its binding is effectively irreversible due to a very slow dissociation rate, leading to a prolonged duration of action where the antibody can remain on platelets for up to two weeks.[8]
The higher specificity of eptifibatide and tirofiban for the GPIIb/IIIa receptor is a key differentiating factor from abciximab, potentially leading to fewer off-target interactions.[3][7]
Data Presentation
The following tables summarize the comparative pharmacodynamic properties and inhibitory effects of the three GPIIb/IIIa antagonists based on published data.
Table 1: Comparison of Pharmacodynamic and Specificity Profiles
| Parameter | Eptifibatide | Abciximab | Tirofiban |
| Molecule Type | Cyclic Heptapeptide | Chimeric Monoclonal Antibody (Fab) | Non-peptide Tyrosine Derivative |
| Receptor Specificity | High for GPIIb/IIIa[7] | Binds to GPIIb/IIIa, αvβ3, and αMβ2[3][9] | High for GPIIb/IIIa[3] |
| Receptor Binding | Reversible, Competitive[3] | Effectively Irreversible, Non-competitive[3] | Reversible, Competitive[3] |
| Plasma Half-life | ~2.5 hours[2][6] | ~30 minutes (platelet-bound is longer)[3] | ~2 hours[3] |
| Platelet Function Recovery | ~4-8 hours post-infusion[3][6] | >48-72 hours post-infusion[7] | ~4-8 hours post-infusion |
Table 2: Comparative Efficacy in Platelet Inhibition
| Study / Measurement | Eptifibatide | Abciximab | Tirofiban | Key Finding |
| Platelet Aggregation (RPFA, 2h post-infusion) | Reduced to 7.8% of baseline | Reduced to 5.9% of baseline | Reduced to 5.0% of baseline | All three agents achieved similar, potent inhibition of platelet aggregation at currently recommended doses.[4] |
| Platelet Aggregation Consistency (COMPARE Trial) | Most consistent inhibition over time | Varied anti-aggregatory effects >4h | Less inhibition initially (RESTORE dose) | The eptifibatide regimen provided the most consistent platelet aggregation inhibition throughout the early and late periods of the study.[5][12] |
| Incidence of Thrombocytopenia | 0.1% - 0.2%[6] | 0.4% - 1.1%[6] | 0.1% - 0.3%[6] | Abciximab is associated with a higher incidence of thrombocytopenia compared to the small-molecule inhibitors.[6][13] |
| Disaggregation of Platelet Aggregates (in vitro) | Max disaggregation: 91.5% | Max disaggregation: 48.4% | Max disaggregation: 72.4% | Eptifibatide and tirofiban showed a greater potential to dissolve newly formed platelet clusters in vitro compared to abciximab.[14] |
Experimental Protocols
Validating the specificity and efficacy of GPIIb/IIIa inhibitors relies on robust in-vitro and ex-vivo assays. Below are detailed methodologies for two key experiments.
Light Transmission Aggregometry (LTA)
This assay measures the global platelet aggregation response to various agonists.
Objective: To determine the half-maximal inhibitory concentration (IC50) of eptifibatide on platelet aggregation induced by a specific agonist.
Methodology:
-
Sample Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 200 x g for 15 minutes at room temperature.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-incubate PRP aliquots with varying concentrations of eptifibatide (or placebo control) for 10-15 minutes at 37°C in an aggregometer.
-
Initiate platelet aggregation by adding a standard agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 20 µM.
-
Record the change in light transmission for 5-10 minutes as platelets aggregate.
-
-
Data Analysis:
-
Maximum aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition for each eptifibatide concentration relative to the placebo control.
-
Plot the percent inhibition against the logarithm of the eptifibatide concentration and determine the IC50 value using a non-linear regression curve fit.
-
Flow Cytometry for Receptor Occupancy
This method provides a direct measure of the binding of an inhibitor to its target receptor on the platelet surface.
Objective: To quantify the percentage of GPIIb/IIIa receptors on platelets that are occupied by eptifibatide.
Methodology:
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., PPACK or citrate).
-
Incubate whole blood aliquots with varying concentrations of eptifibatide for 15 minutes at room temperature.
-
-
Staining:
-
To each aliquot, add a saturating concentration of a fluorescently-labeled antibody that recognizes the GPIIb/IIIa complex but whose binding is not blocked by eptifibatide (e.g., FITC-conjugated anti-CD41). This measures the total number of GPIIb/IIIa receptors.
-
In a parallel set of tubes, add a fluorescently-labeled ligand or antibody that competes with eptifibatide for the same binding site (e.g., a fluorescently-labeled RGD-mimetic peptide or fibrinogen).
-
Incubate in the dark for 15-20 minutes at room temperature.
-
-
Fixation and Acquisition:
-
Fix the samples with 1% paraformaldehyde.
-
Acquire the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
-
Data Analysis:
-
Determine the Mean Fluorescence Intensity (MFI) for the competing ligand/antibody in the presence of different eptifibatide concentrations.
-
Calculate the percentage of receptor occupancy at each eptifibatide concentration using the formula: % Occupancy = (1 - (MFI with Eptifibatide / MFI of control)) * 100
-
The data can be used to determine the concentration of eptifibatide required for a specific level of receptor blockade (e.g., >80%).[6]
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: GPIIb/IIIa signaling pathway and point of inhibition.
Caption: Workflow for Flow Cytometry Receptor Occupancy Assay.
Conclusion
Eptifibatide is a highly specific inhibitor of the platelet GPIIb/IIIa receptor, a characteristic it shares with tirofiban.[3][7] This specificity, combined with its reversible binding and rapid onset and offset of action, distinguishes it from the less specific, longer-acting antibody fragment, abciximab.[3] Experimental validation using techniques such as light transmission aggregometry and flow cytometry confirms its potent and consistent inhibitory effect on the final common pathway of platelet aggregation. For researchers and drug developers, the choice between these agents may be guided by the desired pharmacodynamic profile, with eptifibatide offering a highly specific and rapidly reversible option for potent antiplatelet therapy.
References
- 1. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eptifibatide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Antiplatelet effects of abciximab, tirofiban and eptifibatide in patients undergoing coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ReoPro (Abciximab): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Potential non-glycoprotein IIb/IIIa effects of abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abciximab (ReoPro, chimeric 7E3 Fab) demonstrates equivalent affinity and functional blockade of glycoprotein IIb/IIIa and alpha(v)beta3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abciximab: an updated review of its therapeutic use in patients with ischaemic heart disease undergoing percutaneous coronary revascularisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. Abciximab, eptifibatide, and tirofiban exhibit dose-dependent potencies to dissolve platelet aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of Eptifibatide, Tirofiban, and Abciximab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic profiles of three key intravenous glycoprotein (B1211001) (GP) IIb/IIIa inhibitors: eptifibatide (B1663642), tirofiban (B1683177), and abciximab (B1174564). These agents are critical in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary interventions (PCI).[1] The information herein is supported by experimental data from comparative studies to facilitate informed decisions in research and drug development.
Executive Summary
Eptifibatide, tirofiban, and abciximab all function by inhibiting the final common pathway of platelet aggregation through blockade of the GP IIb/IIIa receptor.[2] However, they exhibit distinct pharmacodynamic properties stemming from their different molecular structures. Eptifibatide and tirofiban are synthetic, small-molecule competitive inhibitors, while abciximab is a larger chimeric monoclonal antibody fragment.[3] These differences translate into variations in receptor specificity, binding reversibility, duration of action, and overall antiplatelet effect.[4]
Comparative Pharmacodynamics
The pharmacodynamic properties of these three agents are summarized below, offering a clear comparison of their key characteristics.
| Feature | Eptifibatide | Tirofiban | Abciximab |
| Molecule Type | Cyclic Heptapeptide | Non-peptide tyrosine derivative | Chimeric Monoclonal Antibody (Fab fragment) |
| Receptor Specificity | High for GP IIb/IIIa | High for GP IIb/IIIa | Binds to GP IIb/IIIa, αvβ3, and αMβ2 |
| Receptor Binding | Reversible, Competitive | Reversible, Competitive | Effectively Irreversible, Non-competitive |
| Plasma Half-life | ~2.5 hours | ~2 hours | ~30 minutes (platelet-bound half-life is longer) |
| Onset of Action | Rapid | Rapid | Rapid |
| Duration of Action | Short (platelet function recovers within 4-8 hours post-infusion) | Short (platelet function recovers within 4-8 hours post-infusion) | Long (platelet function may not fully recover for up to a week) |
| IC50 (ADP-induced aggregation) | 0.11-0.22 µg/mL | Not directly available in a comparable format | 1.25-2.3 µg/mL |
Head-to-Head Comparison of Platelet Inhibition
Studies directly comparing the antiplatelet effects of these drugs have revealed important distinctions in their pharmacodynamic profiles.
| Study Parameter | Eptifibatide | Tirofiban | Abciximab |
| Inhibition of Platelet Aggregation (ADP-induced) | Consistent and high level of inhibition throughout infusion.[3][5] | Inhibition can be less consistent, particularly with some dosing regimens.[5] | Shows increasingly varied anti-aggregatory effects during continued infusion.[5] |
| Receptor Occupancy | Achieves significantly higher absolute GP IIb/IIIa receptor occupancy (62.1% ± 17.1%).[6] | Lower GP IIb/IIIa receptor occupancy (38.8% ± 18.8%) with standard doses.[6][7] | High receptor occupancy. |
| Reversibility | Rapid reversal of platelet inhibition after cessation of infusion. | Rapid reversal of platelet inhibition after cessation of infusion. | Slow reversal due to "effectively irreversible" binding. |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for all three drugs is the inhibition of the GP IIb/IIIa receptor, which is the final step in platelet aggregation.
Caption: Mechanism of GP IIb/IIIa inhibitors on platelet aggregation.
Experimental Protocols
Light Transmission Aggregometry (LTA)
This is the gold standard method for assessing platelet function.[3]
Protocol:
-
Sample Preparation:
-
Whole blood is collected in tubes containing 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) is obtained by centrifuging the blood at a low speed (e.g., 200 x g) for 10-15 minutes.
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes.[3]
-
The platelet count in the PRP is adjusted to 200-300 x 10⁹/L by diluting with PPP.[3]
-
-
Assay Procedure:
-
A cuvette containing PRP is placed in an aggregometer and warmed to 37°C.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).[7]
-
The test compound (eptifibatide, tirofiban, or abciximab) or vehicle is added to the PRP.
-
A platelet agonist, such as 20 µmol/L adenosine (B11128) diphosphate (B83284) (ADP), is added to induce aggregation.[5]
-
The change in light transmission is recorded as platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of the drug to the control.
-
Caption: Workflow for Light Transmission Aggregometry.
Flow Cytometry for Receptor Occupancy
Flow cytometry is used to quantify the binding of the inhibitors to the GP IIb/IIIa receptor on individual platelets.
Protocol:
-
Sample Preparation:
-
Whole blood samples are collected in citrated tubes.
-
-
Staining:
-
Aliquots of whole blood are incubated with a fluorescently labeled monoclonal antibody that binds to an epitope on the GP IIb/IIIa receptor not blocked by the inhibitor (to measure total receptors).[3]
-
Another set of aliquots is incubated with a fluorescently labeled antibody that competes with the inhibitor for the binding site (to measure unoccupied receptors).
-
Samples are incubated in the dark.
-
-
Lysis and Fixation:
-
Red blood cells are lysed.
-
The remaining platelets are fixed with a reagent like paraformaldehyde.[3]
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity of the labeled antibodies is measured for a large population of platelets using a flow cytometer.
-
Receptor occupancy is calculated as: (1 - [unoccupied receptors / total receptors]) x 100%.
-
Caption: Workflow for Flow Cytometry Receptor Occupancy Assay.
Conclusion
Eptifibatide, tirofiban, and abciximab, while all targeting the GP IIb/IIIa receptor, exhibit significant pharmacodynamic differences. Eptifibatide and tirofiban are small-molecule, reversible inhibitors with high specificity, leading to a rapid onset and offset of action.[3] In contrast, abciximab is a larger antibody fragment with a longer duration of action and broader receptor specificity.[3] Studies have indicated that eptifibatide provides more consistent and high levels of platelet inhibition.[3][5] The choice of a specific GP IIb/IIIa inhibitor in a clinical or research setting should be guided by the desired pharmacodynamic profile, considering factors such as the need for rapid reversibility and the specific clinical scenario.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative pharmacology of GP IIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with Eptifibatide/Tirofiban in patients presenting with ACS and undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing the Synergistic Antiplatelet Effects of Eptifibatide with P2Y12 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of a glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) inhibitor, such as eptifibatide (B1663642), with a P2Y12 receptor inhibitor is a cornerstone of antiplatelet therapy in high-risk acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI). This guide provides an objective comparison of the synergistic effects of eptifibatide with various P2Y12 inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Eptifibatide, a cyclic heptapeptide, acts as a reversible antagonist of the GP IIb/IIIa receptor, the final common pathway for platelet aggregation.[1][2][3] P2Y12 inhibitors, such as clopidogrel, ticagrelor (B1683153), and prasugrel (B1678051), block the P2Y12 receptor, thereby inhibiting ADP-induced platelet activation.[1][4] The co-administration of these agents targets two distinct and crucial pathways in platelet activation and aggregation, leading to a more potent and comprehensive antithrombotic effect.[1][5]
Quantitative Comparison of Antiplatelet Efficacy
The following tables summarize key quantitative data from studies evaluating the combined effects of eptifibatide and P2Y12 inhibitors on platelet function.
Table 1: Eptifibatide in Combination with Clopidogrel
| Species/Sample | Agonist (Concentration) | Endpoint | Clopidogrel Alone (% Inhibition/Reduction) | Combination (Eptifibatide + Clopidogrel) (% Further Reduction) | Reference(s) |
| Human NSTEMI Patients | ADP | Activated GP IIb/IIIa Expression | 48% | 80% | [5][6] |
| Human NSTEMI Patients | Thrombin Receptor-Activating Peptide | Activated GP IIb/IIIa Expression | 43% | 78% | [5][6] |
| Human NSTEMI Patients | ADP | Fibrinogen Binding | 70% | 90% | [6] |
| Human NSTEMI Patients | Thrombin Receptor-Activating Peptide | Fibrinogen Binding | 64% | 95% | [6] |
Table 2: Eptifibatide in Combination with Ticagrelor
| Species/Sample | Endpoint | Ticagrelor Alone | Combination (Eptifibatide + Ticagrelor) | Time Point | Reference(s) |
| Human (Unstable Angina) | Platelet Aggregation Rate (PAR) < 10% | Significantly lower percentage of patients | 100% of patients | 1, 12, and 24h post-infusion | [7] |
| Human (High-Risk NSTE-ACS) | ADP-induced Platelet Aggregation | - | Significantly decreased from baseline | 2, 6, and 24h | [8] |
| Human (High-Risk NSTE-ACS) | TRAP-induced Platelet Aggregation | - | Significantly decreased from baseline | 2, 6, and 24h | [8] |
Note: Direct head-to-head comparisons of eptifibatide with different P2Y12 inhibitors in the same study are limited. The data presented is a compilation from separate studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Signaling pathways of combined antiplatelet therapy.
Caption: Experimental workflow for in vitro platelet aggregation using LTA.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for in vitro assessment of platelet aggregation.[9] It measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.
Principle: In a suspension of non-aggregated platelets (PRP), turbidity is high, and light transmission is low. Upon addition of an agonist, platelets aggregate, causing the turbidity to decrease and light transmission to increase. The extent of this change is proportional to the degree of platelet aggregation.[9]
Protocol:
-
Blood Collection: Collect whole blood from subjects into tubes containing 3.2% sodium citrate.[10] All samples should be processed within 2 hours of collection.[10]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature without the brake.[11] Carefully aspirate the supernatant (PRP) and transfer it to a new tube.
-
Preparation of Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at approximately 2,500 x g for 10 minutes to pellet the remaining cellular components.[11] The resulting supernatant is PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value using PPP.
-
Assay Procedure:
-
Place a cuvette containing PPP in the aggregometer to set the 100% light transmission baseline.[11]
-
Place a cuvette with PRP in the sample channel to set the 0% light transmission baseline.
-
Add the test compounds (e.g., eptifibatide, P2Y12 inhibitor, or vehicle control) to the PRP and incubate for a specified period.
-
Add a platelet agonist (e.g., ADP, TRAP) to initiate aggregation.[8][9]
-
Record the change in light transmission for 5-10 minutes.[11]
-
-
Data Analysis: The primary endpoint is the maximal percentage of aggregation. The percentage of inhibition is calculated relative to the vehicle control.[11]
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific cell-surface markers of platelet activation.
Principle: Fluorochrome-conjugated antibodies specific for activation-dependent platelet surface receptors (e.g., activated GP IIb/IIIa, P-selectin) are used to label platelets. The fluorescence intensity of individual platelets is then measured by a flow cytometer.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant.
-
Sample Treatment: Aliquot whole blood and incubate with the test agents (eptifibatide, P2Y12 inhibitor, or control).
-
Platelet Activation: Add a platelet agonist to induce activation.
-
Antibody Staining: Add fluorochrome-conjugated antibodies specific for the activation markers of interest (e.g., PAC-1 for activated GP IIb/IIIa, anti-CD62P for P-selectin) and a platelet-specific marker (e.g., anti-CD41).
-
Fixation: Fix the samples with a suitable fixative (e.g., paraformaldehyde) to stop the reaction and preserve cell morphology.
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter properties and the expression of a platelet-specific marker.
-
Data Analysis: Quantify the percentage of platelets positive for the activation marker or the mean fluorescence intensity of the positive population.
Conclusion
The combination of eptifibatide with P2Y12 inhibitors demonstrates a synergistic effect, leading to a more profound inhibition of platelet function than either agent alone.[6][8] This enhanced antiplatelet activity is achieved by targeting two distinct pathways involved in platelet activation and aggregation. While this combination therapy offers significant clinical benefits in reducing ischemic events, particularly in high-risk patient populations, the potential for increased bleeding risk must be carefully considered.[7][12] The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of novel antiplatelet strategies.
References
- 1. droracle.ai [droracle.ai]
- 2. mdpi.com [mdpi.com]
- 3. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Eptifibatide provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and eptifibatide (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of combined eptifibatide and ticagrelor in patients with unstable angina undergoing percutaneous coronary intervention: a single-center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ticagrelor and Eptifibatide Bolus Versus Ticagrelor and Eptifibatide Bolus With 2‐Hour Infusion in High‐Risk Acute Coronary Syndromes Patients Undergoing Early Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Platelet Reactivity Units (P2Y12) [healthcare.uiowa.edu]
- 11. benchchem.com [benchchem.com]
- 12. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reversibility of Platelet Inhibition by Eptifibatide and Abciximab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reversibility of platelet inhibition by two widely used glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) inhibitors, eptifibatide (B1663642) and abciximab (B1174564). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Eptifibatide and abciximab are potent antiplatelet agents that target the GPIIb/IIIa receptor, the final common pathway of platelet aggregation. While both are effective in preventing thrombotic events, their distinct molecular structures and binding kinetics result in significantly different pharmacodynamic profiles, particularly concerning the reversibility of platelet inhibition. Eptifibatide is a synthetic cyclic heptapeptide (B1575542) that acts as a competitive, reversible inhibitor of the GPIIb/IIIa receptor.[1][2] In contrast, abciximab is a human-murine chimeric monoclonal antibody Fab fragment that binds non-competitively and is considered to have an effectively irreversible binding to the GPIIb/IIIa receptor.[2] This fundamental difference in their mechanism of action has profound implications for the duration of their antiplatelet effects and the speed of platelet function recovery upon cessation of therapy.
Quantitative Comparison of Pharmacodynamic Properties
The reversibility of platelet inhibition is a critical factor in clinical settings, especially when bleeding complications arise or urgent surgical intervention is required. The following table summarizes key quantitative parameters that highlight the differences in the binding characteristics and duration of action of eptifibatide and abciximab.
| Parameter | Eptifibatide | Abciximab | Reference(s) |
| Mechanism of Action | Reversible, competitive antagonist | Effectively irreversible, non-competitive antagonist | [1][2] |
| Dissociation Constant (Kd) | 120 nM | 5 nM | [1] |
| Recovery of Platelet Aggregation | ~4-8 hours post-infusion | Up to 48 hours post-infusion | [2] |
| Plasma Half-life | ~2.5 hours | ~10-30 minutes | [2] |
Signaling Pathway of GPIIb/IIIa Inhibition
The activation of platelets by various agonists such as ADP, thrombin, and collagen leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind to fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation. Both eptifibatide and abciximab interrupt this final common pathway, but at different points and with different binding characteristics, as illustrated below.
Experimental Protocols
To assess the reversibility of platelet inhibition by eptifibatide and abciximab, two primary experimental methodologies are employed: Light Transmission Aggregometry (LTA) and Flow Cytometry for GPIIb/IIIa receptor occupancy.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard for in vitro assessment of platelet aggregation. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from subjects into tubes containing 3.2% sodium citrate (B86180).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).[3]
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes.[3]
2. Platelet Count Adjustment:
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
3. Aggregation Assay:
-
Pre-warm the PRP samples to 37°C.
-
Add the GPIIb/IIIa inhibitor (eptifibatide or abciximab) at desired concentrations and incubate for a specified time.
-
Initiate platelet aggregation by adding an agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 5-20 µM.[4]
-
Record the change in light transmission for 5-10 minutes using an aggregometer.
4. Data Analysis:
-
The percentage of platelet aggregation is calculated relative to a baseline (vehicle control). The reversibility is assessed by measuring the recovery of platelet aggregation at different time points after the removal or washout of the inhibitor.
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
Flow cytometry allows for the quantification of receptor occupancy by the inhibitor on the surface of individual platelets.
1. Sample Preparation:
-
Collect whole blood into tubes containing a suitable anticoagulant (e.g., citrate or PPACK).[3]
-
Aliquots of whole blood are incubated with either eptifibatide or abciximab at various concentrations.
2. Staining:
-
To determine the level of receptor occupancy, a fluorescently labeled antibody that binds to the GPIIb/IIIa receptor at a site not blocked by the inhibitor is added.
-
Alternatively, a fluorescently labeled ligand (e.g., fibrinogen) can be used to measure the number of available (unoccupied) receptors.
3. Red Blood Cell Lysis and Fixation:
-
Lyse red blood cells using a lysis buffer.
-
Fix the platelets with a fixative agent like paraformaldehyde.[3]
4. Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer to measure the fluorescence intensity of the platelet population.
-
The percentage of receptor occupancy is calculated by comparing the fluorescence of inhibitor-treated platelets to that of untreated controls. The rate of dissociation can be determined by measuring the decrease in receptor occupancy over time after the inhibitor is removed.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head comparison of the reversibility of eptifibatide and abciximab.
Conclusion
The experimental data clearly demonstrate that eptifibatide exhibits a significantly more rapid reversal of platelet inhibition compared to abciximab. This is attributed to its reversible, competitive binding and higher dissociation constant, leading to a faster off-rate from the GPIIb/IIIa receptor.[1][2] In contrast, the effectively irreversible binding of abciximab results in a prolonged antiplatelet effect.[2] These fundamental differences in their pharmacodynamic profiles are crucial considerations for researchers and drug development professionals when selecting a GPIIb/IIIa inhibitor for specific applications, particularly where rapid restoration of platelet function may be a critical safety or logistical requirement.
References
- 1. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptifibatide's Anti-Aggregatory Efficacy: A Comparative Analysis with Different Agonists
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antiplatelet therapeutics, eptifibatide (B1663642), a cyclic heptapeptide, stands as a potent inhibitor of the glycoprotein (B1211001) (GP) IIb/IIIa receptor, the final common pathway for platelet aggregation. This guide provides an objective comparison of eptifibatide's anti-aggregatory effects when challenged with various physiological agonists. It further contrasts its performance with other GP IIb/IIIa inhibitors, namely abciximab (B1174564) and tirofiban (B1683177), supported by experimental data to inform preclinical and clinical research endeavors.
Mechanism of Action: Targeting the Final Common Pathway
Eptifibatide reversibly binds to the platelet GP IIb/IIIa receptor, preventing the binding of fibrinogen, von Willebrand factor (vWF), and other adhesive ligands.[1] This action effectively blocks platelet cross-linking and subsequent thrombus formation, irrespective of the initial activation stimulus. The therapeutic goal is to achieve over 80% inhibition of platelet aggregation, a level demonstrated to be effective in preventing ischemic events.[2]
Comparative Efficacy of Eptifibatide with Different Agonists
The inhibitory potency of eptifibatide has been quantified against several key platelet agonists. The half-maximal inhibitory concentration (IC50) serves as a primary metric for its efficacy.
| Agonist | Eptifibatide IC50 (in vitro) | Reference |
| ADP (20 µM) | 0.11 - 0.22 µg/mL | [3] |
| Collagen (5 µg/mL) | 0.28 - 0.34 µg/mL | [3] |
Studies have demonstrated that eptifibatide consistently and profoundly inhibits platelet aggregation induced by various agonists. In ex vivo studies of patients with acute coronary syndromes, a standard bolus and infusion of eptifibatide resulted in over 80% inhibition of ADP-induced platelet aggregation within 5 minutes.[3] Inhibition of thrombin receptor-activating peptide (TRAP)-induced aggregation was also significant, although the aggregation response to TRAP was generally more robust than to ADP.[3]
Head-to-Head Comparison with Other GP IIb/IIIa Inhibitors
Direct comparative studies have evaluated the pharmacodynamic profiles of eptifibatide, abciximab, and tirofiban. The COMPARE trial, for instance, provided a direct comparison of these agents in patients undergoing percutaneous coronary intervention.
| GP IIb/IIIa Inhibitor | Inhibition of Platelet Aggregation (ADP-induced) | Key Findings from Comparative Studies | References |
| Eptifibatide | Consistently high level of inhibition throughout infusion. | The eptifibatide regimen inhibited platelet aggregation most consistently over time. | [4] |
| Abciximab | Showed increasingly varied anti-aggregatory effects during continued infusion (≥4 hours). | Achieved similar initial levels of inhibition to eptifibatide. | [4][5] |
| Tirofiban | Inhibition was less pronounced initially with the RESTORE regimen compared to eptifibatide and abciximab. | High-dose bolus regimens can achieve comparable inhibition to eptifibatide. | [2][4][5] |
A study comparing the three agents in patients undergoing coronary stenting found that at the currently recommended doses, abciximab, tirofiban, and eptifibatide achieved similar levels of inhibition of platelet aggregation in response to ADP. However, for thrombin receptor-stimulated aggregation, the percent inhibition was comparable among the three drugs, with eptifibatide showing 52.9 ± 14.8% inhibition.[5]
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for the in vitro assessment of platelet aggregation.[6]
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In a resting state, the PRP is turbid, and light transmission is low. Upon addition of an agonist, platelet aggregation leads to a clearing of the plasma, increasing light transmission.
Detailed Methodology:
-
Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[3] The supernatant is carefully collected as PRP.
-
The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which serves as the blank.[3][7]
-
-
Assay Procedure:
-
Aliquots of PRP are placed in aggregometer cuvettes with a magnetic stir bar and warmed to 37°C.
-
The aggregometer is calibrated using PRP for 0% aggregation and PPP for 100% aggregation.
-
PRP is pre-incubated with varying concentrations of eptifibatide or a vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.[3]
-
A platelet agonist (e.g., ADP, collagen, thrombin, TRAP) is added to the cuvette to initiate aggregation.
-
The change in light transmission is recorded for a set duration (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of eptifibatide to that of the vehicle control.
-
IC50 values are determined by plotting the log of the eptifibatide concentration against the percentage of inhibition.[8]
-
Signaling Pathways and Experimental Workflow Visualizations
Platelet Activation Signaling Pathways
The following diagrams illustrate the signaling cascades initiated by common platelet agonists, all of which culminate in the activation of the GP IIb/IIIa receptor, the target of eptifibatide.
Caption: ADP-induced platelet activation pathway.
Caption: Collagen-induced platelet activation pathway.
Caption: Thrombin-induced platelet activation pathway.
Experimental Workflow
The following diagram outlines the key steps in the Light Transmission Aggregometry workflow for evaluating the anti-aggregatory effect of eptifibatide.
Caption: Light Transmission Aggregometry Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet effects of abciximab, tirofiban and eptifibatide in patients undergoing coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Validation of Eptifibatide Platelet Function Assays
For researchers, scientists, and drug development professionals, the accurate measurement of platelet function is critical when evaluating the efficacy of antiplatelet agents like eptifibatide (B1663642). This guide provides an objective comparison of common platelet function assays used for eptifibatide, supported by experimental data and detailed protocols to aid in inter-laboratory validation efforts.
Eptifibatide is a reversible, competitive antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation.[1][2] By mimicking the arginine-glycine-aspartic acid (RGD) sequence, eptifibatide prevents fibrinogen from binding to the GP IIb/IIIa receptor, thereby inhibiting thrombus formation.[2][3] The therapeutic goal of eptifibatide is to achieve over 80% inhibition of platelet aggregation.[4]
The validation of assays to measure this inhibition is paramount for both clinical monitoring and drug development. This guide focuses on three widely used assays: Light Transmission Aggregometry (LTA), Thromboelastography (TEG®) with Platelet Mapping™, and the VerifyNow® assay.
Comparative Analysis of Platelet Function Assays
The choice of assay for monitoring eptifibatide's effects can significantly impact study outcomes. The following tables summarize quantitative data from various studies to facilitate a comparison of their performance characteristics.
| Assay | Principle | Key Parameters | Advantages | Disadvantages |
| Light Transmission Aggregometry (LTA) | Measures the increase in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[5] | Maximal Aggregation (%), IC50 | Gold standard, high sensitivity. | Labor-intensive, requires sample processing, susceptible to pre-analytical variables.[6][7] |
| Thromboelastography (TEG®) with Platelet Mapping™ | Measures the viscoelastic properties of a whole blood clot to assess overall hemostasis and quantify platelet inhibition.[5][8] | Maximum Amplitude (MA), % Inhibition | Provides a comprehensive view of hemostasis, uses whole blood.[8] | Can show high variability in ADP receptor inhibition, potential for atypical tracings.[9] |
| VerifyNow® IIb/IIIa Assay | A point-of-care, turbidimetric-based optical detection system that measures platelet-induced aggregation of fibrinogen-coated beads in whole blood.[6][10][11] | P2Y12 Reaction Units (PRU), % Inhibition | Rapid results, easy to use, requires no sample processing.[6] | May overestimate the degree of platelet inhibition for small molecules like eptifibatide.[2] |
Quantitative Assay Performance
The following table presents a summary of quantitative data from studies evaluating the performance of these assays for measuring eptifibatide-induced platelet inhibition.
| Parameter | Light Transmission Aggregometry (LTA) | TEG® with Platelet Mapping™ | VerifyNow® IIb/IIIa Assay |
| Eptifibatide IC50 (ADP-induced) | 0.11 - 0.22 µg/mL (in citrated blood)[4][12] | Not typically reported | Not typically reported |
| Eptifibatide IC50 (Collagen-induced) | 0.28 - 0.34 µg/mL (in citrated blood)[4][12] | Not typically reported | Not typically reported |
| Analytical Variation (CVa) | Intra-assay CV < 15%[7] | MAThrombin: 3.5%, MAFibrin: 5.2%, MAADP: 6.6%, MAAA: 4.5%[13][14] | < 8%[15] |
| Inter-Individual Variation (CVg) | - | MAThrombin: 2.8%, MAFibrin: 4.7%, MAADP: 26.2%, MAAA: 6.6%[13][14] | - |
| Correlation with LTA | Gold Standard | Discordance observed, particularly with ADP agonist.[9] | Good correlation, but may overestimate inhibition.[2] |
Signaling Pathways and Experimental Workflows
To understand the basis of these assays, it is essential to visualize the underlying biological pathways and the experimental procedures.
Eptifibatide's Mechanism of Action
Eptifibatide acts on the final common pathway of platelet aggregation. The following diagram illustrates how various agonists trigger "inside-out" signaling to activate the GP IIb/IIIa receptor, and how eptifibatide competitively inhibits fibrinogen binding.
Experimental Workflows
The following diagrams illustrate the key steps in each of the discussed platelet function assays.
Light Transmission Aggregometry (LTA) Workflow
TEG® with Platelet Mapping™ Workflow
VerifyNow® IIb/IIIa Assay Workflow
Detailed Experimental Protocols
Reproducibility in platelet function testing is highly dependent on standardized protocols. Below are detailed methodologies for the key assays.
Light Transmission Aggregometry (LTA) Protocol
LTA is considered the gold standard for assessing platelet aggregation.[5]
-
Sample Collection and Preparation:
-
Collect whole blood into a 3.2% sodium citrate (B86180) tube.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.[5]
-
Prepare Platelet-Poor Plasma (PPP) by re-centrifuging the remaining blood at >2500 x g for 15 minutes.[5]
-
Adjust the platelet count of the PRP with PPP if necessary, although some studies suggest this is not required for monitoring antiplatelet therapy.[16]
-
-
Assay Procedure:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the desired concentration of eptifibatide or vehicle control and incubate.
-
Add a platelet agonist (e.g., 20 µM ADP or 5 µg/mL collagen) to initiate aggregation.[12]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation.
-
Calculate the percent inhibition for eptifibatide-treated samples relative to the vehicle control.
-
Determine the IC50 by testing a range of eptifibatide concentrations.
-
Thromboelastography (TEG®) with Platelet Mapping™ Protocol
The TEG® Platelet Mapping™ assay provides a broader picture of hemostasis.[8]
-
Sample Collection:
-
Assay Principle and Procedure:
-
The assay measures clot strength (Maximum Amplitude, MA) in four parallel channels:
-
MAThrombin: Kaolin-activated citrated whole blood to measure maximum clot strength.
-
MAFibrin: Heparinized whole blood with Activator F (reptilase and Factor XIIIa) to measure the fibrin (B1330869) contribution to clot strength.[9]
-
MAADP: Heparinized whole blood with ADP to measure the contribution of the ADP receptor to clot formation.
-
MAAA: Heparinized whole blood with arachidonic acid to measure the contribution of the thromboxane (B8750289) A2 pathway.
-
-
Follow the TEG® analyzer's manufacturer instructions for instrument setup, quality control, and sample/reagent addition.
-
-
Data Analysis:
-
The instrument automatically calculates the MA for each channel.
-
The percentage of platelet inhibition is calculated based on the reduction in MA in the agonist channels relative to the maximum clot strength.
-
VerifyNow® IIb/IIIa Assay Protocol
The VerifyNow® system is a point-of-care test that simplifies platelet function analysis.[6]
-
Sample Collection:
-
Assay Procedure:
-
Insert the VerifyNow® IIb/IIIa assay cartridge into the instrument.[11]
-
The instrument prompts the user to add the citrated whole blood sample to the cartridge.
-
The instrument automates the assay, which involves:
-
-
Data Analysis:
-
The instrument measures the rate and extent of agglutination by monitoring the change in light transmittance.
-
The result is reported in P2Y12 Reaction Units (PRU) or as a percentage of inhibition.[6]
-
Conclusion
The inter-laboratory validation of eptifibatide platelet function assays is essential for reliable and comparable results in both research and clinical settings. Light Transmission Aggregometry remains the gold standard due to its sensitivity, but its complexity makes it less suitable for routine monitoring. TEG® with Platelet Mapping™ offers a more holistic view of hemostasis but can exhibit significant inter-individual variability. The VerifyNow® IIb/IIIa assay provides a rapid and user-friendly point-of-care solution, although it may overestimate the inhibitory effect of small molecules like eptifibatide.
Researchers and clinicians must carefully consider the advantages and limitations of each assay, as outlined in this guide, and adhere to standardized protocols to ensure the generation of high-quality, reproducible data. The choice of assay will ultimately depend on the specific research question, the available resources, and the desired balance between detailed mechanistic insight and rapid, actionable results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of GP IIB/IIIA Inhibitors and Their Activity as Measured by Aggregometry, Flow Cytometry, Single Platelet Counting, and the Rapid Platelet Function Analyzer | springermedicine.com [springermedicine.com]
- 4. www1.cgmh.org.tw [www1.cgmh.org.tw]
- 5. researchgate.net [researchgate.net]
- 6. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hospital.haemonetics.com [hospital.haemonetics.com]
- 9. Platelet‐mapping assay for monitoring antiplatelet therapy during mechanical circulatory support in children: A retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. bchcicu.org [bchcicu.org]
- 12. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Evaluation of the TEG® platelet mapping™ assay in blood donors | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
- 16. Standardization of light transmittance aggregometry for monitoring antiplatelet therapy: an adjustment for platelet cou… [ouci.dntb.gov.ua]
- 17. novanthealth.org [novanthealth.org]
- 18. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Eptifibatide Acetate
Essential guidance for the safe and compliant disposal of eptifibatide (B1663642) acetate (B1210297), ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for pharmaceutical compounds like eptifibatide acetate is a critical component of laboratory safety and regulatory compliance. Improper disposal not only poses a risk of environmental contamination but can also endanger public health. This guide provides a clear, step-by-step approach to the safe handling and disposal of this compound, aligning with best practices for laboratory and chemical safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This serves as the primary defense against accidental exposure.[1]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile gloves.[1] If gloves become contaminated, change them immediately.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to shield against accidental splashes, particularly when handling solutions.[1]
-
Lab Coats: A protective lab coat or gown should always be worn over personal clothing to protect the skin.[1]
-
Respiratory Protection: When handling the lyophilized powder form, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Always consult the Safety Data Sheet (SDS) for this compound before handling the compound to be fully aware of its specific hazards and first-aid measures.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] Never dispose of this compound or its containers in the regular trash or by flushing it down the drain.[1][2]
-
Segregation of Waste: All materials contaminated with this compound, including used vials, contaminated PPE, and any unused product, must be collected in designated and clearly labeled hazardous waste containers.[1]
-
Expired or Unused Pharmaceuticals: Expired or waste pharmaceuticals require careful consideration of DEA, EPA, and FDA regulations.[2] It is inappropriate to dispose of these materials by flushing them down the toilet or discarding them in the trash.[2]
-
Consult Institutional Protocols: Your institution's Environmental Health and Safety (EH&S) department is a crucial resource. Coordinate with them to understand the specific protocols for hazardous waste disposal and to schedule regular pickups by a licensed hazardous waste disposal contractor.[1]
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Alternatively, the waste pharmaceutical should be labeled, securely packaged, and transported by a state-licensed medical waste contractor for disposal in a licensed hazardous or toxic waste landfill or incinerator.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2] Empty containers should be taken to an approved waste handling site for recycling or disposal.[3]
Summary of Disposal Options
| Disposal Method | Description | Regulatory Compliance |
| Return to Manufacturer | If possible, return the expired or unused pharmaceutical to the manufacturer for proper disposal. The material must be properly labeled and securely packaged. | Adheres to recommendations for proper pharmaceutical disposal and ensures the manufacturer handles the waste according to their established protocols. |
| Licensed Hazardous Waste Contractor | Engage a state-licensed medical waste contractor to transport and dispose of the waste. The material must be labeled and securely packaged for transport to a licensed hazardous or toxic waste landfill or incinerator.[2] | This is a primary method for ensuring compliance with EPA, DEA, and FDA regulations for hazardous pharmaceutical waste.[2] |
| Institutional EH&S Program | Follow the specific protocols established by your institution's Environmental Health and Safety (EH&S) department for the collection and disposal of chemical waste.[1] | Ensures adherence to your organization's safety and compliance standards, which are designed to meet all relevant regulations. |
| Approved Waste Handling Site (for packaging) | Empty containers and other contaminated packaging can be sent to an approved waste handling site for recycling or disposal, as per the product's Safety Data Sheet (SDS).[3] | A compliant method for managing the disposal of materials that have come into contact with the pharmaceutical. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Eptifibatide acetate
Essential Safety and Handling Guide for Eptifibatide Acetate (B1210297)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Eptifibatide acetate. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of this potent pharmaceutical compound.
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound have not been established, the following table summarizes other relevant quantitative data for safe handling and storage.[1]
| Parameter | Value | Source |
| Storage Temperature | ||
| Refrigerated | 2°C to 8°C (36°F to 46°F) | |
| Room Temperature | Up to 2 months at 15-30°C | [2] |
| Long-term (powder) | -20°C | |
| Solubility | ||
| H2O | 2 mg/mL (warmed) | |
| pH for Stability | 5.0 to 6.0 | |
| Hazard Classification | Not classified as hazardous according to GHS, but potent pharmacologically. Causes damage to organs (Blood) if swallowed. | [3] |
Operational Plan: Step-by-Step Guidance for Handling this compound
This section details the procedural steps for the safe handling of this compound from receipt to experimental use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or signs of leakage.
-
Verification: Confirm that the product matches the order specifications.
-
Storage: Immediately transfer the this compound to the appropriate storage conditions as specified on the product insert, typically refrigerated at 2°C to 8°C or frozen at -20°C for the lyophilized powder.[4] Protect from light.[4]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound to minimize exposure risk.
-
Eye Protection: Wear safety glasses with side shields or goggles.[3] If there is a potential for splashes or aerosols, a face shield is required.[3]
-
Hand Protection: Wear two pairs of powder-free nitrile gloves.[5] Protective gloves should meet EN374, ASTM F1001, or equivalent international standards.[5]
-
Body Protection: A lab coat or a disposable gown should be worn to protect skin and clothing.[3]
Preparation of Solutions (Aseptic Technique Recommended)
-
Engineering Controls: All handling of the lyophilized powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet to avoid inhalation.[5]
-
Reconstitution:
-
Allow the vial of lyophilized powder to reach room temperature before opening.
-
Carefully add the appropriate solvent as per the experimental protocol.
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking.
-
-
Labeling: Clearly label the container with the compound name, concentration, date of preparation, and appropriate hazard warnings.
Experimental Use
-
Controlled Access: Work with this compound should be conducted in a designated area with restricted access.
-
Spill Prevention: Use a disposable bench liner to contain any potential spills.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[3]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or generates dust, evacuate the immediate area.
-
Communicate: Inform the laboratory supervisor immediately.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For powder spills, gently cover with a damp cloth or absorbent paper to avoid generating dust.
-
Cleaning:
-
Wearing appropriate PPE, carefully clean the spill area.
-
Use a suitable decontaminating agent if available and appropriate.
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
-
Ventilation: Ensure the area is well-ventilated after the cleanup.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Contaminated PPE: All used gloves, gowns, and other disposable PPE should be placed in a designated, sealed hazardous waste container.
-
Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[4]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated hazardous waste container. Reusable glassware must be decontaminated according to established laboratory procedures before washing.
Disposal Procedure
-
Packaging: All waste must be collected in clearly labeled, leak-proof containers.
-
Compliance: Dispose of all this compound waste in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
